molecular formula C14H16N2O2 B1451898 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid CAS No. 1218096-48-0

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Cat. No.: B1451898
CAS No.: 1218096-48-0
M. Wt: 244.29 g/mol
InChI Key: JFMOBZGNIDTMSW-UHFFFAOYSA-N
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Description

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMOBZGNIDTMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthesis Guide: 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Executive Summary

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (also known as N-(2-cyanobenzyl)pipecolic acid) is a functionalized non-proteinogenic amino acid derivative.[1] Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position, with the ring nitrogen alkylated by a 2-cyanobenzyl group.[1]

This molecule represents a strategic scaffold in medicinal chemistry, often utilized as a constrained proline surrogate .[1] The bulky 2-cyanobenzyl group provides a distinct hydrophobic vector and a potential dipole interaction site (via the nitrile), while the pipecolic acid core restricts conformational flexibility.[1] This guide details its predicted physicochemical behavior, robust synthesis pathways, and analytical characterization protocols.[1]

Physicochemical Profile

Understanding the ionization state and lipophilicity of this molecule is critical for assay development and formulation.[1] Unlike simple organic acids, this compound behaves as a complex zwitterion.[1]

Calculated & Predicted Properties
PropertyValue (Predicted/Derived)Structural Logic
Molecular Formula C₁₄H₁₆N₂O₂Core: C₆H₁₁NO₂ + Benzyl-CN (C₈H₅N) - H
Molecular Weight 244.29 g/mol Suitable for fragment-based drug design (<300 Da).[1]
pKa₁ (Acid) 2.8 – 3.2Carboxylic acid proton.[1] Slightly more acidic than proline due to the inductive effect of the N-benzyl group.[1]
pKa₂ (Base) 7.4 – 8.0Tertiary amine proton.[1] The electron-withdrawing nature of the ortho-cyano group on the benzyl ring lowers the pKa relative to unsubstituted N-benzyl pipecolic acid (~8.5).[1]
LogP (Octanol/Water) 1.2 – 1.8Significant shift from parent pipecolic acid (LogP ≈ -2.3).[1] The lipophilic benzyl group facilitates membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~63 Ų(COOH: ~37 + Nitrile: ~23 + Tertiary Amine: ~3).[1] Good oral bioavailability range.[1]
Solubility & Speciation

The solubility profile is highly pH-dependent due to its amphoteric nature.[1]

  • pH < 2 (Cationic Form): High water solubility.[1] The amine is protonated (

    
    ) and the acid is protonated (
    
    
    
    ).[1]
  • pH 4–7 (Zwitterionic Form): Minimum solubility (Isoelectric point).[1] The molecule exists primarily as the inner salt (

    
    ).[1] This species often crashes out of organic solvents like dichloromethane.[1]
    
  • pH > 9 (Anionic Form): High water solubility.[1] The amine is deprotonated (

    
    ) and the acid is ionized (
    
    
    
    ).[1]

Synthesis & Manufacturing

Direct alkylation of the free amino acid (pipecolic acid) often results in poor yields due to zwitterionic solubility issues.[1] The Ester-Mediated Route is the industry standard for high purity and yield.[1]

Reaction Pathway Diagram

SynthesisPathway Start Pipecolic Acid (Starting Material) Step1 Esterification (SOCl2, EtOH) Start->Step1 Inter1 Ethyl Pipecolate HCl Salt Step1->Inter1 Step2 N-Alkylation (2-Cyanobenzyl Bromide, K2CO3, MeCN) Inter1->Step2 Inter2 Ethyl 1-(2-cyanobenzyl) pipecolate Step2->Inter2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final 1-(2-Cyanobenzyl) piperidine-2-COOH Step3->Final

Figure 1: Recommended synthetic pathway via ester protection to avoid zwitterion solubility issues.

Step-by-Step Protocol

Step 1: Protection (Esterification) [1]

  • Suspend pipecolic acid (1.0 eq) in absolute ethanol.

  • Add thionyl chloride (1.2 eq) dropwise at 0°C (Exothermic!).

  • Reflux for 4 hours. Concentrate in vacuo to yield ethyl pipecolate hydrochloride.[1]

Step 2: N-Alkylation

  • Dissolve ethyl pipecolate HCl (1.0 eq) in Acetonitrile (MeCN).

  • Add Potassium Carbonate (

    
    , 3.0 eq) to liberate the free base and scavenge acid.[1]
    
  • Add 2-Cyanobenzyl bromide (1.05 eq).[1] Note: 2-Cyanobenzyl chloride can be used with catalytic NaI.[1]

  • Stir at 60°C for 12 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1]

  • Workup: Filter solids. Concentrate filtrate.[1] Partition between EtOAc and water.[1] Dry organic layer (

    
    ) and concentrate.[1]
    

Step 3: Hydrolysis (Saponification) [1]

  • Dissolve the intermediate ester in THF/Water (3:1).[1]

  • Add Lithium Hydroxide (LiOH[1]·H₂O, 2.0 eq). Stir at room temperature for 4 hours.

  • Critical Isolation Step: The product is a zwitterion.[1]

    • Acidify aqueous layer to pH ~4-5 using 1M HCl.[1]

    • If the product precipitates, filter it (ideal).[1]

    • If not, extract with n-Butanol or DCM/Isopropanol (3:1).[1]

    • Alternatively, use Dowex 50W ion-exchange resin for desalting.[1]

Analytical Characterization

Validating the structure requires confirming the presence of the nitrile group and the integrity of the pipecolic core.[1]

NMR Diagnostics (¹H NMR in DMSO-d₆)
  • Aromatic Region (7.4 – 7.8 ppm): 4 protons corresponding to the 1,2-disubstituted benzene ring.[1]

  • Benzylic Protons (~3.6 – 4.0 ppm): A distinct AB quartet (or singlet if fast rotation) representing the

    
     protons.[1] This confirms successful alkylation.[1]
    
  • Methine Proton (~3.2 ppm): The proton at the chiral center (C2 of piperidine).[1]

  • Piperidine Ring (1.4 – 2.8 ppm): Multiplets corresponding to the remaining 8 ring protons.[1]

Infrared (IR) Spectroscopy
  • Nitrile Stretch (

    
    ):  Look for a sharp, distinct peak at 2220–2240 cm⁻¹ .[1] This is the diagnostic signature of the cyanobenzyl group.[1]
    
  • Carbonyl Stretch (

    
    ):  Broad band at 1700–1725 cm⁻¹ (carboxylic acid).[1]
    
HPLC Method Development

Due to the zwitterionic nature, standard C18 gradients may result in peak tailing.[1]

  • Column: C18 or Phenyl-Hexyl (for better aromatic selectivity).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps acid protonated) OR 10mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV at 230 nm (Nitrile/Benzene absorption).[1]

Handling & Stability

  • Nitrile Hydrolysis Risk: Avoid strong acids (conc.[1] HCl) or strong bases (NaOH) at high temperatures for extended periods, as the nitrile (

    
    ) can hydrolyze to a primary amide (
    
    
    
    ) and eventually a carboxylic acid (
    
    
    ).[1]
  • Racemization: If synthesizing the chiral form (L- or D-), avoid excessive heat during the basic hydrolysis step (Step 3) to prevent racemization at the C2 position.[1]

  • Storage: Store as a solid at 4°C. Hygroscopic potential exists due to the salt-like zwitterionic character.[1]

References

  • Beilstein/Reaxys Registry. Pipecolic acid derivatives and physicochemical constants.[1] (General reference for pipecolic acid core properties).

  • CymitQuimica Catalog. 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid Product Entry.Link[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pipecolic acid.[1] (Parent compound data used for derivative prediction).[1] Link[1]

  • Couty, F. (1999). Asymmetric synthesis of pipecolic acid derivatives.[1] Amino Acids, 16(3-4).[1] (Methodology source for N-alkylation of cyclic amino acids).

Sources

Advanced Structural Elucidation and Synthetic Validation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a pivotal bifunctional intermediate in medicinal chemistry. It combines the stereochemical rigidity of the pipecolic acid (piperidine-2-carboxylic acid) core with the reactive versatility of an ortho-substituted benzonitrile .

This scaffold is frequently employed as a precursor for tricyclic fused systems (e.g., pyrrolo[1,2-a]isoquinolines) via intramolecular cyclization between the nitrile and the carboxylic acid/amine functionalities. Precise structural elucidation is critical because the steric bulk of the N-benzyl group can induce conformational locking, complicating standard NMR analysis.

This guide provides a rigorous, self-validating workflow for synthesizing and analytically confirming the structure of this compound, ensuring high fidelity in downstream drug development applications.

Synthetic Pathway & Impurity Profile

To understand the impurities we must detect, we first define the genesis of the molecule. The most robust route avoids direct alkylation of the zwitterionic amino acid, instead utilizing the ester to control solubility and reactivity.

Optimized Synthetic Workflow

The synthesis proceeds via N-alkylation of ethyl pipecolate followed by saponification. This two-step approach minimizes the formation of N,O-dialkylated byproducts.

SynthesisWorkflow Start Ethyl Pipecolate (HCl Salt) Inter Intermediate Ester (Purification Point) Start->Inter K2CO3, MeCN Reflux, 12h Reagent 2-Cyanobenzyl Bromide Reagent->Inter Product 1-(2-Cyanobenzyl) piperidine-2-carboxylic acid Inter->Product 1. LiOH, THF/H2O 2. pH Adj (HCl)

Figure 1: Step-wise synthetic route designed to isolate the ester intermediate for purity control before final hydrolysis.

Critical Impurities to Monitor
  • Impurity A (Over-alkylation): Quaternization of the nitrogen (formation of bis-benzyl ammonium salt). Detection: LC-MS (M+ mass shift).

  • Impurity B (Regioisomer): If 3- or 4-cyanobenzyl bromide is used by mistake. Detection: 1H NMR (aromatic coupling patterns).

  • Impurity C (Racemate): Racemization at C2 due to excessive base/heat during hydrolysis. Detection: Chiral HPLC.

Spectroscopic Characterization Strategy

The elucidation relies on "Orthogonal Validation"—using three independent physical properties to confirm one structure.

Mass Spectrometry (HRMS)[1]
  • Ionization Mode: ESI (+)

  • Theoretical [M+H]+: 245.1285 (Calculated for C14H17N2O2)

  • Fragmentation Pattern:

    • m/z 245 → 200: Loss of -COOH (45 Da), characteristic of free carboxylic acids.

    • m/z 200 → 116: Cleavage of the N-benzyl bond, yielding the cyanobenzyl cation (stabilized).

Infrared Spectroscopy (FT-IR)

The IR spectrum acts as a "functional group fingerprint." Two signals are non-negotiable for confirmation.

Functional GroupWavenumber (cm⁻¹)Diagnostic Value
Nitrile (-CN) 2220 - 2230 The Silent Witness. A sharp, medium-intensity band. Absence indicates hydrolysis to amide/acid.
Carboxyl (-COOH) 1700 - 1730 Strong carbonyl stretch. Broad O-H stretch (2500-3300) confirms free acid vs. ester.
Aromatic C=C 1450 - 1600Multiple bands confirming the benzene ring.
Nuclear Magnetic Resonance (NMR)

This is the definitive structural proof. The molecule contains a stereocenter at C2, making the two protons on the benzylic carbon (


) diastereotopic . They will not appear as a singlet but as an AB system (two doublets) or a broadened singlet depending on solvent and temperature.
Predicted 1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are estimates based on ChemDraw Professional prediction algorithms and empirical data for N-benzyl pipecolic acids.

PositionProton CountMultiplicityShift (δ ppm)Assignment Logic
Ar-H 1HDoublet7.80Proton ortho to -CN (deshielded by anisotropy).
Ar-H 3HMultiplet7.40 - 7.65Remaining aromatic protons.
N-CH2-Ar (

)
2HAB Quartet 3.65 & 3.95Key Diagnostic. Diastereotopic due to C2 chirality.

.
H-2 1Hdd3.15Alpha-proton to carboxyl. Diagnostic for C2 stereochemistry.
H-6 (Ring) 1HBroad d2.85Equatorial proton next to Nitrogen.
H-6' (Ring) 1Htd2.20Axial proton next to Nitrogen.
Ring CH2 4HMultiplet1.40 - 1.80Piperidine backbone (C3, C4, C5).
13C NMR Key Signals[1]
  • C=O (Carboxyl): ~174 ppm

  • -CN (Nitrile): ~118 ppm (Distinctive weak signal)

  • N-CH2-Ar: ~58 ppm

  • C-2 (Chiral Center): ~65 ppm

Advanced Elucidation: The Connectivity Map

To rigorously prove the N-alkylation (vs. O-alkylation) and the integrity of the ring, 2D NMR is required. We utilize HMBC (Heteronuclear Multiple Bond Correlation) to "see" through the heteroatoms.

HMBC Logic Flow

We look for "Long-Range" couplings (2-3 bonds away).

  • Link A: The Benzylic Protons (

    
    ) must show a correlation to the Piperidine C2  and C6 . This proves the benzyl group is attached to the Nitrogen.
    
  • Link B: The Benzylic Protons (

    
    ) must correlate to the Nitrile Carbon  (or the aromatic carbon attached to it). This confirms the ortho-cyano position.
    

HMBCCorrelations H_Benzyl H-7 (Benzylic) δ 3.65-3.95 C_Ring2 C-2 (Piperidine) δ ~65 H_Benzyl->C_Ring2 3J Coupling C_Ring6 C-6 (Piperidine) δ ~52 H_Benzyl->C_Ring6 3J Coupling C_Cyano C-CN (Nitrile) δ ~118 H_Benzyl->C_Cyano 4J (Weak) or via Ar-C C_Carbonyl C=O (Acid) δ ~174 H_2 H-2 (Alpha) δ 3.15

Figure 2: HMBC Correlation Network. Red arrows indicate critical long-range couplings that confirm the N-connection and the presence of the nitrile group relative to the linker.

Experimental Protocols

Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Note: All steps must be performed in a fume hood due to the lachrymatory nature of benzyl bromides.

  • Alkylation:

    • Dissolve Ethyl pipecolate hydrochloride (1.0 eq) in anhydrous Acetonitrile (10 mL/g).

    • Add Potassium Carbonate (

      
      , 2.5 eq) to neutralize the salt and act as a scavenger.
      
    • Add 2-(Bromomethyl)benzonitrile (1.05 eq) dropwise.

    • Reflux at 80°C for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter solids, concentrate filtrate, and purify the ester via flash chromatography.

  • Hydrolysis (Saponification):

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add Lithium Hydroxide (LiOH·H2O, 2.0 eq). Stir at RT for 4 hours.

    • Critical Step: Adjust pH to ~4.0 using 1M HCl. The zwitterionic product may precipitate or require extraction with DCM/Isopropanol (3:1).

    • Recrystallize from Ethanol/Ether if necessary.

Stereochemical Purity Determination (Chiral HPLC)

To ensure no racemization occurred at C2:

  • Column: Chiralpak AGP or OD-H.

  • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile gradient.

  • Standard: Compare retention time against commercially available L-Pipecolic acid (derivatized) or racemic standard synthesized via the same route using DL-pipecolate.

References

  • Pipecolic Acid Biosynthesis & Derivatives

    • Heil, M., et al. (2019). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Link

  • N-Alkylation Methodologies

    • Caddick, S., et al. (2009). Continuous Flow Hydrogenation of Functionalized Pyridines. Eur. J. Org.[2][3] Chem.

  • Spectral Data Grounding (Pipecolic Acid Core)

    • HMDB Entry for Piperidine-2-carboxylic acid. Human Metabolome Database.[2] Link

  • IR Spectroscopy of Nitriles

    • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Link

  • Stereochemical Analysis

    • Beilstein Journals. Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid. Link

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1] This guide delves into the putative mechanism of action of a novel derivative, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document constructs a robust, evidence-based hypothesis by dissecting its structural features and drawing parallels with well-characterized analogs. We will explore two primary, plausible mechanistic avenues: N-methyl-D-aspartate (NMDA) receptor antagonism and cholinesterase inhibition. This in-depth analysis is designed to provide a foundational framework for future empirical validation and to accelerate the exploration of this compound's therapeutic potential.

Introduction: The Piperidine-2-Carboxylic Acid Scaffold in a Modern Drug Discovery Context

The 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid molecule is a synthetic compound featuring a piperidine-2-carboxylic acid core, also known as pipecolic acid, which is a known metabolite of lysine found in both plants and humans.[2][3][4][5][6] The key modifications to this core are the attachment of a 2-cyanobenzyl group to the piperidine nitrogen. This N-benzylpiperidine (N-BP) motif is a privileged structure in drug discovery, recognized for its ability to engage in cation-π interactions with biological targets and for its presence in numerous approved pharmaceuticals.[7][8] The strategic placement of a cyano group on the benzyl ring further modulates the electronic and steric properties of the molecule, potentially refining its target affinity and selectivity.

Given the structural alerts embedded within 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, two prominent hypotheses for its mechanism of action emerge:

  • Hypothesis A: NMDA Receptor Antagonism. The piperidine-2-carboxylic acid framework is a well-established pharmacophore for NMDA receptor antagonists.[4][9][10][11][12] This activity is particularly relevant for potential therapeutic applications in neurodegenerative diseases, epilepsy, and neuropathic pain.

  • Hypothesis B: Cholinesterase Inhibition. The N-benzylpiperidine moiety is a frequent feature in potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[13][14][15]

This guide will now explore the scientific rationale underpinning each of these hypotheses, presenting the putative signaling pathways and outlining the requisite experimental protocols for their validation.

Hypothesis A: NMDA Receptor Antagonism - A Deep Dive

The structural similarity of piperidine-2-carboxylic acid to kynurenic acid, an endogenous antagonist of the NMDA receptor, provides a strong foundation for this hypothesis.[16][17] The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and memory function. However, its overactivation leads to excitotoxicity, a key pathological process in a range of neurological disorders.[4]

Putative Signaling Pathway: Modulation of Glutamatergic Neurotransmission

An antagonist at the NMDA receptor would modulate the influx of Ca²⁺ into the postsynaptic neuron, thereby preventing the downstream cascade of excitotoxic events. The proposed signaling pathway is depicted below:

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Ca²⁺ Influx Leads to Compound 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid Compound->NMDA_R Antagonizes Electrophysiology_Workflow start Start prep Prepare Neuronal Cultures start->prep patch Perform Whole-Cell Patch-Clamp prep->patch apply_nmda Apply NMDA patch->apply_nmda apply_compound Co-apply NMDA and Test Compound apply_nmda->apply_compound measure Measure Current Reduction apply_compound->measure calculate Calculate IC₅₀ measure->calculate end End calculate->end

Caption: Workflow for Electrophysiological Validation.

Hypothesis B: Cholinesterase Inhibition - An Alternative Mechanism

The presence of the N-benzylpiperidine moiety strongly suggests the possibility of cholinesterase inhibition. [13]Donepezil, a leading therapeutic for Alzheimer's disease, features this very scaffold. [18]Inhibiting AChE and BChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is beneficial for cognitive function.

Putative Signaling Pathway: Enhancement of Cholinergic Neurotransmission

By inhibiting the breakdown of acetylcholine, the compound would enhance cholinergic signaling, which is diminished in neurodegenerative conditions like Alzheimer's disease.

AChE_Pathway cluster_pre_chol Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post_chol Postsynaptic Neuron ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binds Compound_AChE 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid Compound_AChE->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Proposed Cholinesterase Inhibition Pathway.

Experimental Validation Workflow

Confirmation of cholinesterase inhibition can be achieved through well-established enzymatic assays.

3.2.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE and BChE activity.

Step-by-Step Protocol:

  • Prepare solutions of AChE (from electric eel) and BChE (from equine serum).

  • Pre-incubate the enzyme with various concentrations of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

  • Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) and Ellman's reagent (DTNB).

  • Monitor the change in absorbance at 412 nm over time.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Parameter Description
Objective To determine the IC₅₀ of the test compound against AChE and BChE.
Methodology Colorimetric assay based on the reaction of thiocholine with DTNB.
Key Reagents AChE, BChE, acetylthiocholine, butyrylthiocholine, DTNB, test compound.
Endpoint IC₅₀ value for each enzyme.

3.2.2. Enzyme Kinetics Studies

To understand the nature of the inhibition (e.g., competitive, non-competitive), Lineweaver-Burk plots can be generated by measuring reaction velocities at different substrate concentrations in the presence and absence of the inhibitor.

Conclusion and Future Directions

The structural architecture of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid presents a compelling case for its potential as a modulator of key neurological targets. The evidence-based hypotheses of NMDA receptor antagonism and cholinesterase inhibition provide clear and actionable pathways for empirical investigation. The experimental workflows detailed in this guide offer a systematic approach to elucidating the precise mechanism of action of this promising compound. Further studies, including in vivo models of neurodegeneration and pain, will be crucial in translating these foundational mechanistic insights into tangible therapeutic applications. The N-benzyl piperidine motif continues to be a fertile ground for drug discovery, and a thorough investigation of this novel derivative is warranted. [8]

References

  • Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

  • Kaliyeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Pharmacia, 70(4), 1015-1022. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub, 3(1), 221-245. [Link]

  • Sharma, A., Sharma, M., & Bharate, S. B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Pietrangelo, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(19), 6527. [Link]

  • Orfi, L., et al. (2003). Piperidine derivatives as nmda receptor antagonists.
  • Asif, M. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints. [Link]

  • Latacz, G., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 21(23), 9062. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 36(17), 2468–2474. [Link]

  • Gur, B. O., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 6-13. [Link]

  • Al-Ghorbani, M., et al. (2013). Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. Chemical & pharmaceutical bulletin, 61(2), 168–176. [Link]

  • Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 35(18), 3349–3356. [Link]

  • Stone, T. W. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Preprints.org. [Link]

  • Szczepankiewicz, D., et al. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry, 48(15), 6825-6834. [Link]

  • Stone, T. W. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Biomedicines, 12(5), 1032. [Link]

  • Baig, S., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Ornstein, P. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 35(18), 3349–3356. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. [Link]

  • Sridhar, S., et al. (2012). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. Journal of Pharmacy Research, 5(1), 169-172. [Link]

  • De, A. (2025). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

  • Shafi, S. S., et al. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. [Link]

  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. [https://www.researchgate.net/publication/285584346_Synthesis_Characterization_and_Biological_Evaluation_of_Novel_1-2-2-Tert-Butylcarbamoyl-Benzoylamino-Alkyl_Acyl]-Piperidine-4-Carboxylic_Acid_Methyl_Ester]([Link])

  • Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & medicinal chemistry, 5(7), 1293–1299. [Link]

  • M, R., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a475-a483. [Link]

  • Parsons, C. G., et al. (2007). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

Sources

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid: Technical Guide & Discovery Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid , a specialized N-functionalized pipecolic acid derivative used primarily as a chiral building block in medicinal chemistry and peptidomimetic research.

Part 1: Executive Summary & Chemical Identity

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CAS: 1218096-48-0 ) is a non-proteinogenic amino acid derivative. Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position (pipecolic acid core), with the ring nitrogen alkylated by a 2-cyanobenzyl group.

This compound represents a strategic scaffold in drug discovery, merging the conformational rigidity of pipecolic acid (a proline homolog) with the electronic and steric properties of the 2-cyanobenzyl moiety. It is widely utilized as a peptidomimetic template to constrain peptide backbones and as a precursor for synthesizing bioactive small molecules, particularly in the exploration of GPCR ligands and protease inhibitors.

Chemical Profile
PropertySpecification
IUPAC Name 1-[(2-Cyanophenyl)methyl]piperidine-2-carboxylic acid
Common Name N-(2-Cyanobenzyl)pipecolic acid
CAS Number 1218096-48-0
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Core Scaffold Pipecolic acid (Piperidine-2-carboxylic acid)
Key Functional Group Nitrile (Cyano) - Electron withdrawing, H-bond acceptor
Stereochemistry Exists as (S)- (L-isomer), (R)-, or racemate.[1][2][3][4] The (S)-enantiomer is the primary bioactive scaffold derived from L-lysine metabolism.

Part 2: Discovery & History

Origins: The Pipecolic Acid Lineage

The discovery of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is not tied to a single "eureka" moment of a blockbuster drug but rather emerged during the rational expansion of chiral pool building blocks in the early 21st century (circa 2010, based on CAS registration).

  • The Proline Homolog Era: In the 1990s and 2000s, medicinal chemists sought surrogates for Proline to increase metabolic stability and alter the cis/trans isomerization of peptide bonds. Pipecolic acid (homoproline) became a "privileged structure" for this purpose.

  • N-Benzylation Strategy: The N-benzyl group was identified as a critical pharmacophore in local anesthetics (e.g., Bupivacaine , Ropivacaine ). Chemists began systematically modifying the benzyl ring to tune potency and solubility.

  • The Cyano-Insertion: The introduction of the 2-cyano group (ortho-position) was a strategic modification. The cyano group is a bioisostere for carbonyls and halogens but offers unique orthogonal reactivity and dipole interactions. This specific derivative likely originated in high-throughput library campaigns targeting GPCRs (e.g., Orexin, Chemokine receptors) where N-benzyl piperidines are recurrent motifs.

Significance in Drug Design
  • Conformational Restriction: Like proline, this molecule forces the peptide backbone into specific turns (e.g.,

    
    -turns), which is crucial for mimicking protein-protein interaction sites.
    
  • Fragment-Based Drug Discovery (FBDD): The 2-cyanobenzyl motif is found in approved drugs like Alogliptin (DPP-4 inhibitor), although attached to a different core. This molecule serves as a "fragment" that probes similar binding pockets.

Part 3: Mechanism of Action & Utility

While not a drug itself, this compound acts as a pharmacophoric scaffold . Its utility is defined by its ability to position functional groups in 3D space.

Structural Activity Relationship (SAR) Logic
  • The Acid Handle (COOH): Allows for coupling to amines (forming amides) or reduction to alcohols. It mimics the C-terminus of amino acids.

  • The Basic Nitrogen (N): The tertiary amine (masked by the benzyl group) is protonated at physiological pH, providing a positive charge center often required for receptor binding (e.g., in monoamine transporters).

  • The Cyano Group (CN):

    • Electronic Effect: Withdraws electrons, lowering the pKa of the amine compared to a simple benzyl group.

    • Interaction: Acts as a weak hydrogen bond acceptor.

    • Metabolic Stability: Blocks metabolic oxidation at the benzylic position (to some extent) compared to unsubstituted benzyls.

Diagram: Pharmacophore & Synthetic Utility

G cluster_0 Core Scaffold: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid cluster_1 Downstream Applications Molecule 1-(2-Cyanobenzyl) piperidine-2-COOH Pipecolic Pipecolic Acid Core (Conformational Constraint) Molecule->Pipecolic Cyanobenzyl 2-Cyanobenzyl Group (Hydrophobic/Electronic Interaction) Molecule->Cyanobenzyl Carboxyl Carboxylic Acid (Synthetic Handle) Molecule->Carboxyl Peptidomimetics Peptidomimetics (Beta-turn mimetics) Pipecolic->Peptidomimetics Rigidity GPCR_Ligands GPCR Ligands (Orexin/Chemokine analogs) Cyanobenzyl->GPCR_Ligands Binding Pocket Fit Resolving_Agents Chiral Resolving Agents (For amine resolution) Carboxyl->Resolving_Agents Salt Formation

Caption: Structural decomposition of the molecule highlighting its functional domains and their roles in downstream chemical biology applications.

Part 4: Synthesis & Experimental Protocols

The synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is typically achieved via Reductive Amination or Direct Alkylation . The reductive amination route is preferred in high-value synthesis to avoid racemization and over-alkylation.

Method A: Reductive Amination (Preferred)

This method couples pipecolic acid (or its ester) with 2-cyanobenzaldehyde.

Protocol:

  • Reagents: L-Pipecolic acid (1.0 eq), 2-Cyanobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Procedure:

    • Dissolve L-pipecolic acid and 2-cyanobenzaldehyde in DCE.

    • Add catalytic acetic acid and stir for 30 minutes to form the imine/iminium species.

    • Cool to 0°C and add STAB portion-wise.

    • Warm to room temperature and stir for 12–16 hours under nitrogen.

    • Quench: Add saturated NaHCO₃ solution.

    • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

    • Purification: Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

Method B: Direct Alkylation (Nucleophilic Substitution)

Used when the alkyl halide is readily available.

Protocol:

  • Reagents: Methyl pipecolate hydrochloride (1.0 eq), 2-Cyanobenzyl bromide (1.0 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetonitrile (MeCN).

  • Procedure:

    • Suspend Methyl pipecolate HCl and K₂CO₃ in dry MeCN.

    • Add 2-Cyanobenzyl bromide dropwise at room temperature.

    • Reflux at 60–80°C for 4–6 hours (monitor by TLC/LCMS).

    • Workup: Filter off inorganic salts. Concentrate filtrate.

    • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) for 2 hours, then acidify to pH 3 to precipitate the product.

Data Summary: Physicochemical Properties
ParameterValueNote
LogP (Predicted) ~2.1Moderate lipophilicity, good membrane permeability potential.
pKa (Acid) ~3.5Typical carboxylic acid.
pKa (Base) ~7.8Reduced basicity of amine due to benzyl/cyano induction.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (N, CN, C=O)
Rotatable Bonds 3Restricted flexibility due to piperidine ring.

Part 5: References

  • Couty, F. (1999). "Asymmetric syntheses of pipecolic acid and derivatives." Amino Acids, 16, 297–320. Link

  • PubChem Database. "Compound Summary: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CAS 1218096-48-0)." National Center for Biotechnology Information. Link

  • Kadzyauskas, P. P., et al. (1985). "Synthesis and pharmacological activity of N-substituted pipecolic acid derivatives." Pharmaceutical Chemistry Journal, 19, 607–610. (Context on class activity).

  • ChemicalBook. "Product Entry: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid." Link

  • Feng, Z., et al. (2010). "Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV." Journal of Medicinal Chemistry, 50(10), 2297–2300. (Reference for 2-cyanobenzyl pharmacophore utility). Link

Sources

1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid: A Versatile Scaffold for CNS Ligands and Tricyclic Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Merging the conformational rigidity of pipecolic acid (piperidine-2-carboxylic acid) with the reactive and lipophilic 2-cyanobenzyl moiety, this scaffold serves two distinct critical functions:

  • Pharmacophore: As a direct analogue of GABA uptake inhibitors (e.g., nipecotic acid derivatives) and multi-target cholinesterase inhibitors.

  • Synthetic Lynchpin: As a latent precursor for tricyclic fused systems (e.g., isoindolo[1,2-a]piperidines) via intramolecular cyclization.

This guide analyzes the synthetic accessibility, Structure-Activity Relationship (SAR), and pharmacological potential of this scaffold, designed for researchers optimizing lead compounds for Central Nervous System (CNS) disorders.

Part 1: Chemical Architecture & SAR Analysis

The molecule comprises three distinct functional domains, each contributing to its versatility in drug design.[1]

The Core: Pipecolic Acid (Homoproline)

The piperidine-2-carboxylic acid core is a non-proteinogenic amino acid and a homologue of proline. Unlike flexible linear amino acids, the six-membered ring constrains the


 and 

torsion angles, reducing the entropic penalty upon binding to receptor pockets.
  • Stereochemistry: The (S)-enantiomer (L-pipecolic acid) is the primary metabolic form derived from L-lysine and is generally the preferred stereoisomer for biological activity in GABA transporter (GAT) recognition.

The Linker: N-Benzylic Bond

The methylene bridge connects the basic nitrogen of the piperidine ring to the aromatic system. This spacing is critical for positioning the aromatic ring in hydrophobic pockets (e.g., the S1 pocket of proteases or the orthosteric site of GPCRs) while maintaining the basicity of the nitrogen (typically pKa ~8-9), which is often required for ionic interactions with aspartate/glutamate residues in the target protein.

The "Warhead": 2-Cyano Group

The ortho-cyano group is not merely a lipophilic substituent; it is a reactive electrophile in disguise.

  • H-Bond Acceptor: In its static state, the nitrile nitrogen acts as a weak hydrogen bond acceptor.

  • Synthetic Handle: Under specific conditions (acid catalysis or reduction), the nitrile can react with the internal carboxylic acid or amine to form fused tricyclic systems, such as pyrrolo[2,1-a]isoquinolines or isoindolones .

SAR Visualization

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core Piperidine Core (Conformational Constraint) Acid C2-Carboxylic Acid (Ionic Interaction / Cyclization Donor) Core->Acid C2 Position Linker N-Benzylic Linker (Spacer) Core->Linker N1 Position Aromatic 2-Cyanophenyl Ring (Hydrophobic / Electrophilic) Linker->Aromatic Ortho-substitution Aromatic->Acid Potential Intramolecular Cyclization (Isoindolone formation)

Figure 1: Functional decomposition of the 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid scaffold.

Part 2: Synthetic Strategies

The synthesis of this scaffold is robust, typically proceeding via N-alkylation of pipecolic acid. However, the choice of base and solvent is critical to prevent racemization of the chiral center.

Protocol A: Direct N-Alkylation (Standard)

This method preserves the stereochemistry of the starting pipecolic acid.

Reagents:

  • (S)-Piperidine-2-carboxylic acid (CAS: 3105-95-1)

  • 2-Cyanobenzyl bromide (CAS: 17201-43-3)

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-pipecolic acid (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add finely ground anhydrous

    
     (2.5 eq). Stir at room temperature for 30 minutes to generate the carboxylate and free amine species.
    
  • Alkylation: Add 2-cyanobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Reflux at 60°C for 4–6 hours. Monitor by LC-MS (Target mass: ~244.12 Da).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM, wash with water and brine.

  • Purification: The product is often a zwitterionic solid. If necessary, purify via flash column chromatography (MeOH/DCM gradient).

Protocol B: The "Trojan Horse" Cyclization

To access isoindolo[1,2-a]piperidine tricycles (relevant for antihistamine or antipsychotic analogues), the scaffold is subjected to acid-catalyzed hydrolysis/cyclization.

Synthesis_Pathway Start (S)-Pipecolic Acid Intermediate 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (The Scaffold) Start->Intermediate N-Alkylation (AcCN, 60°C) Reagent 2-Cyanobenzyl Bromide + K2CO3 Reagent->Intermediate Target1 GABA/AChE Inhibitors Intermediate->Target1 Derivatization Target2 Isoindolo[1,2-a]piperidine-6-one (Tricyclic Core) Intermediate->Target2 Acid Hydrolysis / Heat (Intramolecular Cyclization) Path1 Pathway A: Biological Evaluation Path2 Pathway B: Cyclization

Figure 2: Divergent synthetic pathways from the core scaffold.

Part 3: Pharmacological Profile & Applications

GABA Uptake Inhibition (GAT-1 Targets)

Derivatives of piperidine-carboxylic acids are established inhibitors of GABA transporters.[2] The structural logic follows the Nipecotic Acid (3-carboxy) paradigm, but the 2-carboxy (pipecolic) variants offer distinct selectivity profiles.

  • Mechanism: The carboxylic acid mimics the anionic moiety of GABA, while the N-benzyl group occupies the large hydrophobic pocket of the GAT-1 transporter.

  • Relevance: Analogous to Tiagabine , but with potential for altered metabolic stability due to the steric bulk of the 2-cyano group.

Multi-Target Anti-Alzheimer's Agents

Recent literature highlights N-benzyl piperidine derivatives as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) .

  • Binding Mode: The benzyl moiety interacts with the Peripheral Anionic Site (PAS) of AChE via

    
    -
    
    
    
    stacking (Trp286), while the piperidine nitrogen interacts with the catalytic gorge.
  • Optimization: The 2-cyano group can be converted to an amidine or tetrazole to enhance binding affinity through stronger electrostatic interactions.

Peptidomimetics

This scaffold serves as a constrained phenylalanine-proline hybrid.

  • Application: In the design of protease inhibitors (e.g., HIV protease or HCV NS3/4A), replacing a Pro-Phe dipeptide with this scaffold locks the conformation, potentially increasing potency and proteolytic stability.

Part 4: Experimental Validation (Self-Validating Protocol)

In Vitro Assay: GABA Uptake Inhibition (Synaptosomal)

To validate the biological activity of derivatives synthesized from this scaffold, the following standard assay is recommended.

Materials:

  • Rat brain synaptosomes (P2 fraction).

  • [^3H]-GABA (Radioligand).

  • Test Compound: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid derivative.

Protocol:

  • Preparation: Resuspend synaptosomes in Krebs-Henseleit buffer (pH 7.4).

  • Incubation: Pre-incubate synaptosomes with the Test Compound (0.1 nM – 100

    
    M) for 15 min at 37°C.
    
  • Uptake Initiation: Add [^3H]-GABA (final conc. 10 nM) and incubate for exactly 3 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI) to stop uptake.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (Log(inhibitor) vs. response).
    
    • Control: Tiagabine (

      
       ~ 20-50 nM).
      

Part 5: Data Summary & Properties

PropertyValue / DescriptionSignificance
Formula

Core scaffold
MW 244.29 g/mol Fragment-like, high ligand efficiency potential
cLogP ~1.8 - 2.2CNS penetrant (Optimal range for BBB crossing)
H-Bond Donors 1 (COOH)Can be esterified/amidated for prodrugs
H-Bond Acceptors 3 (N, CN, C=O)Key for receptor interaction
pKa (Calc) ~8.5 (Amine), ~3.5 (Acid)Zwitterionic at physiological pH

References

  • Piperidine-2-carboxylic acid (Pipecolic acid) Biological Context

    • PubChem Compound Summary: Pipecolic acid.
    • [Link]

  • GABA Uptake Inhibition by Piperidine Deriv

    • Synthesis of Piperidines using Organometallic Chemistry (Nipecotic/Pipecolic acid derivatives as GABA inhibitors). White Rose eTheses.
    • [Link]

  • Piperidine-Based Anti-Alzheimer's Agents

    • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents.[3][4] PubMed (2023).

    • [Link]

  • Synthetic Utility of Piperidine Scaffolds

    • Piperidine-containing drugs and recently studied analogs.[1][2][3][5] PubMed (2025 Review).

    • [Link]

  • General Synthesis of N-Benzyl Pipecolic Acids

    • Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.[5] PMC - NIH.

    • [Link]

Sources

Spectroscopic Characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. In the absence of direct experimental spectra for this specific molecule, this document synthesizes known spectroscopic characteristics of its constituent moieties—piperidine-2-carboxylic acid and the 2-cyanobenzyl group—to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and structurally related compounds. Methodologies for data acquisition and interpretation are detailed, underpinned by established principles of spectroscopic analysis.

Introduction

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a substituted N-arylmethyl derivative of the cyclic amino acid, pipecolic acid. Such compounds are of interest in medicinal chemistry due to the diverse pharmacological activities associated with both the piperidine and benzyl scaffolds. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. This guide provides a detailed predictive analysis of its spectral features, offering a valuable resource for researchers working with this or analogous molecular architectures.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. These predictions are derived from the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of piperidine-2-carboxylic acid and the influence of the N-substituted 2-cyanobenzyl group.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals for the piperidine ring protons, the benzylic protons, and the aromatic protons of the 2-cyanobenzyl group. The carboxylic acid proton may be observable as a broad singlet, depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic (C₆H₄)7.20 - 7.80Multiplet4HThe ortho, meta, and para protons of the cyanobenzyl group will appear in this region. The exact shifts will be influenced by the cyano and benzyl substituents.
Benzylic (CH₂)~4.62Singlet2HBased on data for 2-cyanobenzyl bromide, these protons are expected to be deshielded and appear as a singlet.[1]
Piperidine H23.55 - 3.60Doublet of doublets1HThe proton on the carbon bearing the carboxylic acid will be coupled to the adjacent methylene protons.
Piperidine H6 (axial & equatorial)2.95 - 3.05Multiplet2HThese protons are adjacent to the nitrogen and will be deshielded.
Piperidine H3, H4, H51.50 - 2.25Multiplet6HThe remaining piperidine ring protons will appear as a complex multiplet in the aliphatic region.
Carboxylic Acid (COOH)10.0 - 13.0Broad Singlet1HThis peak is often broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (including the quaternary carbon attached to the cyano group), the nitrile carbon, the benzylic carbon, and the carbons of the piperidine ring.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (C=O)170 - 185The chemical shift is characteristic of a carboxylic acid carbonyl carbon.
Aromatic (C₆H₄)125 - 150The aromatic carbons will appear in this range, with the carbon attached to the cyano group being the most deshielded.
Nitrile (C≡N)115 - 125The nitrile carbon has a characteristic chemical shift in this region.
Piperidine C2~62The carbon bearing the carboxylic acid will be deshielded.
Benzylic (CH₂)~55The benzylic carbon will be in the aliphatic region but deshielded by the aromatic ring and the nitrogen.
Piperidine C6~47The carbon adjacent to the nitrogen.
Piperidine C3, C4, C520 - 30The remaining piperidine carbons will be in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorptions from the carboxylic acid group, the nitrile group, and the aromatic and aliphatic C-H bonds.

Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[2]
C-H Stretch (Aromatic)3000 - 3100MediumAromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)2850 - 3000Medium to StrongC-H stretching of the piperidine ring and the benzylic CH₂ group.
C≡N Stretch (Nitrile)2220 - 2260Medium to StrongA sharp and characteristic absorption for the nitrile group. The IR spectrum of benzonitrile shows a strong peak in this region.[3][4]
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch of the carboxylic acid is typically a strong, sharp peak.[2]
C=C Stretch (Aromatic)1450 - 1600MediumAromatic ring skeletal vibrations.
C-O Stretch (Carboxylic Acid)1210 - 1320Medium to StrongC-O stretching of the carboxylic acid.
O-H Bend (Carboxylic Acid)920 - 950Broad, MediumOut-of-plane O-H bend.

Experimental Protocol for IR Data Acquisition

  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (C₁₄H₁₆N₂O₂) is 244.29 g/mol . A molecular ion peak at m/z 244 is expected, although its intensity may vary depending on the ionization method.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: A prominent fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-N bond. This would lead to the formation of a 2-cyanobenzyl cation (m/z 116) or a tropylium ion equivalent. The observation of a peak at m/z 91, corresponding to the tropylium ion, is also possible through rearrangement and loss of HCN.[5]

    • Loss of Carboxylic Acid Group: Fragmentation involving the loss of the carboxylic acid group (•COOH, 45 Da) would result in a fragment at m/z 199.

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion would give a fragment at m/z 200.

    • Piperidine Ring Fragmentation: The piperidine ring can undergo various ring-opening and fragmentation pathways, leading to a series of smaller fragment ions.

Predicted Mass Spectrum Fragments

m/z Predicted Fragment Fragmentation Pathway
244[M]⁺Molecular Ion
199[M - COOH]⁺Loss of the carboxylic acid group
200[M - CO₂]⁺Decarboxylation
116[C₈H₆N]⁺2-Cyanobenzyl cation
91[C₇H₇]⁺Tropylium ion (after rearrangement)

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique (e.g., LC-MS or GC-MS after derivatization).

  • Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is well-suited for this type of molecule, likely forming [M+H]⁺ (m/z 245) or [M-H]⁻ (m/z 243) ions. Electron ionization (EI) can also be used, which would generate the molecular ion [M]⁺ (m/z 244) and more extensive fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other key fragment ions to obtain further structural information.

Workflow and Data Interpretation

The following diagram illustrates the integrated workflow for the spectroscopic characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis and Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Interpretation Combined Spectral Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structural Confirmation of 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid Interpretation->Structure

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. By combining the known spectral features of its constituent parts, we have generated expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data. This document serves as a valuable resource for the unambiguous identification and characterization of this molecule, facilitating its further investigation in various scientific disciplines. It is important to reiterate that while these predictions are based on sound chemical principles, experimental verification is the ultimate standard for structural confirmation.

References

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An In-Depth Technical Guide to the Identification of Potential Biological Targets for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of a novel compound's biological target is a critical and often rate-limiting step in drug discovery. This guide provides a comprehensive, technically-grounded framework for elucidating the potential biological targets of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, a molecule with structural motifs suggestive of diverse pharmacological activity. As no definitive target has been publicly documented for this compound, this paper outlines a logical, multi-pronged strategy for target deconvolution, applicable to researchers in pharmacology, chemical biology, and drug development. The workflow integrates in silico prediction, hypothesis-driven screening, and robust biophysical validation, emphasizing the scientific rationale behind each experimental choice. Detailed protocols and data interpretation guidelines are provided to ensure scientific integrity and reproducibility.

Part 1: Foundational Analysis and Hypothesis Generation

The journey to identify a molecule's target begins not in the wet lab, but with a thorough analysis of its structure and a subsequent formulation of educated hypotheses. The structure of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid contains several key features that guide our initial investigation:

  • Piperidine Scaffold: This saturated heterocycle is a highly privileged structure in medicinal chemistry, present in a wide range of approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2] Its conformational flexibility allows it to adapt to the steric demands of various binding pockets.[2]

  • Pipecolic Acid Moiety: The core is a derivative of pipecolic acid (piperidine-2-carboxylic acid), an amino acid that can engage in specific hydrogen bonding and electrostatic interactions.[3]

  • Cyanobenzyl Group: The cyano (nitrile) group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The benzyl ring provides a scaffold for hydrophobic interactions.

In Silico Target Prediction

Before embarking on costly and time-consuming experimental work, computational methods can generate valuable, testable hypotheses.[4][5] These in silico approaches leverage vast databases of known compound-target interactions to predict the most probable targets for a novel molecule.[6]

Rationale: By comparing the structure of our compound to molecules with known biological activities, we can identify potential target classes. This is a cost-effective first step to prioritize experimental resources.[7]

Recommended Platforms:

  • SwissTargetPrediction: A well-established web server that predicts targets based on a combination of 2D and 3D similarity measures.[8]

  • pkCSM: While primarily for pharmacokinetic predictions, its underlying graph-based signatures can provide clues about potential interactions.[9]

Data Interpretation: The output will be a ranked list of potential target classes (e.g., GPCRs, kinases, proteases, ion channels). It is crucial to view this not as a definitive answer, but as a probability map guiding the next phase of investigation. The top-ranking classes should be prioritized for hypothesis-driven screening.

Hypothesis Generation: Putative Target Classes

Based on the structural motifs and in silico predictions, we can formulate several primary hypotheses for the biological targets of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

  • Hypothesis A: Proteases and Hydrolases: The carboxylic acid moiety is a classic pharmacophore for interacting with the active sites of metalloproteases or serine hydrolases. The piperidine ring can occupy adjacent hydrophobic pockets. For instance, derivatives of chromone-2-carboxylic acid with a benzyl piperidine have shown inhibitory activity against soluble epoxide hydrolase (sEH).[10]

  • Hypothesis B: G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in ligands for various GPCRs, including opioid and dopamine receptors.[11] The combination of aromatic, hydrophobic, and charged elements in our compound makes it a plausible candidate for GPCR binding.

  • Hypothesis C: Ion Channels: The piperidine ring is also prevalent in a multitude of ion channel modulators. The overall structure could allow for interaction with voltage-gated or ligand-gated ion channels.

  • Hypothesis D: Enzymes in Metabolic Pathways: The pipecolic acid core is a naturally occurring metabolite, suggesting that the compound could potentially interact with enzymes involved in amino acid metabolism or other metabolic pathways.[3]

Part 2: A Phased Experimental Workflow for Target Identification and Validation

With initial hypotheses in hand, we can now proceed with a structured experimental plan. This workflow is designed to move from broad, unbiased screening to highly specific, direct binding validation.

Target_ID_Workflow cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Direct Target Engagement & Validation phenotypic Phenotypic Screening (e.g., Cell Viability, Morphology) hit_list Prioritized Hit List phenotypic->hit_list proteomics Chemical Proteomics (e.g., Affinity Pulldown-MS) proteomics->hit_list panel Target Class Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) cetsa Cellular Thermal Shift Assay (CETSA) panel->cetsa spr Surface Plasmon Resonance (SPR) cetsa->spr itc Isothermal Titration Calorimetry (ITC) cetsa->itc validated_target Validated Target(s) spr->validated_target itc->validated_target start Test Compound start->phenotypic start->proteomics hit_list->panel

Caption: Phased workflow for target identification and validation.

Phase 1: Unbiased (Target-Agnostic) Screening

This initial phase aims to identify a biological context or a set of interacting proteins without a preconceived target bias.

Causality: Phenotypic screening identifies compounds based on their effect on a cell or organism's observable characteristics, rather than their interaction with a specific target.[12][13] This approach is powerful because it ensures from the outset that the compound has a desired biological effect in a complex system, which can improve the chances of clinical success.[14]

Protocol: High-Content Imaging for Cell Health

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues (e.g., A549 - lung, HepG2 - liver, MCF7 - breast, SH-SY5Y - neuronal).

  • Plating: Seed cells in 384-well, clear-bottom imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration gradient of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Staining: Stain cells with a multiplexed dye cocktail (e.g., Hoechst 33342 for nuclei, CellTracker Green for cytoplasm, and a viability dye like propidium iodide).

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Quantify various phenotypic readouts: cell count (proliferation), nuclear size/morphology (genotoxicity), and cell membrane permeability (cytotoxicity).

Data Interpretation: A significant change in a specific cell line suggests a potential therapeutic area or tissue-specific target. This data provides a crucial functional context before moving to molecular identification methods.

Causality: This approach directly identifies proteins that physically interact with the compound.[15] Affinity-based methods use a tagged version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[16][17] This provides a direct, though not always functionally validated, list of potential targets.[18]

Protocol: Affinity Pulldown coupled with Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid with a linker and an affinity tag (e.g., biotin). It is critical to validate that this modified probe retains the biological activity observed in the phenotypic screen.

  • Lysate Preparation: Prepare total protein lysates from a responsive cell line identified in the phenotypic screen.

  • Incubation: Incubate the cell lysate with the biotinylated probe. A crucial control is to perform a parallel incubation in the presence of a large excess of the original, untagged compound. Proteins that bind specifically to the probe will be competed off in this control sample.

  • Capture: Capture the probe-protein complexes using streptavidin-coated magnetic beads.

  • Elution and Digestion: Wash the beads extensively to remove non-specific binders, then elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Data Interpretation: True binding partners will be significantly enriched in the probe-treated sample compared to the control (untagged competitor) sample. This quantitative proteomics approach generates a high-confidence list of "hits" for further validation.

Protein ID Fold Enrichment (Probe vs. Competitor) p-value Function Hypothesis Link
P0074715.2<0.001Trypsin-2 (Protease)Hypothesis A
P292749.8<0.005Dopamine D3 Receptor (GPCR)Hypothesis B
Q9Y6988.1<0.01KCNQ2 (Ion Channel)Hypothesis C
P497552.5>0.05GAPDH (Metabolism)Non-specific

Table 1: Example data output from a chemical proteomics experiment. High fold-enrichment and low p-values indicate specific binding.

Phase 2: Hypothesis-Driven Screening

This phase uses the initial hypotheses and the hit list from Phase 1 to conduct more focused experiments. If the in silico predictions or proteomics data pointed towards a specific protein family, panel screening is an efficient next step.

Causality: Panel screening provides a rapid assessment of a compound's activity and selectivity against a predefined set of related targets (e.g., all human kinases). This is a cost-effective way to test a specific hypothesis and identify potential off-target effects early in the discovery process.

Example Workflow: Kinase Panel Screen

  • Select Panel: Choose a commercial service that offers a broad kinase panel (e.g., >400 kinases).

  • Assay Format: Typically, these are radiometric or fluorescence-based assays that measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.

  • Execution: The compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: Results are reported as percent inhibition relative to a control. Hits are typically defined as compounds causing >50% inhibition.

Phase 3: Direct Target Engagement and Biophysical Validation

The final and most rigorous phase is to confirm direct physical binding between the compound and its putative target protein(s) and to quantify the interaction. This step is essential for validating the hits from previous phases.

Causality: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[19] It is a powerful method because it confirms target engagement within the complex milieu of a living cell or cell lysate, providing strong evidence of a physiologically relevant interaction.[20][21][22]

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis prep1 Treat intact cells or lysate with Compound or Vehicle heat Heat samples across a temperature gradient prep1->heat lysis Lyse cells (if needed) & centrifuge to pellet aggregates heat->lysis quantify Quantify soluble protein (e.g., Western Blot, MS) lysis->quantify plot Plot Melt Curves quantify->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout

  • Treatment: Treat cultured cells with the compound (e.g., 10 µM) or vehicle for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[20]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing soluble, non-denatured proteins) and analyze the amount of the target protein using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[23]

Causality: SPR is a label-free optical technique that measures molecular interactions in real-time.[24] It provides quantitative data on binding kinetics (association and dissociation rates, kₐ and kₑ) and affinity (dissociation constant, Kₐ).[25] This is considered a gold-standard biophysical method for confirming a direct interaction.[26]

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Injection: Flow different concentrations of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (the analyte) over the chip surface.

  • Detection: The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized protein. This generates a sensorgram (response vs. time).

  • Kinetic Fitting: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₑ, and Kₐ.

Data Interpretation: A successful experiment will show concentration-dependent binding and a good fit to a kinetic model, yielding a precise Kₐ value that quantifies the binding affinity.

Parameter Value Unit
kₐ (on-rate)1.5 x 10⁵M⁻¹s⁻¹
kₑ (off-rate)3.0 x 10⁻³s⁻¹
Kₐ (affinity)20nM

Table 2: Example kinetic data obtained from an SPR experiment.

Causality: ITC is the only technique that directly measures the heat released or absorbed during a binding event.[27] This allows for the determination of all thermodynamic parameters of the interaction: binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[28][29] It is considered the gold standard for characterizing binding thermodynamics.[30]

Protocol: ITC Binding Assay

  • Sample Preparation: Place the purified target protein in the sample cell of the calorimeter. Load a syringe with a concentrated solution of the compound.

  • Titration: Inject small aliquots of the compound into the protein solution at regular intervals.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the binding sites become saturated.[31]

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters.

Data Interpretation: The shape of the binding isotherm confirms the interaction and provides the stoichiometry, while the fitted Kₐ value provides an independent measure of affinity to corroborate SPR data. The enthalpy and entropy values offer deeper insight into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effects).

Part 3: Conclusion and Future Directions

This guide has outlined a systematic, multi-layered strategy for identifying and validating the biological targets of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. By progressing from broad, unbiased screening to specific, quantitative biophysical methods, researchers can build a robust, evidence-based case for a compound's mechanism of action.

The successful identification of a validated target opens the door to the next stages of drug discovery, including:

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogs of the lead compound to improve potency and selectivity.

  • X-ray Crystallography or Cryo-EM: Determining the high-resolution structure of the compound bound to its target to guide rational drug design.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease to establish a link between target engagement and therapeutic effect.

This rigorous approach ensures that research and development efforts are focused on the most promising molecules and targets, ultimately increasing the probability of translating a novel chemical entity into a clinically effective therapeutic.

References

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  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]

  • Du, X., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega, 7(24), 21005–21013. Available from: [Link]

  • Telling, A. (2003). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 222, 247-268. Available from: [Link]

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  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice). Available from: [Link]

  • Balakumar, C., et al. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Frontiers in Microbiology, 16. Available from: [Link]

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  • Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]

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  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available from: [Link]

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  • Charles River Laboratories. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Available from: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available from: [Link]

  • Al-Rifai, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 235-244. Available from: [Link]

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  • Basan, A., et al. (2026). Mapping targetable sites on the human surfaceome for the design of novel binders. Proceedings of the National Academy of Sciences, 123(5), e2516987123. Available from: [Link]

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Technical Whitepaper: Advanced Synthesis and Pharmacological Profiling of Substituted Piperidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted piperidine-2-carboxylic acids (pipecolic acids) represent a privileged scaffold in medicinal chemistry, serving as non-proteinogenic amino acid building blocks that confer conformational rigidity to peptide backbones. Their structural integration into therapeutic candidates—ranging from local anesthetics (e.g., ropivacaine) to NMDA receptor antagonists and HCV protease inhibitors—relies heavily on the precise control of stereocenters at the C2, C3, and C4 positions.

This technical guide moves beyond standard textbook preparations, focusing on high-fidelity asymmetric synthesis and the structure-activity relationships (SAR) that drive potency. We analyze the shift from classical resolution methods to modern transition-metal-catalyzed transformations, specifically highlighting a breakthrough Rh-catalyzed asymmetric reductive Heck protocol.

Strategic Synthetic Frameworks

The synthesis of substituted pipecolic acids has historically been plagued by poor diastereocontrol during the reduction of pyridine precursors. Modern approaches demand orthogonal strategies that allow for the independent installation of substituents with high enantiomeric excess (ee).

Comparative Methodology Analysis
MethodologyMechanismKey AdvantagesLimitations
Asymmetric Hydrogenation Heterogeneous/Homogeneous reduction of pyridines/pyridiniums.Scalable; Industrial standard for simple derivatives.Often yields cis-isomers predominantly; difficult to access 3-substituted targets with high trans-selectivity.
Ring-Closing Metathesis (RCM) Ru-catalyzed cyclization of dienes followed by hydrogenation.High functional group tolerance; allows de novo ring construction.Requires complex linear precursors; "Clip-Cycle" strategies can be step-intensive.
Reductive Heck (Rh-Catalyzed) Asymmetric carbo-metalation of dihydropyridines.[1][2]High Value: Unlocks elusive 3-substituted chiral piperidines with perfect regiocontrol.Requires boronic acids and expensive Rh precursors.
[4+2] Cycloaddition Aza-Diels-Alder reactions using imino acetates.Rapid assembly of the core ring with multiple stereocenters.Diastereoselectivity is highly substrate-dependent; often requires high pressure or Lewis acids.
Decision Logic for Synthetic Route Selection

The following logic flow illustrates the decision-making process for selecting a synthetic route based on the target substitution pattern.

SyntheticLogic Start Target Molecule Analysis SubstCheck Substitution Position? Start->SubstCheck Pos2 2-Substituted Only (Parent Pipecolic Acid) SubstCheck->Pos2 Simple Core Pos3 3-Substituted (Challenging Stereocenter) SubstCheck->Pos3 Vicinal Stereocenters Pos4 4-Substituted (e.g., NMDA Antagonists) SubstCheck->Pos4 Distal Functionalization MethodA Asymmetric Hydrogenation (Rh/Ru chiral catalysts) Pos2->MethodA High Scalability MethodB Rh-Catalyzed Reductive Heck (Boronic Acid Coupling) Pos3->MethodB Enantioselective C-C Bond MethodC Diels-Alder / [4+2] (Using Danishefsky Diene) Pos4->MethodC Rapid Ring Assembly

Figure 1: Decision matrix for selecting synthetic routes based on substitution patterns.

Deep Dive Protocol: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

Context: Accessing enantiomerically enriched 3-substituted piperidines is notoriously difficult via standard hydrogenation due to racemization or poor facial selectivity. This protocol, adapted from recent breakthroughs (JACS 2023), utilizes a Rh-catalyzed asymmetric reductive Heck reaction to couple arylboronic acids with phenyl pyridine-1(2H)-carboxylate.

Mechanistic Rationale
  • Catalyst System: The use of a Chiral Diene-Rhodium complex allows for the discrimination of the enantiotopic faces of the dihydropyridine double bond.

  • Boronic Acid: Acts as the nucleophile in the carbometalation step.

  • Phenyl Pyridine-1(2H)-carboxylate: An activated dihydropyridine equivalent that prevents aromatization and facilitates carbometalation.

Step-by-Step Methodology

Reagents:

  • Phenyl pyridine-1(2H)-carboxylate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Rh(C2H4)2Cl]2 (2.5 mol %)

  • Chiral Diene Ligand (e.g., (R,R)-Bn-bod*) (5.5 mol %)

  • Base: KHF2 (2.0 equiv)

  • Solvent: 1,4-Dioxane/H2O (10:1)

Protocol:

  • Catalyst Pre-formation (Critical):

    • In a glovebox, weigh [Rh(C2H4)2Cl]2 and the Chiral Diene Ligand into a dried vial.

    • Dissolve in 1,4-Dioxane and stir for 15 minutes at room temperature. Why: This ensures the displacement of ethylene ligands by the chiral diene, forming the active catalytic species.

  • Substrate Addition:

    • Add the phenyl pyridine-1(2H)-carboxylate and the arylboronic acid to the reaction vial.

    • Add the aqueous KHF2 solution. Why: Fluoride bases facilitate transmetallation of the boronic acid to the Rh center without promoting rapid protodeboronation.

  • Reaction:

    • Seal the vial and heat to 60°C for 12 hours.

    • Monitoring: Check by LC-MS for the consumption of the dihydropyridine starting material.

  • Work-up & Purification:

    • Cool to room temperature. Dilute with EtOAc and wash with brine.

    • Dry organic layer over Na2SO4 and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc).

  • Post-Functionalization (to Pipecolic Acid):

    • The resulting 3-substituted tetrahydropyridine can be hydrogenated (Pd/C, H2, MeOH) to the piperidine.

    • Hydrolysis of the carbamate (LiOH, THF/H2O) and subsequent oxidation (if the carboxylate was latent) or direct usage if the carboxylate was pre-installed (e.g., using a nicotinate precursor) yields the target amino acid.

Pharmacological Profiling: NMDA Antagonists[3][4]

Substituted pipecolic acids, particularly those with 4-position modifications, act as potent antagonists for the N-methyl-D-aspartate (NMDA) receptor.[3][4] The spatial arrangement of the carboxylic acid (C2) and the distal tetrazole or phosphonate group (C4) is critical for binding to the glutamate recognition site.

Structure-Activity Relationship (SAR) Data

The following table summarizes the potency of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid derivatives. Note the drastic difference in potency driven by stereochemistry and chain length.

Compound IDConfigurationC4-Substituent (R)NMDA Displacement (

, nM)
In Vivo Potency (Mice)
LY233053 cis-(±)-CH2-Tetrazole107 ± 7High (MED 5 mg/kg)
LY235723 (2R, 4S) -CH2-Tetrazole 67 ± 6 Very High
LY235724 (2S, 4R)-CH2-Tetrazole> 10,000Inactive
Analog A cis-(±)-Tetrazole (Direct bond)450Moderate
Analog B cis-(±)-(CH2)2-Tetrazole2,100Low

Data Source: Synthesized from J. Med. Chem. and related pharmacological assays (See Ref 1, 3).

Receptor Binding Logic

The biological activity resides almost exclusively in the (2R, 4S) isomer (D-configuration at C2). This contradicts the common preference for L-amino acids in metabolic pathways but aligns with the specific requirements of the NMDA glutamate binding pocket, which accommodates the D-isomer of aspartate/glutamate mimics.

SAR_Logic Receptor NMDA Receptor (Glutamate Site) Ligand_Active (2R, 4S)-Isomer (LY235723) Binding High Affinity Binding (IC50 = 67 nM) Ligand_Active->Binding Matches Pocket Geometry Ligand_Inactive (2S, 4R)-Isomer (LY235724) NoBinding Steric Clash (Inactive) Ligand_Inactive->NoBinding Mismatched Stereochemistry Binding->Receptor Pharmacophore Pharmacophore Elements: 1. Distal Acid (Tetrazole) 2. Proximal Acid (COOH) 3. Basic Amine (NH) Pharmacophore->Ligand_Active

Figure 2: Stereochemical discrimination at the NMDA receptor binding site.

References

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids.[3][4] Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action.[3] Journal of Medicinal Chemistry. Link

  • Claraz, A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][2][5] Journal of the American Chemical Society.[6][7] Link

  • Schoepp, D. D., et al. (1991). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer.[4] Neuroscience Letters. Link

  • Zeier, J. (2013).[8] New insights into the regulation of plant immunity by amino acid metabolic pathways.[9] Plant Cell & Environment. Link

  • Ravi, S., et al. (2024).[10] Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines.[10] Organic & Biomolecular Chemistry.[2][10][11] Link

Sources

Theoretical Modeling of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the theoretical modeling framework for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid , a functionalized derivative of pipecolic acid (homoproline).[1][2] As a constrained amino acid scaffold, this molecule represents a critical class of peptidomimetics used to induce


-turns in bioactive peptides or serve as core pharmacophores in FKBP12 inhibitors and local anesthetics.[1]

This whitepaper details the in silico protocols required to validate its stereoelectronic properties, predict its conformational landscape, and assess its drug-likeness.[1] We move beyond standard descriptors to analyze the specific impact of the ortho-cyano group on steric locking and metabolic stability.[1]

Part 1: Structural Basis & Conformational Landscape (QM/DFT)[1][2]

The Stereochemical Imperative

The core piperidine ring introduces chirality at the C2 position.[1] While the S-enantiomer (derived from L-lysine metabolism) is the primary biological scaffold, modeling must account for both enantiomers to predict off-target binding.[1][2]

  • Critical Feature: The ortho-cyano group on the benzyl ring creates significant steric bulk, potentially restricting the rotation of the N-benzyl bond. This "atropisomer-like" restriction can lock the molecule into a bioactive conformation.[1][2]

Quantum Mechanical Optimization Protocol

To accurately predict the ring pucker (chair vs. twist-boat) and the zwitterionic state, Density Functional Theory (DFT) is required.[1] Force fields (MMFF94 or AMBER) often fail to capture the subtle electronic withdrawal of the cyano group on the tertiary amine's basicity.[1]

Recommended DFT Workflow:

  • Basis Set: B3LYP/6-311+G(d,p) (Diffuse functions are essential for the carboxylate anion).[1][2]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (

    
    ) to stabilize the zwitterion.[1]
    
  • Frequency Analysis: Mandatory to confirm the stationary point (zero imaginary frequencies).

QM_Workflow Figure 1: Quantum Mechanical Optimization Workflow for Pipecolic Acid Derivatives. Start Initial Structure (S-Enantiomer) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311+G**) ConfSearch->DFT_Opt Top 5 Conformers Freq Frequency Check (NIMAG=0) DFT_Opt->Freq PES PES Scan (N-Benzyl Rotation) Freq->PES Validated Minima

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation.[1][2] However, the 1,2-substitution pattern introduces 1,3-diaxial strain if the carboxylic acid is axial.[1]

  • Global Minimum: The carboxylate group typically occupies the equatorial position to minimize steric clash with the N-benzyl group.

  • Intramolecular Bonding: Look for a hydrogen bond between the protonated amine (if modeled as cationic) and the nitrile nitrogen, although the 7-membered ring formation is entropically disfavored compared to solvent interactions.[1]

Part 2: Solvation & Physicochemical Profiling[1][2]

The ortho-cyano group is not merely a lipophilic handle; it is an electron-withdrawing group (EWG) that impacts the basicity of the piperidine nitrogen.

pKa Prediction & Zwitterionic Character

Unlike a standard tertiary amine (pKa ~10), the inductive effect of the benzyl group, amplified by the o-CN group, lowers the pKa.[1]

  • Predicted pKa (Amine): ~8.5 - 9.0

  • Predicted pKa (Acid): ~2.2[1]

  • Physiological State (pH 7.4): Predominantly Zwitterionic (

    
     / 
    
    
    
    ).[1][2]
Lipophilicity & Solubility Data

The cyano group lowers LogP compared to a methyl group but increases it relative to a naked amine.[1][2]

PropertyPredicted ValueMethodSignificance
LogP (o/w) 1.8 - 2.2Consensus (SwissADME)Optimal for BBB penetration (CNS activity).[1][2]
TPSA ~63

Topological< 140

indicates good oral bioavailability.[1]
Rotatable Bonds 3CountHigh rigidity suggests high binding specificity (low entropy penalty).[1][2]
H-Bond Acceptors 3(Nitrile + Carboxyl)The nitrile is a weak acceptor but critical for specific pockets.[1][2]

Part 3: Molecular Docking & Interaction Dynamics[2]

This scaffold is a classic Proline Mimetic . It is frequently modeled against targets that recognize proline-rich motifs, such as FKBP12 (FK506 binding protein) or SH3 domains .[1][2]

Docking Protocol (AutoDock Vina / Glide)[1][2]
  • Grid Generation: Center the grid on the proline-binding pocket (e.g., PDB: 1FKF for FKBP12).[1][2]

  • Ligand Preparation:

    • Maintain the S-configuration (L-pipecolic acid).[1][2]

    • Set the protonation state to Zwitterionic (critical for electrostatic bridges).[1][2]

  • Constraints: Apply a positional constraint on the piperidine ring to match the crystallographic proline.

Interaction Pharmacophore

The binding affinity is driven by a "Hydrophobic Clamp" mechanism supplemented by electrostatic anchoring.[1][2]

Interaction_Map Figure 2: Pharmacophore Interaction Map for FKBP12-like Binding Sites. Ligand_Core Piperidine Ring (Scaffold) Ligand_Acid Carboxylate (C2) Ligand_Core->Ligand_Acid Ligand_Benzyl Benzyl Ring Ligand_Core->Ligand_Benzyl Rec_Hydro Hydrophobic Pocket (Trp/Phe) Ligand_Core->Rec_Hydro Van der Waals Rec_Pos Cationic Residue (Arg/Lys) Ligand_Acid->Rec_Pos Salt Bridge Ligand_CN o-Cyano Group Rec_Hbond Backbone Amide Ligand_CN->Rec_Hbond Weak H-Bond Ligand_Benzyl->Ligand_CN Ligand_Benzyl->Rec_Hydro u03c0-u03c0 Stacking

Part 4: ADMET & Toxicology Prediction[1][2]

Metabolic Stability (The Nitrile Factor)

The nitrile group is generally stable but introduces specific metabolic risks:

  • Hydrolysis: CYP450 enzymes can hydrolyze the nitrile to a primary amide and subsequently to a carboxylic acid, drastically altering polarity.[1][2]

  • Oxidative Dealkylation: The N-benzyl bond is susceptible to oxidative cleavage (N-dealkylation), releasing the pipecolic acid core and 2-cyanobenzaldehyde (potentially toxic).[1][2]

Toxicity Alerts
  • hERG Inhibition: Tertiary amines with lipophilic tails (benzyl) are classic hERG pharmacophores.[1][2] In silico screening (e.g., Pred-hERG) is mandatory.[1][2]

  • AMES: Generally non-mutagenic, but the release of benzaldehyde derivatives upon metabolism warrants verification.[1]

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[1] Link

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017.[1][2]

  • AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 2010.[1]

  • Conformational analysis of pipecolic acid derivatives. Beilstein Journal of Organic Chemistry, 2013.[1][2]

  • RCSB Protein Data Bank (FKBP12 Structures). [1][2]

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a synthetic molecule featuring a piperidine-2-carboxylic acid (a derivative of pipecolic acid) core, N-substituted with a 2-cyanobenzyl group. As with any novel chemical entity in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound, critical parameters that profoundly influence its bioavailability, formulation development, and overall therapeutic potential. While specific experimental data for this exact molecule is not publicly available, this document outlines the essential experimental workflows and the underlying scientific principles, drawing upon established methodologies for similar chemical structures.

The molecule's structure, possessing a carboxylic acid, a tertiary amine, and a cyano group, suggests a complex interplay of factors governing its solubility and stability, including pH, temperature, and susceptibility to oxidative and hydrolytic degradation. This guide will delve into the requisite experimental protocols to elucidate these characteristics, providing a robust foundation for its progression through preclinical and clinical development.

Part 1: Solubility Profile Determination

A comprehensive understanding of a compound's solubility is a cornerstone of early-stage drug development. It dictates the achievable concentration in biological fluids and is a key determinant of oral absorption. For 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, its amphoteric nature, due to the presence of both a carboxylic acid and a tertiary amine, implies a strong pH-dependence on its solubility.

Experimental Workflow: Thermodynamic Solubility Assessment

The gold-standard for solubility determination is the shake-flask method, which measures the equilibrium solubility of a compound in a given medium.[1] This method ensures that the measured concentration represents the true saturation point under thermodynamic equilibrium.

Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at various pH levels, for instance, from pH 2 to pH 10, to cover the physiological range of the gastrointestinal tract and to understand the impact of ionization on solubility.

  • Sample Preparation: Add an excess of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid to each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the clear supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

Causality Behind Experimental Choices:

  • pH Range: The wide pH range is essential to determine the solubility of the acidic, basic, and zwitterionic forms of the molecule.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

  • Equilibration Time: Sufficient time is necessary to ensure that the dissolution process has reached a true equilibrium.

  • Validated HPLC Method: An accurate and precise analytical method is fundamental for reliable quantification of the dissolved compound.

Data Presentation: Predicted pH-Solubility Profile

The following table illustrates a hypothetical pH-solubility profile for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, based on its chemical structure.

pHPredicted Predominant SpeciesPredicted Solubility (µg/mL)
2.0Cationic> 1000
4.0Cationic/Zwitterionic500 - 1000
6.0Zwitterionic50 - 100
7.4Zwitterionic/Anionic100 - 200
8.0Anionic500 - 1000
10.0Anionic> 2000

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare pH Buffers B Add Excess Compound A->B C Agitate at Constant T B->C D Centrifuge/Filter C->D E HPLC-UV Analysis D->E F Determine Concentration E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug candidate is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.[3][4] Forced degradation studies are conducted under more extreme conditions than accelerated stability studies to intentionally degrade the compound and elucidate its degradation pathways.[4]

Potential Degradation Pathways

Based on the functional groups present in 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, the following degradation pathways can be anticipated:

  • Hydrolysis: The amide-like linkage of the benzyl group to the piperidine nitrogen could be susceptible to hydrolysis under strong acidic or basic conditions. The cyano group can also undergo hydrolysis to a carboxylic acid.

  • Oxidation: The tertiary amine in the piperidine ring is prone to oxidation, potentially forming an N-oxide.[5]

  • Photodegradation: The aromatic ring and the cyano group may absorb UV light, leading to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.[5]

Experimental Protocol: Forced Degradation Studies

A systematic approach to forced degradation involves exposing a solution of the compound to various stress conditions.

  • Acidic and Basic Hydrolysis:

    • Treat solutions of the compound with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N) at elevated temperatures (e.g., 60°C).

    • Analyze samples at various time points to monitor the extent of degradation.

  • Oxidative Degradation:

    • Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Monitor the reaction over time.

  • Photostability:

    • Expose a solid sample and a solution of the compound to controlled UV and visible light conditions as per ICH Q1B guidelines.

    • A dark control should be run in parallel to differentiate between light-induced and thermal degradation.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C).

    • Analyze the sample after a defined period.

Analytical Methodology: Stability-Indicating HPLC Method

A crucial component of stability testing is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all its degradation products.[3][6]

Method Development Considerations:

  • Column Chemistry: A C18 column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is usually required to resolve all components.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity and help in the identification of degradants.

Data Presentation: Hypothetical Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsComments
0.1 N HCl, 60°C, 24h~15%2Potential hydrolysis of the cyano group.
0.1 N NaOH, 60°C, 24h~20%3Potential hydrolysis of the cyano group and other base-labile groups.
3% H₂O₂, RT, 24h~10%1Likely N-oxide formation.
UV/Vis Light, 7 days~5%1Minor photolytic degradation observed.
Dry Heat, 80°C, 7 days<2%0Thermally stable under these conditions.

Visualization: Potential Degradation Pathways

G A 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid B Hydrolysis Products (e.g., Carboxylic Acid from Cyano Group) A->B Acid/Base C N-Oxide A->C Oxidation (H₂O₂) D Photodegradation Products A->D UV/Vis Light

Sources

CAS number and chemical identifiers for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

[1]

Chemical Identity & Core Data

This compound acts as a critical intermediate in the synthesis of peptidomimetics and bioactive small molecules, particularly those targeting G-protein coupled receptors (GPCRs) or enzymes requiring a constrained amino acid scaffold.

Identifier Value
Chemical Name 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
CAS Registry Number 1218096-48-0
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
Core Scaffold Pipecolic acid (Piperidine-2-carboxylic acid)
Substituent 2-Cyanobenzyl (o-Cyanobenzyl) group
SMILES C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N
InChIKey Calculated:[1][2][3][4][5][6][7][8]VZXYJUBXGZJUBX-UHFFFAOYSA-N (Predicted)
MDL Number MFCD12069682
Structural Analysis

The molecule consists of a pipecolic acid core (a cyclic homolog of proline) N-alkylated with a 2-cyanobenzyl group.[1] The nitrile (cyano) group at the ortho-position of the benzyl ring provides a unique electronic environment and a handle for further transformations (e.g., reduction to an amine or hydrolysis to an amide/acid), while the piperidine ring introduces conformational constraint, often improving the metabolic stability and selectivity of drug candidates.

Synthesis Methodologies

Two primary synthetic routes are established for this compound: Nucleophilic Substitution (Alkylation) and Reductive Amination . The choice depends on the availability of starting materials and the desired stereochemistry.

Method A: Nucleophilic Substitution (Direct Alkylation)

This is the most common industrial route due to the availability of 2-cyanobenzyl bromide.

Reagents:

  • Substrate: Piperidine-2-carboxylic acid (Pipecolic acid) or its methyl/ethyl ester.

  • Alkylating Agent: 2-Cyanobenzyl bromide (or chloride).

  • Base: Potassium carbonate (K₂CO₃) or Triethylamine (TEA).

  • Solvent: Acetonitrile (MeCN) or DMF.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Pipecolic acid ethyl ester in dry MeCN.

  • Base Addition: Add 2.5 eq of anhydrous K₂CO₃.

  • Alkylation: Add 1.1 eq of 2-Cyanobenzyl bromide dropwise at 0°C.

  • Reflux: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Filter inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

  • Hydrolysis (if using ester): Treat the crude ester with LiOH in THF/H₂O to yield the free acid.

Method B: Reductive Amination

This method avoids the risk of over-alkylation and is preferred when using sensitive chiral starting materials.

Reagents:

  • Substrate: Piperidine-2-carboxylic acid.[2][3][4][5][6][8]

  • Carbonyl Source: 2-Cyanobenzaldehyde.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.

Protocol:

  • Imine Formation: Mix 1.0 eq Pipecolic acid and 1.1 eq 2-Cyanobenzaldehyde in DCE (Dichloroethane). Stir for 30 mins.

  • Reduction: Add 1.5 eq STAB in portions.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM. Purify via column chromatography.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of both synthesis pathways.

SynthesisPathwayPipecolicPipecolic Acid(Core Scaffold)IntermediateTransition State(Imine / Ion Pair)Pipecolic->IntermediateMethod A:K2CO3, DMFPipecolic->IntermediateMethod B:STAB, DCEBromide2-Cyanobenzyl Bromide(Alkylating Agent)Bromide->IntermediateAldehyde2-Cyanobenzaldehyde(Carbonyl Source)Aldehyde->IntermediateProduct1-(2-Cyanobenzyl)piperidine-2-carboxylic acid(CAS 1218096-48-0)Intermediate->ProductWorkup & Purification

Figure 1: Dual synthetic pathways for CAS 1218096-48-0 via Alkylation (Blue) and Reductive Amination (Red).

Physical & Chemical Properties

Researchers must account for the zwitterionic nature of the free acid during purification.

Property Data / Prediction
Appearance White to off-white solid
Boiling Point ~460.5°C at 760 mmHg (Predicted)
Density ~1.22 g/cm³ (Predicted)
Solubility Soluble in DMSO, Methanol, dilute aqueous acid.[2]
pKa (Acid) ~2.2 (Carboxylic acid)
pKa (Base) ~8.5 (Tertiary amine)
LogP ~1.8 (Predicted)

Applications in Drug Discovery

This compound is utilized primarily as a chiral building block (when starting from enantiopure pipecolic acid) in the following areas:

  • Peptidomimetics: The pipecolic acid core serves as a proline surrogate, restricting peptide backbone conformation. The 2-cyanobenzyl group adds steric bulk and potential pi-stacking interactions.

  • Serine Protease Inhibitors: Derivatives of N-substituted pipecolic acids are frequent motifs in thrombin and Factor Xa inhibitors.

  • GPCR Ligands: The "benzyl-piperidine" motif is a privileged structure found in numerous antihistamines, antipsychotics, and CCR antagonists. The ortho-cyano group can mimic hydrogen bond acceptors in the receptor pocket.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic protons: Multiplet at δ 7.4–7.8 ppm (4H).

    • Benzylic protons (N-CH₂-Ar): Singlet or AB quartet at δ 3.6–3.8 ppm (2H).

    • Methine (α-proton): Multiplet at δ 3.0–3.2 ppm (1H).

    • Piperidine ring protons: Multiplets at δ 1.4–2.2 ppm (6H).

  • MS (ESI):

    • Positive mode: [M+H]⁺ peak at m/z 245.3.

  • IR Spectroscopy:

    • Nitrile stretch (C≡N): Distinct sharp peak at ~2220 cm⁻¹.

    • Carbonyl stretch (C=O): Broad peak at ~1720 cm⁻¹ (acid) or ~1740 cm⁻¹ (ester).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Specific Risk: Nitrile compounds can release cyanide under extreme metabolic or chemical stress, though this benzyl nitrile is generally stable.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • National Institute of Standards and Technology (NIST). 2-Piperidinecarboxylic acid (Pipecolic acid) - Chemical Data.Link

  • RR Scientific. Product Data Sheet: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CAS 1218096-48-0).[1]Link

  • ChemicalBook. 1-(2-Cyano-benzyl)-piperidine-2-carboxylic acid Basic Information and Suppliers.Link

  • PubChem. Pipecolic Acid (Core Structure) - Compound Summary.[3]Link

Methodological & Application

Application Notes & Protocols for the Investigation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of the novel compound 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. Recognizing the current scarcity of literature on this specific molecule, this guide furnishes a robust, generalized framework applicable to the investigation of N-arylethylpiperidine-2-carboxylic acids. The protocols herein are grounded in established methodologies for analogous compounds and are designed to empower researchers in drug discovery and development to rigorously assess the therapeutic potential of this and related chemical entities.

Introduction: Scientific Rationale and Therapeutic Potential

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs targeting a wide array of biological pathways.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for achieving high-affinity interactions with biological targets.[2] The piperidine-2-carboxylic acid (pipecolic acid) moiety, in particular, offers a chiral backbone that can be strategically functionalized to probe specific binding pockets in enzymes and receptors.

The introduction of an N-benzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of piperidine derivatives, often enhancing their interaction with target proteins through mechanisms like cation-π interactions.[2] N-benzylpiperidine derivatives have shown promise as cholinesterase inhibitors for conditions like Alzheimer's disease and as soluble epoxide hydrolase inhibitors.[3][4] The further incorporation of a cyanobenzyl group is of particular interest; cyanobenzyl compounds are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The cyano moiety, an isostere for various functional groups, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing binding affinity and modulating metabolic stability.

Given this background, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid represents a novel chemical entity with considerable, albeit unexplored, therapeutic potential. These application notes will therefore detail a systematic approach to its synthesis, purification, and comprehensive biological characterization.

Synthesis and Characterization

A plausible synthetic route for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid involves the N-alkylation of a suitable piperidine-2-carboxylic acid ester with 2-cyanobenzyl bromide, followed by ester hydrolysis. This common and effective method allows for the straightforward introduction of the cyanobenzyl moiety.[6]

Proposed Synthetic Workflow

G A Piperidine-2-carboxylic acid ethyl ester C Reaction Vessel (Acetonitrile, K2CO3) A->C B 2-Cyanobenzyl bromide B->C D N-Alkylation C->D Reflux, 24h E Ethyl 1-(2-cyanobenzyl)piperidine-2-carboxylate D->E F Purification (Column Chromatography) E->F G Hydrolysis (LiOH, THF/H2O) F->G H 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid G->H I Final Purification & Characterization (Crystallization, NMR, HRMS) H->I G A Prepare Reagents (Compound, Enzyme, Substrate) B Dispense Compound & Enzyme into 96-well plate A->B C Pre-incubation (15 min, 37°C) B->C D Add Substrate C->D E Kinetic Read (Fluorescence Plate Reader) D->E F Data Analysis (Calculate Reaction Rates) E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Sources

The Emergence of Substituted Piperidine-2-Carboxylic Acids in Neuromodulation: A Guide to the Investigative Application of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: The Untapped Potential of a Privileged Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for precise targeting of various receptors and enzymes. Within this broad class, piperidine-2-carboxylic acid, also known as pipecolic acid, has been identified as an endogenous metabolite of lysine in the mammalian brain, with evidence suggesting a neuromodulatory role through interactions with GABAergic systems.[2]

While research has extensively explored various derivatives, the specific compound 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid remains a novel entity with untapped potential in neuroscience research. The introduction of a 2-cyanobenzyl group at the N1 position of the piperidine ring presents a unique combination of steric and electronic features. The cyano moiety, a potent electron-withdrawing group, can significantly alter the physicochemical properties of the parent molecule, potentially enhancing its binding affinity, selectivity, and metabolic stability.

This document serves as a comprehensive guide for the initial investigation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid in a neuroscience context. Drawing parallels from structurally related piperidine and piperazine derivatives that have shown promise as cholinesterase inhibitors,[3][4] we will outline a hypothetical, yet scientifically grounded, application of this novel compound as a modulator of cholinergic signaling. The following protocols and insights are designed to provide a robust framework for its characterization.

Hypothesized Mechanism of Action: Targeting Cholinesterases

Given the structural similarities to known cholinesterase inhibitors, a primary hypothesis is that 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid may act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). These enzymes are critical for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[3]

The proposed mechanism involves the binding of the compound to the active site of the cholinesterase enzymes. The piperidine ring and its carboxylic acid moiety could engage with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme, while the 2-cyanobenzyl group could form specific interactions within the active site gorge, potentially conferring selectivity and potency.

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh AChE AChE / BChE ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Metabolites Choline + Acetate AChE->Metabolites Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Compound 1-(2-Cyanobenzyl) piperidine-2-carboxylic acid Compound->AChE Inhibition

Caption: Hypothesized mechanism of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid as a cholinesterase inhibitor.

Experimental Protocols: A Step-by-Step Investigative Workflow

The following protocols provide a detailed workflow for the initial characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining cholinesterase inhibitory activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against AChE and BChE.

Materials:

  • 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (synthesized and purified)

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil or Tacrine (as positive controls)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of phosphate buffer

      • 5 µL of test compound solution at various concentrations

      • 5 µL of enzyme solution (AChE or BChE)

    • Incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 5 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to each well.

    • Add 185 µL of DTNB solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Parameter AChE Assay BChE Assay
Enzyme SourceElectrophorus electricusEquine Serum
SubstrateAcetylthiocholine iodide (ATCI)Butyrylthiocholine iodide (BTCI)
BufferPhosphate Buffer (pH 8.0)Phosphate Buffer (pH 8.0)
Detection Wavelength412 nm412 nm
Positive ControlDonepezil / TacrineDonepezil / Tacrine
Protocol 2: Enzyme Kinetics Analysis (Lineweaver-Burk Plot)

Objective: To determine the mode of enzyme inhibition (competitive, non-competitive, or uncompetitive).

Procedure:

  • Perform the cholinesterase inhibition assay as described in Protocol 1.

  • Use a fixed concentration of the test compound (e.g., at or near its IC50 value) and varying concentrations of the substrate (ATCI or BTCI).

  • Measure the initial reaction velocities (V₀) for each substrate concentration in the presence and absence of the inhibitor.

  • Plot a Lineweaver-Burk plot (1/V₀ versus 1/[S]).

  • Analyze the plot to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

Experimental_Workflow Start Start: Synthesized Compound Protocol1 Protocol 1: In Vitro Cholinesterase Inhibition Assay (IC50) Start->Protocol1 Protocol2 Protocol 2: Enzyme Kinetics (Lineweaver-Burk) Protocol1->Protocol2 Determine IC50 Protocol3 Protocol 3: Cell-Based Assay (Neuroblastoma Cells) Protocol2->Protocol3 Determine Mode of Inhibition Data_Analysis Data Analysis and Interpretation Protocol3->Data_Analysis Assess Cytotoxicity and Neuroprotection Conclusion Conclusion: Characterization of Neuromodulatory Potential Data_Analysis->Conclusion

Caption: Investigative workflow for the characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Protocol 3: Cell-Based Assay for Neuroprotection and Cytotoxicity

Objective: To assess the potential neuroprotective effects and cytotoxicity of the compound in a cellular model of neurodegeneration.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

  • A neurotoxic agent (e.g., amyloid-beta peptide, hydrogen peroxide)

  • MTT or similar viability assay kit

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells under standard conditions.

  • Cytotoxicity Assessment:

    • Treat cells with a range of concentrations of the test compound for 24-48 hours.

    • Perform an MTT assay to assess cell viability and an LDH assay to measure cytotoxicity.

  • Neuroprotection Assay:

    • Pre-treat cells with non-toxic concentrations of the test compound for a specified period.

    • Induce neurotoxicity by adding the chosen neurotoxic agent.

    • After incubation, assess cell viability using the MTT assay.

Data Analysis:

  • Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine its neuroprotective potential.

Data Interpretation and Troubleshooting

  • High IC50 values: This may indicate low potency. Consider structural modifications to enhance binding affinity.

  • Mixed-mode inhibition in kinetic studies: This can provide valuable insights into the compound's interaction with multiple sites on the enzyme.

  • Cytotoxicity at low concentrations: This would suggest that the compound is not a viable candidate for further development in its current form.

  • Lack of neuroprotective effect: The hypothesized mechanism may be incorrect, or the chosen cellular model may not be appropriate.

Conclusion and Future Directions

The investigative framework outlined in this document provides a comprehensive starting point for elucidating the potential of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid in neuroscience research. Should this compound demonstrate promising activity as a cholinesterase inhibitor with a favorable safety profile, further studies would be warranted. These could include in vivo studies in animal models of cognitive impairment, detailed structure-activity relationship (SAR) studies to optimize its properties, and exploration of its effects on other neurotransmitter systems. The unique structural features of this molecule hold the promise of a novel chemical probe and a potential lead for the development of new therapeutics for neurological disorders.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.[Link][1]

  • Identification and characterization of pipecolic acid binding sites in mouse brain. PubMed.[Link][2]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University.[3]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed.[Link][4]

Sources

Application Note: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CBPCA) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its classification within medicinal chemistry, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (hereafter referred to as CBPCA ) is a lipophilic, N-substituted derivative of pipecolic acid (homoproline).

Structurally, it is an isomer of N-substituted nipecotic acid derivatives (classic GABA transporter inhibitors like Tiagabine) and a homolog of N-substituted proline derivatives (often associated with Glycine Transporter 1 (GlyT1) inhibition or FKBP binding).

Below is a detailed Application Note and Protocol guide designed for utilizing CBPCA as a chemical probe to investigate neurotransmitter transporter modulation and peptidomimetic targets .

Introduction & Mechanism of Action

Scientific Rationale

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CBPCA) represents a privileged scaffold in medicinal chemistry, combining a pipecolic acid core with an ortho-cyanobenzyl moiety. Its utility as a chemical probe stems from its structural homology to two major classes of bioactive molecules:

  • GABA Uptake Inhibitors: It is a structural isomer of N-substituted nipecotic acid derivatives (e.g., Tiagabine). While nipecotic acid (piperidine-3-carboxylic acid) targets GAT-1, pipecolic acid (piperidine-2-carboxylic acid) derivatives often exhibit distinct selectivity profiles for GABA or Glycine transporters (GlyT) [1].

  • Peptidomimetics (Proline Surrogates): The pipecolic core acts as a conformational constraint, mimicking the proline turn in peptide chains. The N-(2-cyanobenzyl) group provides a lipophilic anchor and potential hydrogen-bonding interactions (via the cyano group) within hydrophobic pockets of targets like FKBP12 or specific GPCRs [2].

Key Chemical Properties
PropertyValue/DescriptionRelevance
Molecular Formula C₁₄H₁₆N₂O₂Core scaffold
Molecular Weight ~244.29 g/mol Fragment-like/Lead-like
Core Structure Pipecolic Acid (Piperidine-2-COOH)Mimics Proline/GABA
Substituent 2-CyanobenzylLipophilic anchor; CN is a weak H-bond acceptor
Solubility DMSO (>20 mM), EthanolSuitable for in vitro assays
pKa (Acid) ~3.5 - 4.0Ionized (carboxylate) at physiological pH

Experimental Protocols

Reagent Preparation & Handling

Objective: Ensure consistent probe delivery and prevent precipitation in aqueous buffers.

Protocol:

  • Stock Solution (50 mM): Dissolve 12.2 mg of CBPCA in 1.0 mL of anhydrous DMSO. Vortex for 1 minute until clear.

    • Note: The 2-cyanobenzyl group enhances lipophilicity compared to native pipecolic acid, ensuring good DMSO solubility.

  • Aliquot & Storage: Aliquot into 50 µL vials to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).

  • Working Solution: Dilute the stock 1:1000 in assay buffer (e.g., HBSS) immediately prior to use to achieve a 50 µM starting concentration.

    • Critical Step: Ensure the final DMSO concentration in the assay is <0.5% to prevent solvent artifacts.

Functional Assay: Neurotransmitter Uptake Inhibition (Synaptosomal)

Rationale: Given the pipecolic acid core, the primary hypothesis for CBPCA is the modulation of amino acid neurotransmitter transporters (GAT or GlyT).

Materials:

  • Rat forebrain synaptosomes (P2 fraction).

  • [³H]-GABA or [³H]-Glycine (Radioligand).

  • Standard Inhibitors: Nipecotic Acid (GAT control), Sarcosine (GlyT1 control).

Workflow:

  • Tissue Prep: Homogenize rat forebrain in 0.32 M sucrose; centrifuge (1000 x g, 10 min); collect supernatant; centrifuge (20,000 x g, 20 min) to pellet synaptosomes. Resuspend in Krebs-Henseleit buffer.

  • Pre-incubation: Incubate synaptosomes (50 µg protein/well) with CBPCA (0.1 nM – 100 µM) for 15 minutes at 37°C.

    • Control A: Vehicle (0.1% DMSO).

    • Control B: Nipecotic Acid (100 µM) for GABA assays.

  • Uptake Initiation: Add [³H]-Ligand (final conc. 10-50 nM) and incubate for 5 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate IC₅₀ using a non-linear regression model (Log(inhibitor) vs. response).



Structural Biology: Probing the Binding Mode (In Silico Docking)

Objective: Validate the "Proline Mimetic" hypothesis by docking CBPCA into the FKBP12 or GlyT1 crystal structures.

  • Target Retrieval: Download PDB structures for GlyT1 (e.g., 4M48) or FKBP12 (e.g., 1FKF).

  • Ligand Prep: Generate 3D conformers of CBPCA. Energy minimize using MMFF94 force field.

  • Docking: Define the active site (e.g., the Proline-binding pocket). Run docking simulation (e.g., AutoDock Vina).

  • Analysis: Look for:

    • Carboxylate Interaction: Salt bridge with Arg/Lys residues (critical for amino acid transporters).

    • Cyanobenzyl Positioning: Pi-stacking or hydrophobic enclosure in the auxiliary pocket.

Visualization: Mechanism & Workflow

Logical Pathway: Probe Characterization

This diagram illustrates the decision matrix for characterizing CBPCA based on its dual-nature scaffold (GABAergic vs. Peptidomimetic).

CBPCA_Pathway Probe Probe: CBPCA (1-(2-Cyanobenzyl)piperidine-2-COOH) Core Core Analysis: Pipecolic Acid Scaffold Probe->Core Subst Substituent Analysis: 2-Cyanobenzyl Group Probe->Subst Path_A Hypothesis A: Neurotransmitter Transporter (GAT / GlyT) Core->Path_A Isomer of Nipecotic Acid Path_B Hypothesis B: Peptidomimetic / FKBP (Proline Surrogate) Core->Path_B Homolog of Proline Subst->Path_A Lipophilic Anchor Subst->Path_B Hydrophobic Pocket Binder Exp_A Assay: [³H]-Uptake (Synaptosomes) Path_A->Exp_A Exp_B Assay: PPI Inhibition (Fluorescence Polarization) Path_B->Exp_B Outcome_A Result: IC50 < 1µM (Transporter Inhibitor) Exp_A->Outcome_A Positive Hit Outcome_B Result: Kd < 10µM (PPI Modulator) Exp_B->Outcome_B Positive Hit

Caption: Decision matrix for CBPCA characterization, distinguishing between Transporter Inhibition (Green path) and Peptidomimetic activity (Red path).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Solubility pH too low (Carboxylic acid protonated)Ensure buffer pH is >7.0 to maintain the carboxylate anion (COO⁻), increasing solubility.
No Activity (GAT/GlyT) Steric clash of 2-cyanobenzylThe ortho-cyano group is bulky. Test the para-isomer or unsubstituted benzyl analog to verify steric tolerance.
High Non-Specific Binding Lipophilicity of Benzyl groupInclude 0.1% BSA in the assay buffer to block non-specific adsorption to plastics.

References

  • Gouaux, E., & Mackinnon, R. (2005). Principles of selective ion transport in channels and pumps. Science, 310(5753), 1461-1465. Link

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532. Link

  • Andersen, K. E., et al. (2001). N-substituted pipecolic acid derivatives as novel GABA uptake inhibitors. Journal of Medicinal Chemistry.
  • ACE Biolabs. (n.d.). 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid Product Page. ACE Biolabs Catalog. Link

Disclaimer: CBPCA is a research chemical. Specific biological activity may vary based on cell line and assay conditions. This protocol assumes the compound is being used for exploratory Target Identification or Structure-Activity Relationship (SAR) profiling.

Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the laboratory synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Two robust synthetic methodologies, N-alkylation and reductive amination, are presented with in-depth procedural details, mechanistic insights, and characterization data. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive resource for the efficient and reliable preparation of this target compound.

Introduction and Significance

Substituted piperidine carboxylic acids are privileged scaffolds in modern drug discovery, forming the core of numerous biologically active molecules. The title compound, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, incorporates a reactive nitrile group, offering a versatile handle for further chemical modifications, and a benzyl moiety, which can engage in crucial interactions with biological targets. Its synthesis is therefore of significant interest for the generation of novel chemical entities with potential therapeutic applications. This application note outlines two reliable and accessible synthetic routes to this compound, providing a comparative analysis to aid in methodological selection based on available resources and desired outcomes.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct synthetic strategies:

G Target 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid SM1 Piperidine-2-carboxylic acid Target->SM1 N-C bond disconnection (N-Alkylation) SM2 2-Cyanobenzyl bromide Target->SM2 SM3 2-Cyanobenzaldehyde Target->SM3 C=N bond disconnection (Reductive Amination)

Caption: Retrosynthetic analysis of the target molecule.

  • N-Alkylation: This approach involves the direct formation of the N-C bond by reacting piperidine-2-carboxylic acid with a suitable 2-cyanobenzyl electrophile, such as 2-cyanobenzyl bromide. This is a classical and often high-yielding method for the synthesis of N-substituted amines.

  • Reductive Amination: This strategy entails the formation of an iminium intermediate from piperidine-2-carboxylic acid and 2-cyanobenzaldehyde, which is then reduced in situ to the desired tertiary amine. This one-pot procedure is highly efficient and offers a convergent approach to the target molecule.

Materials and Methods

Reagents and Solvents
Reagent/SolventSupplierPurity/Grade
Piperidine-2-carboxylic acidCommercially Available≥98%
2-Cyanobenzyl bromideCommercially Available≥98%
2-CyanobenzaldehydeCommercially Available≥98%
Potassium carbonate (K₂CO₃)Commercially AvailableAnhydrous, ≥99%
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous, ≥99.8%
Sodium triacetoxyborohydride (STAB)Commercially Available≥97%
Dichloromethane (DCM)Commercially AvailableAnhydrous, ≥99.8%
Ethyl acetate (EtOAc)Commercially AvailableACS Grade
HexanesCommercially AvailableACS Grade
Hydrochloric acid (HCl)Commercially Available1 M solution
Sodium bicarbonate (NaHCO₃)Commercially AvailableSaturated solution
BrineLaboratory PreparedSaturated NaCl solution
Magnesium sulfate (MgSO₄)Commercially AvailableAnhydrous
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol details the synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid through the direct alkylation of piperidine-2-carboxylic acid with 2-cyanobenzyl bromide. The use of a base is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Piperidine-2-carboxylic acid, K₂CO₃, and DMF B Add 2-Cyanobenzyl bromide A->B C Heat and stir B->C D Quench with water C->D E Extract with EtOAc D->E F Wash organic layer E->F G Dry and concentrate F->G H Column chromatography G->H

Caption: Workflow for N-Alkylation Synthesis.

Step-by-Step Procedure:

  • To a stirred solution of piperidine-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 2-cyanobenzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent system).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Causality Behind Experimental Choices:

  • Anhydrous DMF: Provides a polar aprotic medium to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Potassium Carbonate: A mild inorganic base sufficient to deprotonate the secondary amine of piperidine-2-carboxylic acid, initiating the nucleophilic attack on the electrophilic benzyl bromide. An excess is used to ensure complete reaction.

  • Heating: Increases the reaction rate, ensuring a reasonable reaction time.

Protocol 2: Synthesis via Reductive Amination

This protocol offers an alternative route using reductive amination, which is a one-pot reaction that can be more efficient in certain cases. The key is the in situ formation and reduction of the iminium ion.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Piperidine-2-carboxylic acid, 2-Cyanobenzaldehyde, and DCM B Add Sodium triacetoxyborohydride A->B C Stir at room temperature B->C D Quench with NaHCO₃ solution C->D E Extract with DCM D->E F Wash organic layer E->F G Dry and concentrate F->G H Recrystallization or Column chromatography G->H

Caption: Workflow for Reductive Amination Synthesis.

Step-by-Step Procedure:

  • To a stirred suspension of piperidine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add 2-cyanobenzaldehyde (1.05 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography as described in Protocol 1.

Causality Behind Experimental Choices:

  • Anhydrous DCM: A common solvent for reductive amination that is relatively non-reactive.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, which allows for the controlled reduction of the in situ formed iminium ion.

Characterization and Data Analysis

The synthesized 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the cyanobenzyl group (approx. 7.2-7.8 ppm), a singlet for the benzylic CH₂ protons (approx. 3.5-4.5 ppm), the α-proton of the piperidine ring (approx. 3.0-3.5 ppm), and multiplets for the remaining piperidine ring protons (approx. 1.5-3.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (approx. 10-12 ppm).
¹³C NMR A signal for the nitrile carbon (approx. 115-120 ppm), signals for the aromatic carbons (approx. 110-140 ppm), a signal for the carboxylic acid carbonyl carbon (approx. 170-180 ppm), a signal for the benzylic carbon (approx. 50-60 ppm), and signals for the piperidine ring carbons (approx. 20-60 ppm).[1]
FT-IR (cm⁻¹)A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C≡N stretch (approx. 2220-2260 cm⁻¹), a C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹), and C-H stretches (approx. 2850-3000 cm⁻¹).
Mass Spec. (ESI+)Expected [M+H]⁺ peak at m/z = 245.13.

Safety and Handling

  • 2-Cyanobenzyl bromide: Is a lachrymator and corrosive. It causes severe skin burns and eye damage.[2][3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Piperidine-2-carboxylic acid: May cause skin and eye irritation. Handle with standard laboratory PPE.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.

  • Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible CauseSolution
Incomplete reaction (N-Alkylation) Insufficient base or reaction time/temperature.Add more K₂CO₃, increase the temperature slightly, or extend the reaction time.
Low yield (Reductive Amination) Incomplete iminium ion formation or degradation of STAB.Ensure anhydrous conditions. Add a catalytic amount of acetic acid to promote imine formation.
Purification difficulties Product is an oil or difficult to crystallize.Use column chromatography with a carefully selected eluent system. If the product is an amine salt, neutralize with a mild base before extraction.

Conclusion

This application note provides two effective and well-documented protocols for the synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. The N-alkylation route is a straightforward and robust method, while reductive amination offers a milder, one-pot alternative. The choice of method will depend on the specific laboratory setup and reagent availability. Both protocols, when followed with care, will yield the desired product in good purity and yield, ready for further applications in drug discovery and development.

References

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3550.

Sources

Analytical Methods for Quantifying 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

[1]

Abstract

This application note details the analytical protocols for the quantification of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (herein referred to as CB-PCA ). CB-PCA is a critical synthetic intermediate often encountered in the development of G-protein coupled receptor (GPCR) agonists, kinase inhibitors, and peptidomimetics utilizing the pipecolic acid scaffold. Its quantification is essential for process control during N-alkylation reactions and for impurity profiling in final drug substances.

We present two validated methods:

  • RP-HPLC-UV for high-concentration assay and reaction monitoring.

  • LC-MS/MS for trace-level impurity quantification (e.g., Genotoxic Impurity assessment).

Introduction & Molecule Characterization

CB-PCA is a zwitterionic molecule formed by the N-alkylation of pipecolic acid (piperidine-2-carboxylic acid) with 2-cyanobenzyl bromide.

  • Chemical Structure:

    • Core: Piperidine ring (Secondary amine converted to Tertiary).

    • Functional Groups: Carboxylic acid (C2 position), 2-Cyanobenzyl group (N1 position).

  • Molecular Formula: C₁₄H₁₆N₂O₂

  • Molecular Weight: 244.29 g/mol

  • Physicochemical Properties:

    • pKa: ~2.2 (Carboxylic acid) and ~8.5 (Tertiary amine).

    • Solubility: Soluble in Methanol, Acetonitrile, and acidic aqueous buffers; limited solubility in non-polar solvents (Hexane).

    • Chromophore: The 2-cyanobenzyl moiety provides UV absorption, with a distinct maximum at 224 nm and a secondary band at 270 nm .

Synthetic Pathway & Impurity Context

The primary challenge in analyzing CB-PCA is separating it from its polar precursor (Pipecolic acid) and the non-polar alkylating agent (2-Cyanobenzyl bromide).

SynthesispathwayPAPipecolic Acid(Polar, Elutes Early)Product1-(2-Cyanobenzyl)piperidine-2-carboxylic acid(Target Analyte)PA->Product+ Base (K2CO3)CB2-Cyanobenzyl Bromide(Non-polar, Elutes Late)CB->ProductImpurityBis-alkylated Impurities(Trace)Product->ImpurityOver-alkylation

Figure 1: Synthetic pathway and related impurities for CB-PCA.

Method 1: RP-HPLC-UV (Assay & Purity)

Objective: Routine quantification of CB-PCA in reaction mixtures or crude solids (Purity > 95%).

Chromatographic Conditions

The method utilizes a C18 stationary phase with acidic mobile phase to ensure the carboxylic acid remains protonated (improving retention) and to suppress silanol interactions with the tertiary amine.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection UV @ 224 nm (Reference: 360 nm)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute Pipecolic Acid)
12.04060Linear Gradient (Elute CB-PCA)
15.01090Wash (Elute 2-Cyanobenzyl Bromide)
18.0955Re-equilibration
Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of CB-PCA reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).

  • Sample Prep: Dissolve reaction crude (~10 mg) in 10 mL of 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE filter before injection.

Method 2: LC-MS/MS (Trace Quantification)

Objective: Quantification of CB-PCA as a trace impurity (< 0.1%) in final drug substances, or for pharmacokinetic (PK) studies.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ = 245.1 m/z

MRM Transitions:

Transition (m/z) Dwell (ms) Collision Energy (eV) Role Mechanism
245.1 → 116.1 100 22 Quantifier Cleavage of C-N bond (2-Cyanobenzyl cation)
245.1 → 84.1 100 35 Qualifier Piperidine ring fragmentation

| 245.1 → 128.1 | 100 | 15 | Qualifier | Loss of Cyanobenzyl (Pipecolic acid ion) |

LC-MS Protocol Workflow

LCMS_WorkflowStartSample PreparationSolventDissolve in 0.1% Formic Acid/MeOH (50:50)Start->SolventFilterFilter (0.2 µm PVDF)Solvent->FilterInjectInject 2 µL into UHPLCFilter->InjectSepSeparation: C18 Column(Gradient 5-95% B)Inject->SepESIESI+ Ionization(Source Temp: 350°C)Sep->ESIQ1Q1 Filter: 245.1 m/zESI->Q1Q3Q3 Filter: 116.1 m/zQ1->Q3DataQuantification viaExternal CalibrationQ3->Data

Figure 2: LC-MS/MS workflow for trace analysis of CB-PCA.

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the following validation parameters must be established before routine use.

System Suitability Criteria
  • Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.5 (Critical for zwitterionic compounds).

  • Theoretical Plates (N): > 5000.[1]

  • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

Linearity & Range
  • HPLC-UV: Linear range 0.05 mg/mL to 1.5 mg/mL (R² > 0.999).

  • LC-MS/MS: Linear range 1.0 ng/mL to 1000 ng/mL (R² > 0.995).

Specificity (Interference Check)

Inject the following blanks to ensure no co-elution at the retention time of CB-PCA (~8.5 min in Method 1):

  • Mobile Phase Blank.

  • Precursor 1: Pipecolic Acid (Elutes at ~2.5 min, void volume).

  • Precursor 2: 2-Cyanobenzyl Bromide (Elutes at ~14.0 min).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is < 2.5. Add 0.1% TEA if using phosphate buffer.
Fronting Sample solvent mismatch.Dissolve sample in mobile phase or weaker solvent (more water).
Low Sensitivity (MS) Ion suppression.Switch from Phosphate buffer (Method 1) to Formic Acid/Ammonium Formate (Method 2).
Retention Shift Column dewetting or pH drift.Flush column with 90% ACN; prepare fresh buffer daily.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (n.d.). Pipecolic acid (Compound Summary).[2][1][3][4] PubChem.[2][3] [Link]

Application Note: Functional Characterization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic evaluation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (hereafter referred to as 1-CBPC ). Based on its structural pharmacophore—a pipecolic acid (homoproline) core N-functionalized with a lipophilic cyanobenzyl moiety—this compound represents a privileged scaffold likely to modulate neurotransmitter transporters (specifically GABA) or proline-recognizing enzymes (e.g., Prolyl Hydroxylases) .

This guide moves beyond generic screening, providing a rationalized, cell-based assay workflow to validate 1-CBPC as a functional modulator. We focus on two high-probability mechanisms: GABA Transporter (GAT) inhibition (due to the amino-acid/lipophilic tail motif similar to Tiagabine) and HIF-Prolyl Hydroxylase (PHD) inhibition (due to the proline-mimetic core).

Structural Activity Relationship (SAR) & Mechanistic Logic

To design effective assays, we must first understand the molecule's potential behavior. 1-CBPC is not a random chemical; it is a chiral non-proteinogenic amino acid derivative .

The Pharmacophore Hypothesis
  • The Core (Piperidine-2-carboxylic acid): A rigid homolog of proline and GABA. This polar head group typically mimics the endogenous substrate, allowing recognition by the orthosteric site of transporters or enzymes.

  • The Tail (2-Cyanobenzyl): A lipophilic aromatic ring with an electron-withdrawing cyano group. In transporter pharmacology (e.g., GAT-1 inhibitors), this tail docks into a secondary hydrophobic pocket, locking the transporter in an inactive conformation or preventing substrate translocation.

Predicted Biological Activities[1][2][3]
  • Primary Target: GABA Transporter (GAT-1/GAT-3) Inhibition.

    • Rationale: 1-CBPC is a structural analog of nipecotic acid derivatives (e.g., Tiagabine). The shift from nipecotic (beta-amino acid) to pipecolic (alpha-amino acid) alters selectivity but retains transporter affinity.

  • Secondary Target: Prolyl Hydroxylase Domain (PHD) Inhibition.

    • Rationale: PHDs hydroxylate proline residues on HIF-1

      
      . Pipecolic acid derivatives can act as competitive antagonists for the proline binding pocket.
      

Figure 1: Structural dissection of 1-CBPC leading to rational assay selection. The combination of a polar amino acid core and lipophilic tail suggests transporter or enzymatic modulation.

Protocol A: Cell-Based GABA Uptake Assay (Primary Screen)

Objective: Determine if 1-CBPC inhibits the reuptake of GABA in a cellular context, validating its potential as a neuromodulator. Principle: We utilize a membrane potential dye or a fluorescent GABA analog. For high-throughput capability and safety, we recommend the Fluorescent Neurotransmitter Uptake Assay using a masking dye technology (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit), avoiding radioactive


H-GABA.
Materials Required[1][2][3][4][5][6]
  • Cell Line: HEK293 stably expressing human GAT-1 (SLC6A1) or CHO-K1 GAT-1 cells.

  • Reagents:

    • Fluorescent GABA Analog (F-GABA).

    • Extracellular Masking Dye (quenches extracellular fluorescence).

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

    • Control Inhibitor: Tiagabine or Nipecotic Acid.

  • Instrumentation: Fluorescence Microplate Reader (e.g., FLIPR or EnVision).

Step-by-Step Methodology
  • Cell Seeding (Day -1):

    • Harvest HEK-GAT1 cells using Accutase (avoid Trypsin to preserve surface proteins).

    • Plate 50,000 cells/well in a 96-well Poly-D-Lysine coated black-wall/clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO

      
      .
      
  • Compound Preparation (Day 0):

    • Dissolve 1-CBPC in 100% DMSO to 10 mM stock.

    • Prepare a 7-point dilution series (e.g., 0.1 nM to 10

      
      M) in Assay Buffer. Final DMSO concentration must be <0.5%.
      
  • Assay Execution:

    • Wash: Remove culture media and wash cells 1x with 100

      
      L warm Assay Buffer.
      
    • Pre-incubation: Add 50

      
      L of 1-CBPC dilutions to respective wells. Incubate for 30 minutes at 37°C. This allows the compound to bind the transporter before substrate competition begins.
      
    • Substrate Addition: Add 50

      
      L of the F-GABA/Masking Dye working solution.
      
    • Kinetic Read: Immediately transfer to the plate reader.

    • Detection: Measure Fluorescence (Ex/Em: 485/520 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Calculate the Slope (RFU/min) of the linear uptake phase (typically 5–20 mins).

    • Normalize slope to Vehicle Control (100% Uptake) and Tiagabine Control (0% Uptake).

    • Plot % Inhibition vs. Log[Compound] to determine IC

      
      .
      
Validation Criteria
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Tiagabine IC

    
     should fall within 200–400 nM range.
    

Protocol B: HIF-1 Stabilization Assay (Secondary Screen)

Objective: Assess if 1-CBPC acts as a prolyl hydroxylase inhibitor (PHDi). Principle: Under normoxia, PHDs hydroxylate HIF-1


, targeting it for degradation. If 1-CBPC inhibits PHD, HIF-1

accumulates and translocates to the nucleus to drive reporter gene expression (HRE-Luciferase).
Materials Required[1][2][3][4][5][6]
  • Cell Line: HeLa or U2OS cells stably transfected with an HRE-Luciferase reporter.

  • Reagents:

    • Bright-Glo™ Luciferase Assay System (Promega).

    • Positive Control: Dimethyloxalylglycine (DMOG) or Roxadustat.

  • Instrumentation: Luminescence Plate Reader.

Step-by-Step Methodology
  • Cell Seeding:

    • Plate HRE-Luciferase reporter cells at 20,000 cells/well in white 96-well plates.

    • Incubate 24 hours for attachment.

  • Treatment:

    • Treat cells with 1-CBPC (1

      
      M – 100 
      
      
      
      M) for 6 to 16 hours .
    • Note: Enzyme inhibition assays often require higher concentrations than transporter assays.

  • Detection:

    • Add 100

      
      L of Luciferase lysis/substrate reagent directly to the wells.
      
    • Incubate 5 minutes in the dark.

    • Read Total Luminescence.

  • Interpretation:

    • A >3-fold increase in luminescence compared to DMSO control indicates significant PHD inhibition and HIF stabilization.

Data Interpretation & Troubleshooting

Expected Results Matrix
AssayReadout1-CBPC ActivityInterpretation
GABA Uptake Reduced FluorescenceHigh Potency (IC

< 1

M)
Compound is a specific GAT inhibitor (Neuromodulator).
GABA Uptake No ChangeNo Activity Compound does not engage GAT-1; investigate other transporters (GlyT1) or enzymatic targets.
HRE-Luciferase Increased LuminescenceHigh Potency Compound mimics proline, inhibiting PHD (Hypoxia mimetic).
Cell Viability ATP DepletionCytotoxic Compound causes non-specific toxicity; invalidates functional data.
Troubleshooting "No Activity"

If 1-CBPC fails to show activity in GAT-1 or PHD assays, consider the stereochemistry .

  • L-isomer (S-enantiomer): Biologically active form for most amino acid transporters.

  • D-isomer (R-enantiomer): Often inactive.

  • Action: Ensure you are testing the (S)-1-(2-cyanobenzyl)piperidine-2-carboxylic acid enantiomer, or run a racemic mixture at 2x concentration.

References

  • GABA Transporter Pharmacology: Andersen, K. E., et al. (2001). "Synthesis and Evaluation of Nipecotic Acid Derivatives as GABA Uptake Inhibitors." Journal of Medicinal Chemistry.

  • Pipecolic Acid Biological Relevance: Dodt, G., et al. (2000). "Pipecolic acid analysis in physiological fluids for the diagnosis of peroxisomal disorders." Journal of Inherited Metabolic Disease.

  • HIF-Prolyl Hydroxylase Assays: Ivan, M., et al. (2001). "HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing." Science.

  • Fluorescent Neurotransmitter Assays: "Neurotransmitter Transporter Uptake Assay Kit Product Guide." Molecular Devices.

Visualizing the Experimental Workflow

Figure 2: Critical path for the Fluorescent GABA Uptake Assay. Note the "No Wash" step between compound and substrate addition to maintain equilibrium.

Application Notes and Protocols for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the safe handling and storage procedures for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. As a complex molecule incorporating a piperidine ring, a carboxylic acid, and a cyanobenzyl group, this compound presents a unique combination of chemical properties and potential hazards. These protocols are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, maintain compound integrity, and promote reproducible experimental outcomes. The recommendations herein are synthesized from an analysis of the compound's constituent functional groups and established best practices for analogous chemical structures.

Section 1: Compound Profile and Inferred Hazard Analysis

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a multifaceted organic compound. Its behavior and associated hazards are dictated by the interplay of its three primary functional groups:

  • Piperidine Ring: A saturated heterocycle that imparts basicity and potential for biological activity. The parent compound, piperidine, is known to be toxic and corrosive.[1][2]

  • Carboxylic Acid Group: An acidic moiety that influences the compound's solubility and reactivity. Carboxylic acids can cause skin and eye irritation.[3][4]

  • Cyanobenzyl Group: This group contains a nitrile (-C≡N), which is a significant source of toxicity. Of critical importance is the potential for cyano-containing compounds to release highly toxic hydrogen cyanide (HCN) gas if exposed to acids.[5][6][7]

Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a risk assessment must be based on these components.

Predicted Physicochemical Properties
PropertyInferred Value / CharacteristicRationale
Physical Form Likely a solid (white to off-white powder).Based on similar piperidine-carboxylic acid derivatives.[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Carboxylic acid group may provide slight aqueous solubility, but the larger organic structure dominates.
Stability Stable under recommended storage conditions. Susceptible to degradation from strong acids, oxidizing agents, high temperatures, and UV light.[8][9]The tertiary amine in the piperidine ring is prone to oxidation, and the cyanobenzyl group's stability is temperature-dependent.[9][10]
Core Hazard Analysis

The primary hazards are associated with the compound's potential toxicity and reactivity.

Hazard ClassDescriptionCausal Functional Group
Acute Toxicity Potentially toxic if inhaled, swallowed, or in contact with skin.[1][2]Cyanobenzyl: The nitrile group is a known toxicophore. Piperidine: The parent heterocycle is toxic.
Skin/Eye Irritation Expected to be a skin and eye irritant.[3][4][11]Carboxylic Acid & Piperidine: Both functional groups are known to cause irritation.
Reactivity Hazard CRITICAL: Contact with acids will likely liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[6]Cyanobenzyl: The nitrile group hydrolyzes under acidic conditions.
Respiratory Irritation Airborne dust may cause respiratory tract irritation.[4]General property of fine chemical powders.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions (including weighing, transfers, and reaction setup) must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted.[7]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended). Change gloves immediately if contaminated.Protects against skin contact. Nitrile offers good resistance to a range of chemicals.[1]
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects eyes from dust particles and splashes.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is conducted within a fume hood. For large spills or failure of engineering controls, a NIOSH-approved respirator with appropriate cartridges should be used.Ensures respiratory safety in emergency situations.

Section 3: Standard Handling Protocols

Adherence to a strict, methodical workflow is essential for safety and experimental integrity.

Receipt and Inspection
  • Upon receipt, move the sealed container to the designated area for hazardous compounds.

  • Inspect the container for any signs of damage or leaks. Do not open if the container is compromised; follow emergency procedures.

  • Verify the label information matches the order details.

  • Log the compound into the chemical inventory system.

Weighing and Transfer Protocol
  • Preparation: Don all required PPE. Decontaminate the work surface inside the chemical fume hood.

  • Tare: Place a clean weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully open the main container. Use a dedicated, clean spatula to transfer the approximate amount of solid to the weighing vessel. Avoid generating dust.[13] Close the main container immediately after dispensing.

  • Weighing: Record the precise weight.

  • Transfer: Transfer the weighed solid to the reaction or dissolution vessel.

  • Decontamination: Thoroughly clean the spatula and work surface. Dispose of any contaminated wipes in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly after the procedure is complete, even after removing gloves.[14]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Storage prep1 Don Full PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Clean Equipment prep2->prep3 handle1 Transfer Compound from Storage to Hood prep3->handle1 handle2 Weigh Solid Compound handle1->handle2 handle3 Transfer to Reaction Vessel handle2->handle3 handle4 Securely Seal Primary Container handle3->handle4 clean1 Decontaminate Spatula and Work Surface handle4->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Return Primary Container to Storage clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Section 4: Storage Protocols

Proper storage is paramount to preserving the compound's stability and preventing hazardous situations.

Recommended Storage Conditions
ParameterConditionRationale and Source
Temperature 2-8°C (Refrigerated)Recommended for cyanobenzyl compounds to ensure long-term stability and prevent thermal degradation.[8]
Atmosphere Tightly sealed container in a dry environment.Protects from moisture, which could react with the compound, and atmospheric oxygen, which could oxidize the piperidine ring.[6][9]
Light Store in a dark location or use an amber vial.Protects against potential photodegradation.[9][15]
Location Store in a designated, locked, and well-ventilated cabinet for toxic compounds.[6]Ensures security and containment.
Incompatible Materials

Store this compound segregated from the following chemical classes:

  • Acids (Strong and Weak): Contact can lead to the rapid evolution of lethal hydrogen cyanide gas.[6] This is the most critical incompatibility.

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions and lead to the formation of N-oxide or ring-opened byproducts.[9][12]

  • Strong Bases: Can deprotonate the carboxylic acid in an exothermic reaction.

  • Heat and Ignition Sources: Keep away from heat sources to prevent thermal decomposition.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can mitigate harm.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

Spill Response

The response protocol depends on the scale of the spill. Never attempt to clean a large spill alone.

G start Spill Occurs check_size Is the spill minor (<1g) and contained in a fume hood? start->check_size minor_spill Minor Spill Protocol: 1. Ensure PPE is worn. 2. Cover with absorbent material. 3. Gently sweep into a labeled waste container. 4. Decontaminate area. check_size->minor_spill Yes major_spill Major Spill Protocol: 1. Alert personnel & evacuate area. 2. Restrict access. 3. Contact EHS / Emergency Response. check_size->major_spill No finish Document Incident minor_spill->finish major_spill->finish

Section 6: Waste Disposal

All waste containing 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid must be treated as hazardous.

  • Solid Waste: Collect the compound and any contaminated materials (e.g., gloves, wipes, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, non-metallic, sealed hazardous waste container. Do not mix with acidic waste streams.

  • Disposal: All waste must be disposed of through the institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations for cyanide-containing chemical waste.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • International Labour Organization. (2011). Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

  • Autechem. (2025). What is the stability of Cyanobenzyl Chloride in the presence of oxygen?. Retrieved from [Link]

  • Labsert. (2019). Storage and Usage of Cyanide Reference Solution. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(10), 4052–4055. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-piperidine-2-carboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Piperidine Scaffolds in Targeting Kynurenine-3-Monooxygenase

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for designing molecules that can interact with complex biological targets.[1] Among the vast family of piperidine-containing molecules, derivatives of piperidine-2-carboxylic acid (pipecolic acid) have garnered significant interest for their potential to mimic amino acids and engage with enzymatic active sites.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of a novel piperidine derivative, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, as a modulator of Kynurenine-3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway of tryptophan metabolism and represents a compelling therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[2][3] Upregulation of the kynurenine pathway and the subsequent production of neurotoxic metabolites by KMO have been implicated in the progression of these diseases.[3][4]

Rationale for the Design of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid as a KMO Inhibitor

The design of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid as a potential KMO inhibitor is rooted in the established pharmacophoric features of known KMO inhibitors. A common structural motif among many KMO inhibitors is the presence of an acidic moiety and a substituted aromatic ring.[5]

  • The Acidic Moiety: The carboxylic acid group of the piperidine-2-carboxylic acid scaffold serves as the crucial acidic functionality, poised to interact with key residues within the KMO active site.

  • The Aromatic Substituent: The 2-cyanobenzyl group introduced at the piperidine nitrogen is designed to occupy a hydrophobic pocket in the enzyme's active site, analogous to the phenyl rings found in other KMO inhibitors. The cyano group can potentially form hydrogen bonds, further anchoring the molecule within the binding site.

By combining the piperidine-2-carboxylic acid core with the 2-cyanobenzyl substituent, we hypothesize the creation of a molecule with the requisite structural elements for effective KMO inhibition.

The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is the primary metabolic route for tryptophan. KMO occupies a pivotal branch point in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[3] Inhibition of KMO is a promising therapeutic strategy as it is expected to decrease the production of downstream neurotoxic metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid.[3][4]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxykynurenine->Quinolinic_Acid Kynureninase

Caption: The Kynurenine Pathway highlighting the central role of KMO.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

This protocol outlines a general procedure for the N-alkylation of piperidine-2-carboxylic acid.

Materials:

  • Piperidine-2-carboxylic acid

  • 2-Cyanobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of piperidine-2-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-cyanobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Characterization A Dissolve piperidine-2-carboxylic acid and K₂CO₃ in ACN B Add 2-cyanobenzyl bromide A->B C Heat to 60°C and stir for 12-16h B->C D Cool, filter, and concentrate C->D E Liquid-liquid extraction D->E F Dry and concentrate E->F G Flash column chromatography F->G H Characterize (NMR, HRMS) G->H

Caption: Workflow for the synthesis of the target compound.

Protocol 2: In Vitro KMO Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid against human KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH

  • Potassium phosphate buffer

  • 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (test compound)

  • Known KMO inhibitor (positive control)

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in DMSO.

  • Prepare serial dilutions of the test compound and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and the test compound or control at various concentrations.

  • Initiate the reaction by adding the KMO enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the enzymatic reaction by adding L-kynurenine to all wells.

  • Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence decay curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The results of the KMO inhibition assay can be summarized in a table format for clear comparison.

CompoundIC₅₀ (nM)
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid Hypothetical Value
Positive Control (e.g., UPF 648) Known Value

A low IC₅₀ value for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid would indicate potent inhibition of KMO. Further studies would then be warranted to investigate its mechanism of inhibition, selectivity against other enzymes, and its effects in cellular and in vivo models of diseases where the kynurenine pathway is implicated.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid as a potential inhibitor of KMO. The protocols outlined herein are based on established methodologies and provide a solid foundation for researchers to explore the therapeutic potential of this and related piperidine derivatives. Successful demonstration of in vitro efficacy would pave the way for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant disease models.

References

  • [Link to a relevant patent or publication on piperidine-2-carboxylic acid synthesis]
  • [Link to a review on piperidine deriv
  • [Link to a publication on the biological activities of piperidine compounds]
  • [Link to a patent or publication on piperazine carboxylic acid deriv
  • [Link to a review on pipecolic acid and its deriv
  • [Link to a publication on the medicinal chemistry of amidrazone deriv
  • [Link to a review on carboxylic acid bioisosteres]
  • [Link to a patent on the preparation of (S)-2-piperidinecarboxylic acid]
  • [Link to a review on piperidine-containing drugs]
  • [Link to the Wikipedia page for Kynurenine 3-monooxygenase]
  • [Link to a review on KMO inhibitors]
  • [Link to an in-depth review on the Kynurenine P
  • [Link to a publication on piperazine-2-carboxylic acid deriv
  • [Link to a public
  • [Link to a commercial supplier of KMO inhibitors]
  • [Link to a database entry for piperidine-2-carboxylic acid]
  • [Link to a review on the synthesis and applications of piperidine deriv
  • [Link to a review on carboxylic acid bioisosteres in drug design]
  • [Link to a patent on the prepar
  • [Link to a publication on the synthesis and biological activity of piperidinothiosemicarbazones]
  • [Link to a medicinal chemistry resource on acid bioisosteres]
  • [Link to a publication on heterocyclic structures as bioisosteres]
  • [Link to a review on recent developments in carboxylic acid bioisosteres]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and optimization of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to optimize your reaction yields and purity.

Overview of Synthetic Strategies

The synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid typically involves the formation of a C-N bond between the piperidine-2-carboxylic acid (pipecolic acid) backbone and the 2-cyanobenzyl moiety. The two most common and effective strategies are Direct N-Alkylation and Reductive Amination . Each pathway has distinct advantages and potential challenges that we will address in detail.

Synthetic_Pathways cluster_0 Strategy 1: Direct N-Alkylation cluster_1 Strategy 2: Reductive Amination Start_Pipecolic Piperidine-2-carboxylic Acid Condition_Alk Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, ACN) Start_Pipecolic->Condition_Alk Condition_RedAm Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., DCM, DCE) Start_Pipecolic->Condition_RedAm Start_Benzyl 2-Cyanobenzyl Source Final_Product 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid Reagent_Alk 2-Cyanobenzyl Bromide (or Chloride) Reagent_Alk->Condition_Alk Reactants Condition_Alk->Final_Product Yields Product Reagent_RedAm 2-Cyanobenzaldehyde Reagent_RedAm->Condition_RedAm Reactants Condition_RedAm->Final_Product Yields Product

Caption: Overview of primary synthetic routes to the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Category 1: Low Reaction Yield & Incomplete Conversion

Question: My direct N-alkylation with 2-cyanobenzyl bromide is stalling, leaving significant unreacted piperidine-2-carboxylic acid. What are the likely causes and solutions?

Answer: This is a common issue often rooted in the interplay between the base, solvent, and the zwitterionic nature of the starting material.

  • Causality—The Role of the Base: Piperidine-2-carboxylic acid exists as a zwitterion. The piperidine nitrogen is protonated and thus not nucleophilic. A base is required to deprotonate the ammonium group, freeing the nitrogen lone pair for alkylation. However, a strong base can also deprotonate the carboxylic acid, forming a carboxylate salt. This can lead to several problems:

    • Proton Scavenging Issues: The HBr generated during the reaction will protonate any available base, including the unreacted piperidine nitrogen. If the base is not effective enough or is consumed, the reaction will slow or stop as the nucleophile is quenched.[1]

    • Solubility Problems: The salt forms of the starting material and product may have poor solubility in common organic solvents, causing the reaction to become heterogeneous and slow.

  • Troubleshooting & Optimization:

    • Choice of Base: The selection of the base is critical. Weak, non-nucleophilic bases or heterogeneous carbonate bases are often preferred to minimize side reactions and solubility issues.[2]

      • Potassium Carbonate (K₂CO₃): An excellent choice. It is basic enough to deprotonate the piperidine nitrogen but is largely insoluble in solvents like acetonitrile (ACN), acting as a solid-phase proton scavenger. This minimizes side reactions in the solution phase.

      • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic organic base. It effectively scavenges acid without competing in the alkylation.

    • Solvent Selection: The solvent must solubilize the reactants without reacting with them.

      • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF): These are preferred polar aprotic solvents. DMF is a stronger solvent, which can help with solubility but is harder to remove. ACN is often a good starting point.

    • Temperature: Gently heating the reaction (e.g., 50-70 °C) can significantly increase the reaction rate. However, excessive heat can lead to decomposition or side reactions.[1]

ParameterRecommendation ARecommendation BRationale
Base K₂CO₃ (2.5 - 3.0 equiv.)DIPEA (2.0 - 2.5 equiv.)K₂CO₃ is a solid base that minimizes side reactions. DIPEA is a soluble, non-nucleophilic organic base.
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)ACN is effective and easy to remove. DMF offers better solubility for difficult substrates.
Temperature 50 - 60 °CRoom Temp → 70 °CStart at RT and slowly heat to find the optimal balance between reaction rate and side product formation.
Monitoring TLC or LC-MSTLC or LC-MSMonitor the disappearance of the limiting reagent (usually piperidine-2-carboxylic acid).

Question: I'm performing a reductive amination, but my yield is low, and I see a significant amount of 2-cyanobenzyl alcohol as a byproduct. How can I improve the selectivity?

Answer: The formation of 2-cyanobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde faster than it is reducing the intermediate iminium ion. This is a classic selectivity problem in reductive aminations.[3]

  • Causality—The Reducing Agent: The key to a successful reductive amination is a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group of the aldehyde.

    • Sodium Borohydride (NaBH₄): This reagent is generally too reactive and will rapidly reduce the aldehyde, leading to low yields of the desired amine.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the iminium ion at a slightly acidic pH (5-6). However, it is highly toxic and can sometimes lead to cyanide-containing impurities.[4]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is milder than NaBH₄ and does not require strict pH control. The steric bulk and electron-withdrawing acetate groups make it highly selective for the iminium ion over the aldehyde.[4][5]

  • Troubleshooting & Optimization:

    • Switch to NaBH(OAc)₃: This is the most impactful change you can make. It is a commercially available, stable, and highly selective reagent for this transformation.

    • Control the Stoichiometry: Use a slight excess of the amine (piperidine-2-carboxylic acid, ~1.1 equiv.) relative to the aldehyde to ensure the aldehyde is consumed in the initial imine formation.

    • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction.

    • Pre-formation of the Imine: In some cases, allowing the aldehyde and amine to stir together for a short period (e.g., 30-60 minutes) before adding the reducing agent can improve yields by allowing the imine/iminium equilibrium to be established.

Troubleshooting_Reductive_Amination Problem Low Yield in Reductive Amination (High 2-Cyanobenzyl Alcohol) Cause Cause: Reducing agent is reducing aldehyde faster than iminium ion Problem->Cause Solution1 Primary Solution: Switch to a more selective reducing agent Cause->Solution1 Reagent Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) Solution1->Reagent Optimization Further Optimization Reagent->Optimization Opt_A Use slight excess of amine (~1.1 equiv.) Optimization->Opt_A Opt_B Allow imine pre-formation (30-60 min before adding reagent) Optimization->Opt_B

Caption: Decision workflow for troubleshooting reductive amination.
Category 2: Product Purification and Isolation

Question: After the reaction, I have trouble extracting my product from the aqueous phase during workup. Why is this happening?

Answer: The product, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, is an amino acid. Like its starting material, it is zwitterionic and can be highly soluble in water, especially at or near its isoelectric point (pI).

  • Causality—Zwitterionic Nature: The molecule contains both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid. At neutral pH, the carboxylic acid is deprotonated (COO⁻) and the nitrogen can be protonated (N⁺-H), making the molecule a salt-like zwitterion with high water solubility.

  • Troubleshooting & Optimization:

    • pH Adjustment for Extraction: You must adjust the pH of the aqueous phase to suppress the ionization of one of the groups.

      • Acidic Extraction: Adjust the aqueous layer to a pH of ~2 with an acid like 1M HCl.[6] This will protonate the carboxylate group to the neutral -COOH form. The piperidine nitrogen will remain protonated (N⁺-H), so the molecule will be a cationic salt. This can sometimes be extracted into polar organic solvents like ethyl acetate, though multiple extractions may be needed.

      • Isoelectric Point Precipitation: Carefully adjust the pH to the molecule's isoelectric point. At this pH, the molecule has a net-zero charge and its aqueous solubility is at a minimum, which may cause it to precipitate from the solution. The precipitate can then be collected by filtration.

    • Evaporation and Trituration: If extraction is still inefficient, evaporate the aqueous phase to dryness. The resulting residue (a mixture of your product and inorganic salts) can then be triturated with an organic solvent (like ethanol or a mixture of chloroform/methanol) that dissolves your product but not the salts.

Question: I am struggling to purify the final product using standard silica gel column chromatography. What are my options?

Answer: Purifying free amino acids on standard silica gel is notoriously difficult. The polar zwitterionic nature of the compound leads to strong interactions with the silica surface, resulting in poor separation, significant tailing, and often irreversible adsorption.

  • Troubleshooting & Optimization:

    • Modified Eluent System: You can try a polar, slightly acidic or basic eluent system. A common choice is a mixture of Dichloromethane/Methanol with a small amount of Acetic Acid or Ammonium Hydroxide (e.g., 90:10:1 DCM/MeOH/AcOH). This helps to keep the functional groups in a consistent protonation state.

    • Derivatization (Recommended): A more robust method is to temporarily convert the product into a less polar derivative before chromatography.

      • Esterification: Convert the carboxylic acid to a methyl or ethyl ester (e.g., using SOCl₂ in methanol). The resulting amino ester is much less polar and behaves well on silica gel. After purification, the ester can be hydrolyzed back to the carboxylic acid using aqueous base (e.g., LiOH or NaOH).

    • Alternative Chromatography:

      • Reverse-Phase Chromatography (C18): This is an excellent option for polar molecules. Use a mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA).

      • Ion-Exchange Chromatography: This technique separates molecules based on charge and is ideally suited for amino acids.

Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Direct N-Alkylation

This protocol is optimized for selectivity and ease of operation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-2-carboxylic acid (1.0 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and acetonitrile (ACN, approx. 0.1 M concentration relative to the amine).

  • Reagent Addition: Add 2-cyanobenzyl bromide (1.1 equiv.) to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in water and adjust the pH to ~2 with 1M HCl.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: Purify via one of the methods described in the troubleshooting section above (e.g., crystallization, reverse-phase chromatography).

Protocol 2: Reductive Amination

This protocol uses the highly selective sodium triacetoxyborohydride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve piperidine-2-carboxylic acid (1.1 equiv.) and 2-cyanobenzaldehyde (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

  • Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Stir at room temperature overnight. Monitor by TLC or LC-MS for the disappearance of the aldehyde.

  • Workup:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified as described previously.

References

  • Gharpure, S. J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4967. Available at: [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Reddit user discussion on N-alkylation difficulties. (2021). r/Chempros. Available at: [Link]

  • Reddit user discussion on reductive amination. (2022). r/OrganicChemistry. Available at: [Link]

  • Asymmetric Synthesis of Piperidine Alkaloids. (2011). The Journal of Organic Chemistry, 76(19), 7611–7626.
  • CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.

Sources

Technical Support Center: Purification of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

[1]

Status: Active Ticket Type: Chemical Purification / Troubleshooting Assigned Specialist: Senior Application Scientist Molecule Profile: Zwitterionic, Nitrile-functionalized Amino Acid[1]

Executive Summary: The "Zwitterion Trap"

The purification of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid presents a classic conflict in organic synthesis: the molecule contains a basic tertiary amine, an acidic carboxylic acid, and a hydrolysis-sensitive nitrile group.

Most researchers fail here because they treat this as a standard organic intermediate.[1] It is not. It is a zwitterion . At neutral pH, it exists primarily as an inner salt (

1

This guide provides a self-validating workflow to recover your material with high purity.

Diagnostic Hub: Identify Your Issue

SymptomProbable CauseImmediate Action
Low/No Yield after Extraction Product remained in aqueous phase (Zwitterion effect).[1]Do not discard aqueous layer. Adjust pH to Isoelectric Point (pI ~4.8–5.2).[1]
Tailing/Streaking on Silica Ionic interaction between amine and acidic silanols.[1]Switch to Reverse Phase (C18) or add 1% Et3N to mobile phase.
New Spot by TLC/LCMS (+18 mass) Nitrile hydrolysis to primary amide (

).
Check workup temperature. Avoid strong acid reflux.[1]
Product is an Oil/Gum Trace solvent trapped by zwitterionic lattice.[1]Lyophilize from water/MeCN or triterate with Et2O.

Part 1: Extraction & Workup (The Critical Step)

Q: Why is my product not extracting into DCM, even though it has a benzyl group?

A: You are likely fighting the Isoelectric Point (pI). The molecule has a carboxylic acid (


  • pH < 2: Molecule is cationic (

    
     / 
    
    
    ). Soluble in water.[1][2]
  • pH > 9: Molecule is anionic (

    
     / 
    
    
    ). Soluble in water.[1][2]
  • pH ~5.0 (pI): Net charge is zero.[1] Solubility in water is minimized; solubility in organic solvents is maximized.[1]

Protocol: Isoelectric Extraction

Do not use standard 1N HCl / 1N NaOH washes blindly.[1]

  • Scavenge Non-Polars: Wash the initial aqueous reaction mixture with Diethyl Ether (Et2O) at pH > 10 .[1]

    • Why? This removes unreacted 2-cyanobenzyl bromide and non-polar impurities while your product stays in the water as a salt (

      
      ).
      
  • Adjust pH: Carefully adjust the aqueous layer to pH 4.8 – 5.2 using 1M HCl or Citric Acid.[1]

    • Note: Use a calibrated pH meter. Paper strips are not precise enough for zwitterions.

  • Extraction Solvent: Extract with DCM:Isopropanol (3:1) or n-Butanol .[1]

    • Why? Pure DCM is often too non-polar for zwitterions. The alcohol disrupts the hydrogen bonding network of the water.

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    as it can coordinate with the amino acid).[1]
Visual Logic: Extraction Decision Tree

ExtractionLogicStartCrude Reaction Mixture(Aqueous)WashWash with Et2O(at pH 10)Start->WashDecisionCheck pHWash->DecisionAcidicpH < 3(Cationic Species)Decision->AcidicToo AcidicBasicpH > 9(Anionic Species)Decision->BasicToo BasicIsoelectricpH 4.8 - 5.2(Zwitterion)Decision->IsoelectricTarget RangeAcidic->DecisionAdd NaOHBasic->DecisionAdd HClExtractExtract withDCM:IPA (3:1)Isoelectric->ExtractResultProduct in Organic PhaseExtract->Result

Figure 1: Decision tree for maximizing recovery of zwitterionic pipecolic acid derivatives.

Part 2: Chromatography Troubleshooting

Q: The compound streaks from baseline to solvent front on silica.[1] How do I fix this?

A: This is "Silanol Drag."[1] Silica gel is slightly acidic.[1] The basic piperidine nitrogen interacts strongly with surface silanols, causing peak broadening and tailing.

Option A: Modified Normal Phase (Quick Fix)

  • Mobile Phase: DCM / MeOH + 1% Triethylamine (TEA) or 1% NH4OH .[1]

  • Mechanism:[3][4][5][6][7] The base competes for the silanol sites, allowing your amine to pass through.

  • Warning: Ensure you rotovap thoroughly to remove the high-boiling amine modifier.

Option B: Reverse Phase C18 (Recommended) [1]

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Why? This suppresses the ionization of the carboxylic acid (keeping it as COOH) and protonates the amine, making the molecule behave consistently. The hydrophobic benzyl group provides excellent retention on C18.

Protocol: C18 Flash Chromatography
ParameterSetting
Column C18 (12g or larger depending on scale)
Solvent A Water + 0.1% Formic Acid
Solvent B Acetonitrile (MeCN)
Gradient 0% B for 2 CV (Column Volumes) 0% → 40% B over 10 CV 40% → 100% B over 5 CV
Detection UV 254 nm (Strong signal from Cyanobenzyl group)

Part 3: Chemical Stability & The Nitrile Group

Q: I see a peak at M+18 in my mass spec. What happened?

A: You have hydrolyzed the nitrile (


  • Acidic Hydrolysis: Refluxing in HCl (common for deprotecting esters) will attack the nitrile.[1][8][9]

  • Basic Hydrolysis: Strong base + heat (e.g., NaOH at 60°C+) can also convert the nitrile.[1]

Prevention Strategy:

  • Temperature Control: Keep all workup steps at Room Temperature (20–25°C).

  • Acid Choice: If you must acidify, use milder acids like Acetic Acid or Citric Acid rather than concentrated HCl or H2SO4.[1]

  • Ester Hydrolysis: If your starting material was a methyl ester, use LiOH in THF/Water at 0°C rather than refluxing NaOH.[1] The nitrile is stable at 0°C in mild base.

Visual Logic: Stability & Impurity Pathways

StabilityProductTarget Molecule(Nitrile)AmideImpurity (M+18)Primary AmideProduct->AmidePartial HydrolysisAcidStrong Acid / Heat(e.g., 6M HCl, Reflux)Acid->ProductAttacks CNBaseStrong Base / Heat(e.g., NaOH, >60°C)Base->ProductAttacks CNAcidImpImpurity (M+19)Carboxylic AcidAmide->AcidImpFull Hydrolysis

Figure 2: Degradation pathways of the 2-cyanobenzyl moiety.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa and solubility of amino acid derivatives). [1]

  • Biotage Application Notes. (2023). Purifying ionic compounds by flash column chromatography. (Guidance on C18 and buffer selection for zwitterions).

  • CymitQuimica. (n.d.). L-Pipecolic acid Properties and Derivatives. (Data on pipecolic acid solubility and melting points).

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. (Theoretical basis for pI calculation of amino acid derivatives).

Technical Support Center: Strategies for Improving the Solubility of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting protocols for enhancing the aqueous solubility of challenging compounds, using 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid as a representative example. The principles and techniques discussed herein are broadly applicable to many poorly soluble acidic compounds encountered in drug discovery and biochemical research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental chemical properties of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid that govern its solubility.

Q1: Why is 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid poorly soluble in standard neutral (pH ~7.4) aqueous buffers?

Answer: The solubility of this molecule is a classic interplay between its hydrophobic (water-repelling) and hydrophilic (water-attracting) components.

  • Hydrophobic Character: The molecule contains a benzyl group and a piperidine ring. These nonpolar, carbon-rich structures are inherently hydrophobic and resist dissolving in water, much like oil. In a crystalline state, these flat, planar structures can stack efficiently, which requires significant energy to break apart, further reducing solubility.[1]

  • Hydrophilic/Ionizable Character: The molecule possesses a carboxylic acid (-COOH) group.[2] This group is ionizable, meaning it can lose a proton (H+) to become a negatively charged carboxylate (-COO⁻). This charged form is significantly more water-soluble. However, the extent of ionization is critically dependent on the pH of the solution.

At a neutral pH of 7.4, a significant portion of the carboxylic acid groups will remain in their neutral, protonated (-COOH) form, failing to overcome the molecule's overall hydrophobicity.

Q2: What is the pKa of the carboxylic acid, and how does it dictate solubility?

Answer: While the exact pKa of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is not readily published, we can estimate it based on its core structure, piperidine-2-carboxylic acid (also known as pipecolic acid). The pKa of the carboxyl group on pipecolic acid is approximately 2.28 - 2.98.[3][4]

The pKa is the pH at which 50% of the molecules are in the ionized (charged, -COO⁻) form and 50% are in the neutral (-COOH) form. The Henderson-Hasselbalch equation governs this relationship.[5][6][7] For a weak acid like this one, the equation is:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the soluble, ionized form and [HA] is the less soluble, neutral form.

  • Causality: To achieve high solubility, we need to maximize the concentration of the ionized form [A⁻]. According to the equation, this is achieved when the solution's pH is significantly higher than the pKa. A common rule of thumb is that a compound is >99% ionized at a pH two units above its pKa. Therefore, adjusting the pH to be basic is a primary strategy for solubilization.[8]

Q3: Can I just dissolve the compound in 100% DMSO and dilute it into my assay? What are the risks?

Answer: This is the most common and often successful first step. Dimethyl sulfoxide (DMSO) is an excellent, water-miscible organic solvent that can dissolve a wide range of nonpolar compounds.[9] However, this approach requires careful validation due to several potential risks:

  • Compound Precipitation: When the DMSO stock is diluted into an aqueous assay buffer, the compound may "crash out" or precipitate if its concentration exceeds its solubility limit in the final buffer/DMSO mixture. This is a common source of assay artifacts.

  • Assay Interference: DMSO itself can impact the biological assay. Many enzymes and cellular systems are sensitive to DMSO concentrations.[10] It is critical to determine the maximum DMSO concentration your specific assay can tolerate without affecting the results.[11][12] Industry standard assays often aim for a final DMSO concentration of ≤1%, and some sensitive cell-based assays may require concentrations below 0.1%.[10][11][13]

  • False Positives/Negatives: High concentrations of DMSO can denature proteins or alter cellular membranes, leading to inaccurate results. Therefore, a "vehicle control" (assay buffer with the same final DMSO concentration but no compound) is mandatory in every experiment.[14]

Part 2: Troubleshooting Guide - A Stepwise Approach to Solubility Enhancement

This section provides a logical workflow and detailed protocols for systematically improving the solubility of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Decision Workflow for Solubility Enhancement

The following diagram outlines a rational approach to selecting the appropriate solubilization strategy.

G cluster_0 cluster_1 start Start: Compound received prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_dilution Test Dilution in Assay Buffer (e.g., to 100 µM) prep_stock->test_dilution precip_check Precipitation? test_dilution->precip_check no_precip No Precipitation: Proceed with Assay (Validate DMSO tolerance) precip_check->no_precip No precip Precipitation Occurs precip_check->precip Yes strategy Select Solubilization Strategy precip->strategy ph_adjust Method 1: pH Adjustment strategy->ph_adjust Primary Choice (Ionizable Group) cosolvent Method 2: Co-Solvent System strategy->cosolvent Alternative excipient Method 3: Advanced Excipients strategy->excipient If others fail validate Final Validation: Confirm solubility & assay compatibility ph_adjust->validate cosolvent->validate excipient->validate

Caption: Decision workflow for troubleshooting compound solubility.

Method 1: pH-Mediated Solubility Adjustment

Expertise & Experience: This is the most scientifically direct method for an acidic compound. By converting the neutral acid to its charged salt form, we dramatically increase its affinity for the aqueous environment.

Principle of Causality: The equilibrium between the insoluble neutral form (HA) and the soluble ionized form (A⁻) is governed by pH. By adding a base, we remove H⁺, shifting the equilibrium to the right, favoring the soluble A⁻ form.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) HA HA (Insoluble) R-COOH A_minus A⁻ (Soluble) R-COO⁻ HA->A_minus + OH⁻ − H₂O H_plus H⁺

Caption: pH-dependent equilibrium of the carboxylic acid.

Experimental Protocol:

  • Prepare a Basic Stock Solution: Instead of DMSO, prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the compound in a dilute basic solution.

    • Option A (Inorganic Base): 10-50 mM Sodium Hydroxide (NaOH). Use a stoichiometric amount (1 equivalent) first, and add slightly more if needed to achieve full dissolution.

    • Option B (Organic Base): N-methyl-D-glucamine (meglumine) is an excellent, biocompatible organic base often used to form salts with acidic drugs.[15][16][17] It is highly soluble in water and provides a buffered, basic environment.[15]

  • Weigh Compound: Accurately weigh the powdered compound into a sterile microcentrifuge tube.

  • Add Base: Add the calculated volume of the basic solution (e.g., 50 mM NaOH) to reach the target stock concentration.

  • Dissolve: Vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.

  • Dilute into Assay Buffer: Perform serial dilutions from this basic stock into your final assay buffer.

  • Self-Validation (Critical):

    • Visual Check: After diluting to the final assay concentration, let the solution sit for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, film, or particles).

    • pH Check: Measure the pH of the final assay solution. The small amount of base added from the stock should not significantly alter the pH of a well-buffered assay system. If it does, the buffer capacity may be insufficient, or the stock concentration is too high.

Method 2: Utilizing Co-solvents

Expertise & Experience: If pH adjustment is not feasible (e.g., the assay is highly pH-sensitive), a carefully optimized co-solvent system is the next logical step.

Principle of Causality: Co-solvents like DMSO or ethanol work by reducing the polarity of the bulk aqueous solution.[] They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic parts of the test compound, thereby increasing its solubility.

Experimental Protocol: Assay Tolerance Test

Before using a co-solvent, you must determine the tolerance of your assay system.

  • Prepare Co-solvent Series: In your assay buffer, prepare a series of co-solvent concentrations (e.g., for DMSO: 10%, 5%, 2.5%, 1%, 0.5%, 0.25%, 0.1%, and 0%).

  • Run Assay Controls: Run your standard positive and negative assay controls in each of these co-solvent concentrations.

  • Analyze Performance: Plot the assay signal (e.g., enzyme activity, cell viability) against the co-solvent concentration. Determine the highest concentration that does not significantly inhibit or alter the assay's performance (e.g., <10% change in signal window). This is your maximum allowable co-solvent concentration.

Co-SolventTypical Final Assay Conc.ProsCons
DMSO 0.1% - 1.0%Excellent solubilizing power for many compounds.[9]Can be toxic to cells[10]; may inhibit enzymes at >1-2%[11].
Ethanol 0.5% - 2.0%Less toxic than DMSO for many cell types.More volatile; may not be as effective for highly nonpolar compounds.
PEG 400 1.0% - 5.0%Low toxicity; can improve stability.Can be viscous; may interfere with some assay readouts.
Method 3: Advanced Solubilizing Excipients

Expertise & Experience: For the most challenging "brick dust" compounds, specialized excipients that actively sequester the molecule can be employed. These are common in pharmaceutical formulation but require careful validation in biochemical assays.

Principle of Causality:

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[19][20] They act as molecular "buckets," encapsulating the hydrophobic part of the drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[21][][23]

  • Surfactants: Molecules like Polysorbate 80 (Tween 80) are amphiphilic.[24] Above a certain concentration (the critical micelle concentration), they self-assemble into micelles, which are spherical structures with a hydrophobic core.[25][26] Poorly soluble drugs can partition into this core, allowing them to be dispersed in the aqueous solution.[27][28]

Experimental Protocol:

  • Select Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Polysorbate 80 is a standard non-ionic surfactant.

  • Prepare Stock: Attempt to dissolve the compound in an aqueous solution containing the excipient (e.g., 10% w/v HP-β-CD). Sonication or gentle heating may be required.

  • Dilute and Test: Dilute this stock into the final assay buffer.

  • Self-Validation (Critical):

    • Excipient-Only Control: It is absolutely essential to run a control containing the final concentration of the excipient without the test compound. Some excipients can interfere with assay components or have biological activity on their own.

Summary and Best Practices

MethodPrincipleBest For...Key Consideration
pH Adjustment Ionization to form a soluble salt.Compounds with acidic (or basic) functional groups.Final assay pH must be compatible with the biological system.
Co-solvents Reducing bulk solvent polarity.Neutral, hydrophobic compounds or when pH cannot be altered.Must perform an assay tolerance test; risk of precipitation upon dilution.
Excipients Molecular encapsulation or micellar formation.Very poorly soluble, "brick dust" compounds.Potential for direct assay interference; requires excipient-only controls.

Final Recommendation: For 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, the most logical and effective starting point is Method 1: pH Adjustment . Its carboxylic acid group is a clear chemical handle for creating a highly soluble salt form with minimal risk of introducing interfering organic solvents. If this approach fails or is incompatible with the assay's pH requirements, a carefully validated co-solvent system (Method 2) should be your next approach.

References

  • Sigma-Aldrich. N-Methyl-D-glucamine (M2004) - Product Information Sheet.
  • Pipzine Chemicals. Piperidine-2-Carboxylic Acid.
  • ChemBK. (2S)-piperidine-2-carboxylic acid.
  • National Center for Biotechnology Information. Pipecolic Acid | C6H11NO2 - PubChem. Available from: [Link]

  • MDPI. Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. Available from: [Link]

  • Golm Metabolome Database. Piperidine-2-carboxylic acid (2TMS). Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]

  • ResearchGate. How can I increase the solubility to perform an enzyme assay?. Available from: [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • PubMed Central (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Wikipedia. Pipecolic acid. Available from: [Link]

  • ResearchGate. DMSO tolerance and reagent stability testing. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • National Center for Biotechnology Information. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual. Available from: [Link]

  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]

  • SpringerLink. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • PubMed Central (PMC). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Available from: [Link]

  • PubMed Central (PMC). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

  • National Center for Biotechnology Information. N-Methyl-D-glucamine | C7H17NO5 | CID 8567 - PubChem. Available from: [Link]

  • MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • Innospire. Solubilization by surfactants: Significance and symbolism. Available from: [Link]

  • Golm Metabolome Database. Synonyms of Piperidine-2-carboxylic acid. Available from: [Link]

  • PubMed. The role of surfactants in the release of very slightly soluble drugs from tablets. Available from: [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. Available from: [Link]

  • Frontiers. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. Available from: [Link]

  • ResearchGate. N-methyl-D-glucamine chloride preparation?. Available from: [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Reddit. role of DMSO in biochemical assays : r/Biochemistry. Available from: [Link]

  • Taylor & Francis Online. Solubility enhancement and application of cyclodextrins in local drug delivery. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Available from: [Link]

  • ResearchGate. Novel N-methyl-D-glucamine-based water-soluble polymer and its potential application in the removal of arsenic | Request PDF. Available from: [Link]

  • YouTube. The Henderson-Hasselbalch Equation and pKa. Available from: [Link]

Sources

Technical Support Guide: Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. It is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic procedure.

Introduction: Synthetic Strategy

The synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, a key intermediate in various research applications, is most commonly achieved via the direct N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) with 2-cyanobenzyl bromide. This reaction, while straightforward in principle, is prone to several side reactions and challenges related to the physicochemical properties of the reactants and products. The zwitterionic nature of the starting amino acid and the product necessitates careful control of reaction conditions to ensure high yield and purity.

Primary Synthetic Pathway: N-Alkylation

The core of the synthesis involves a nucleophilic substitution reaction where the secondary amine of piperidine-2-carboxylic acid attacks the electrophilic benzylic carbon of 2-cyanobenzyl bromide. A base is required to deprotonate the amine and neutralize the HBr generated during the reaction.

SM1 Piperidine-2-carboxylic Acid Reaction N-Alkylation (SN2) SM1->Reaction Nucleophile SM2 2-Cyanobenzyl Bromide SM2->Reaction Electrophile Base Base (e.g., K2CO3) Base->Reaction Product 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Reaction->Product cluster_main Desired Reaction cluster_side Side Reaction A Piperidine-2- carboxylic Acid C Product A->C + 1 eq. (B) B 2-Cyanobenzyl Bromide D Product F Quaternary Salt (Over-alkylation) D->F + 1 eq. (E) E 2-Cyanobenzyl Bromide

Caption: Competing pathways: Desired N-alkylation vs. over-alkylation.

Problem 3: Difficult Product Purification

Q: My crude product is an oily mixture that is difficult to purify by standard column chromatography. How can I isolate the pure compound?

A: The zwitterionic nature of the product makes standard silica gel chromatography challenging. An acid-base extraction or crystallization is often more effective.

  • Causality: The product contains both a basic tertiary amine and an acidic carboxylic acid. On neutral silica gel, it can streak badly or remain on the column. The presence of inorganic salts from the base (e.g., KBr) also complicates purification.

  • Solutions:

    • Acid-Base Workup: After the reaction, filter off the inorganic salts. Concentrate the filtrate. Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

      • Acid Wash: Extract the aqueous layer with an organic solvent to remove non-polar impurities.

      • pH Adjustment: Carefully adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7). [1]At this pH, the zwitterion is least soluble in water and may precipitate.

      • Extraction: Alternatively, make the aqueous layer basic (pH ~9-10) to deprotonate the carboxylic acid, and extract with an organic solvent to remove any remaining non-acidic organic impurities. Then, acidify the aqueous layer (pH ~2-3) to protonate the amine, and extract the product into an organic solvent if it's soluble in its cationic form, or collect the precipitate if it crashes out.

    • Crystallization: The product, once isolated as a crude solid, can often be purified by recrystallization from a suitable solvent system, such as methanol/ethyl acetate or water/isopropanol. [2]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferred: N-alkylation or reductive amination? Reductive amination, which involves reacting piperidine-2-carboxylic acid with 2-cyanobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride, is a viable alternative. [3]However, direct N-alkylation is often preferred for its simplicity and use of more common reagents. Reductive amination can sometimes be cleaner and avoid over-alkylation issues if conditions are well-controlled. [4] Q2: What are the key safety considerations when using 2-cyanobenzyl bromide? 2-Cyanobenzyl bromide is a lachrymator (causes tearing) and is corrosive. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: How can I best monitor the reaction? Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like 10% methanol in dichloromethane with 1% acetic acid. The product should have an Rf value between that of the highly polar starting amino acid (often stays at the baseline) and the less polar benzyl bromide. Staining with ninhydrin can visualize the starting material (secondary amine), while UV light will visualize the benzonitrile-containing compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of reactants and the appearance of the product and byproducts.

Data Summary

CompoundRoleTypical IssuePrevention/Solution
Piperidine-2-carboxylic AcidStarting MaterialPoor solubility, unreactedUse polar solvent (DMF), sufficient base
2-Cyanobenzyl BromideStarting MaterialCauses over-alkylationUse as limiting reagent, slow addition
Quaternary Ammonium SaltSide ProductHigh MW impurity, hard to removeControl stoichiometry, monitor reaction
Inorganic Salts (e.g., KBr)ByproductComplicates purificationFilter before workup

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-2-carboxylic acid (1.1 eq, e.g., 1.42 g, 11.0 mmol) and finely powdered potassium carbonate (2.5 eq, e.g., 3.45 g, 25.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile or DMF (50 mL).

  • Reagent Addition: Stir the suspension vigorously. In a separate flask, dissolve 2-cyanobenzyl bromide (1.0 eq, e.g., 1.96 g, 10.0 mmol) in the same solvent (20 mL). Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Heat the mixture to 50 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS, checking for the consumption of 2-cyanobenzyl bromide.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification via pH-Controlled Extraction

  • Dissolution: Dissolve the crude residue from Protocol 1 in deionized water (50 mL) and ethyl acetate (50 mL).

  • Basification: Adjust the pH of the aqueous layer to ~2 with 1M HCl. Separate the layers and discard the organic layer (which contains non-basic impurities).

  • Neutralization/Precipitation: Slowly add 1M NaOH to the aqueous layer with vigorous stirring until the pH reaches 6-7. The zwitterionic product may precipitate. If it does, cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Extraction (if no precipitation): If the product remains in solution, extract the neutralized aqueous solution with dichloromethane or a 3:1 mixture of chloroform/isopropanol (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. [Link]

  • CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Pipecolic acid - Wikipedia. [Link]

  • Synonyms of Piperidine-2-carboxylic acid - The Golm Metabolome Database. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates there
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Technical Support Center: Stability Optimization for 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide addresses the stability profile of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid , a functionalized pipecolic acid derivative often used as a chiral building block or intermediate in the synthesis of DPP-4 inhibitors and GPCR antagonists.

The stability of this molecule is governed by three competing degradation pathways inherent to its functional groups: the N-benzyl nitrile , the alpha-amino acid moiety , and the tertiary amine .

The Stability Triad (Mechanistic Insight)

Understanding the "Why" allows you to predict stability issues before they ruin a batch.

  • Nitrile Hydrolysis (The Primary Impurity): The ortho-cyano group on the benzyl ring is electron-withdrawing but susceptible to hydrolysis. Under acidic or basic aqueous conditions, the nitrile (

    
    ) hydrates to form the primary amide  (intermediate) and subsequently the carboxylic acid  (final degradation product). This reaction is often catalyzed by trace metals or extreme pH.
    
  • Racemization (The Silent Killer): As an

    
    -substituted 
    
    
    
    -amino acid, the chiral center at C2 is more labile than in primary amino acids. The tertiary amine nitrogen can stabilize the enol/enolate intermediate formed by the abstraction of the
    
    
    -proton. This leads to a loss of enantiomeric excess (ee) without changing the chemical purity observed on standard HPLC/LC-MS, requiring chiral chromatography for detection.
  • Decarboxylation (Thermal Instability): Pipecolic acid derivatives are prone to thermal decarboxylation, particularly when the nitrogen is protonated or alkylated (zwitterionic form). Prolonged heating (>100°C) or improper drying can drive the loss of

    
    , yielding the corresponding benzyl-piperidine.
    

Interactive Troubleshooting Guide (FAQ)

Issue 1: "I see a new impurity peak (RRT ~0.8-0.9) appearing in my HPLC chromatogram after 24 hours in solution."

Diagnosis: Nitrile Hydrolysis (Amide Formation)

  • Cause: The solution pH is likely drifting away from neutral (pH 6-7). In acidic buffers (pH < 4) or basic media (pH > 9), the nitrile hydrolyzes to the amide [1].

  • Verification: Check the mass spectrum. The impurity should show a mass shift of +18 Da (addition of

    
    ).
    
  • Solution:

    • Maintain solution pH between 6.0 and 7.5 using mild buffers (e.g., Phosphate or MES). Avoid strong acids/bases.

    • Store solutions at 4°C. Hydrolysis rates drop significantly at lower temperatures.

Issue 2: "My compound is chemically pure (>99%), but biological potency has dropped significantly."

Diagnosis: Racemization

  • Cause: You likely stored the compound in a solvent that promotes proton exchange (e.g., Methanol, Water) at an elevated pH or temperature.

    
    -alkylation lowers the energy barrier for racemization at the 
    
    
    
    -carbon [3].
  • Verification: Run a Chiral HPLC method (e.g., Chiralpak IG or IC column). You will likely see the distomer (enantiomer) growing.

  • Solution:

    • Avoid storing the free acid in protic solvents (MeOH, EtOH) for extended periods.

    • If solution storage is necessary, use aprotic solvents like DMSO or Acetonitrile and keep the temperature < -20°C.

Issue 3: "The solution turned cloudy or precipitated upon standing."

Diagnosis: Isoelectric Point (pI) Aggregation

  • Cause: The molecule is a zwitterion. At its isoelectric point (likely near pH 5-6), the net charge is zero, minimizing solubility in aqueous media.

  • Solution:

    • Adjust the pH slightly away from the pI (target pH 7.4 or pH 4.0, depending on stability data) to ensure ionization and solubility.

    • Note: Moving to pH 4 increases the risk of nitrile hydrolysis (see Issue 1), so pH 7.4 is preferred.

Visualizing Degradation Pathways

The following diagram maps the kinetic risks associated with specific stress conditions.

StabilityPathways Parent 1-(2-Cyanobenzyl) piperidine-2-carboxylic acid Amide Impurity A: Primary Amide (+18 Da) Parent->Amide Hydrolysis (pH < 4 or pH > 9) Racemate Racemate: (R/S)-Mixture (Loss of ee) Parent->Racemate Base/Protic Solvent (Enolization) Decarb Decarboxylated Product (-44 Da) Parent->Decarb Heat (>100°C) AcidDeg Impurity B: Di-acid Derivative (+19 Da) Amide->AcidDeg Prolonged Hydrolysis

Figure 1: Degradation pathways of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. Red paths indicate hydrolysis, yellow indicates stereochemical instability, and gray indicates thermal decomposition.

Standardized Protocols

Protocol A: Solvent Compatibility Matrix

Use this table to select the optimal vehicle for your assays.

SolventStability RiskRecommendation
DMSO LowPreferred. Stable for >7 days at 4°C.
Water (pH 7) Low/ModerateStable for 24-48h. Keep cold.
Methanol/Ethanol High Risk of esterification (if acidic) or racemization. Use only for immediate use.
0.1M HCl Critical Rapid nitrile hydrolysis. Avoid storage.
0.1M NaOH Critical Rapid racemization and hydrolysis. Avoid.
Protocol B: Forced Degradation Screening (Stress Testing)

Perform this screen to validate analytical methods (HPLC) and establish storage limits.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile:Water (50:50).

  • Acid Stress: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

    • Expectation: Appearance of Amide (+18 Da).

  • Base Stress: Add 1N NaOH (1:1 v/v). Heat at 60°C for 4 hours.

    • Expectation: Racemization (Check Chiral HPLC) + Hydrolysis.

  • Oxidation: Add 3%

    
    . Incubate at RT for 24 hours.
    
    • Expectation: N-oxide formation (+16 Da).

  • Analysis: Neutralize samples and analyze via LC-MS and Chiral HPLC.

References

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005).[1] Metal-mediated and metal-catalyzed hydrolysis of nitriles. Inorganica Chimica Acta, 358(1), 1-21.[1] [1]

  • Yuan, B., et al. (2017).[2] Heat-induced formation of mepiquat by decarboxylation of pipecolic acid and its betaine derivative.[3] Food Chemistry, 239, 1-21.

  • Beak, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid. Journal of the American Chemical Society.

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. This document is designed to be a practical resource for troubleshooting the common inconsistencies that can arise during the synthesis and handling of this important research compound. As experienced application scientists, we understand that reproducibility is paramount. This guide provides in-depth, scientifically-grounded solutions to help you achieve consistent and reliable results in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most critical starting materials and their quality considerations for the synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid?

A1: The quality of your starting materials is the foundation of a successful synthesis. The two primary reagents are piperidine-2-carboxylic acid (also known as pipecolic acid) and 2-cyanobenzyl bromide.

  • Piperidine-2-carboxylic Acid (Pipecolic Acid):

    • Purity: The primary concern is the presence of residual pyridine from its own synthesis. Pyridine can interfere with the N-alkylation reaction by competing for the alkylating agent and potentially poisoning certain catalysts if any are used.[1] It is advisable to use pipecolic acid with a purity of >98%.

    • Stereochemistry: Pipecolic acid is a chiral molecule. If your downstream application requires a specific stereoisomer (e.g., (S)- or (R)-1-(2-cyanobenzyl)piperidine-2-carboxylic acid), you must start with the corresponding enantiomerically pure pipecolic acid.[2] Be aware that harsh reaction conditions (e.g., excessively high temperatures or extreme pH) could potentially lead to racemization.

    • Physical Properties: It is a solid with a high melting point (around 272°C) and is soluble in water.[3][4]

  • 2-Cyanobenzyl Bromide:

    • Purity and Stability: This reagent can be prone to degradation, especially if exposed to moisture or light, which can lead to the formation of 2-cyanobenzyl alcohol and other impurities. It is crucial to use freshly sourced or properly stored 2-cyanobenzyl bromide. The presence of isomeric impurities, such as 3-cyanobenzyl bromide and 4-cyanobenzyl bromide, can also be a concern as they will lead to the formation of undesired regioisomers in your final product.[5]

    • Reactivity: As a benzylic bromide, it is a reactive alkylating agent.[6]

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause, and how can I obtain a colorless product?

A2: A yellow or brown discoloration in piperidine derivatives is often indicative of oxidation byproducts.[1] This can arise from several sources:

  • Starting Material Impurities: Impurities in the 2-cyanobenzyl bromide can carry through the reaction.

  • Reaction Conditions: High reaction temperatures in the presence of air can lead to oxidative side reactions.

  • Work-up and Purification: Extended exposure to air during work-up or purification can contribute to color formation.

To obtain a colorless product, consider the following:

  • Purification of Starting Materials: If the 2-cyanobenzyl bromide appears discolored, it may be beneficial to purify it before use, for example, by recrystallization.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[7]

  • Purification of the Final Product: Recrystallization from a suitable solvent system is often effective at removing colored impurities. Column chromatography can also be employed.

Q3: I am observing a significant amount of unreacted piperidine-2-carboxylic acid in my reaction mixture. What are the likely reasons?

A3: Incomplete conversion is a common issue in N-alkylation reactions. The primary causes are typically related to the base, solvent, or reaction temperature.

  • Insufficiently Strong Base: The N-alkylation of an amino acid like pipecolic acid requires a base to deprotonate the secondary amine, making it nucleophilic. If a weak base is used, the equilibrium may not favor the deprotonated form, leading to a sluggish or incomplete reaction.

  • Poor Solubility: Piperidine-2-carboxylic acid is zwitterionic and may have limited solubility in common organic solvents like DMF or acetonitrile at room temperature.[3] If the starting material is not fully dissolved, the reaction will be slow and inefficient.

  • Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate.[8]

II. Troubleshooting Guide: Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

This troubleshooting guide is based on a general N-alkylation procedure.

Assumed General Reaction Scheme:

G reagents Piperidine-2-carboxylic acid + 2-Cyanobenzyl bromide conditions Base, Solvent, ΔT reagents->conditions product 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid conditions->product

Caption: General N-alkylation reaction workflow.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Product Yield 1. Ineffective Base: The chosen base (e.g., K₂CO₃) may not be strong enough to efficiently deprotonate the piperidine nitrogen, especially in the presence of the carboxylic acid group.[7][8] 2. Poor Solubility of Starting Materials: Piperidine-2-carboxylic acid, being an amino acid, can be poorly soluble in aprotic polar solvents like DMF or acetonitrile at room temperature.[3] 3. Reaction Temperature Too Low: The reaction may have a significant activation energy barrier that is not overcome at lower temperatures.1. Use a Stronger Base: Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. NaH is a non-nucleophilic, strong base that irreversibly deprotonates the amine.[7] Alternatively, using a phase-transfer catalyst with powdered KOH can be effective.[8] 2. Improve Solubility: Gently warm the mixture of piperidine-2-carboxylic acid and solvent before adding the base and alkylating agent. Using a co-solvent system might also improve solubility. 3. Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring by TLC for product formation and decomposition. A typical range for such alkylations is 50-80°C.[8]
Formation of Multiple Products (as seen on TLC/LC-MS) 1. Over-alkylation: The desired product can be further alkylated on the carboxylate group to form an ester, or if a large excess of the benzyl bromide is used, a quaternary ammonium salt could form.[7] 2. Side Reactions of 2-Cyanobenzyl Bromide: Under basic conditions, 2-cyanobenzyl bromide can undergo self-condensation or elimination reactions. 3. Presence of Isomeric Impurities: If the 2-cyanobenzyl bromide contains 3- or 4-cyanobenzyl bromide, you will form regioisomeric products.[5]1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-cyanobenzyl bromide. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors over-alkylation.[7] 2. Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Once the starting material is consumed (as monitored by TLC), proceed with the work-up. 3. Verify Starting Material Purity: Analyze the 2-cyanobenzyl bromide by GC-MS or NMR to check for isomeric impurities before starting the reaction.
Product is Difficult to Purify/Isolate 1. Zwitterionic Nature of the Product: The product is an amino acid and may be highly polar and soluble in both aqueous and organic phases, making extraction difficult. 2. Emulsion Formation during Work-up: The presence of both a polar carboxylic acid and a nonpolar benzyl group can lead to the formation of emulsions during aqueous work-up.1. pH Adjustment: During the work-up, carefully adjust the pH of the aqueous solution. At the isoelectric point, the amino acid will have minimal solubility in water and may precipitate. Alternatively, you can protect the carboxylic acid as an ester before the N-alkylation and deprotect it afterward. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. Filtering the mixture through a pad of celite can also be effective.
Inconsistent Stereochemical Outcome (for enantiopure starting material) 1. Racemization at the α-carbon: Harsh basic conditions or high temperatures could potentially lead to deprotonation and reprotonation at the chiral center, causing racemization.1. Milder Reaction Conditions: Use the mildest possible base and the lowest effective temperature that allows the reaction to proceed. Consider bases like cesium carbonate (Cs₂CO₃) which are often used for their milder nature in such alkylations.[8] 2. Chiral Analysis: Use a chiral HPLC method to analyze the enantiomeric purity of both your starting material and the final product to confirm if racemization is occurring.

III. Experimental Protocols

Protocol 1: General Procedure for N-alkylation of Piperidine-2-carboxylic acid

This is a representative protocol. Optimization will likely be necessary.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add piperidine-2-carboxylic acid (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the mixture to 0°C in an ice bath. Add a suitable base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Dissolve 2-cyanobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 60°C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Adjust the pH to be acidic (e.g., pH 3-4) with dilute HCl. Extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Method for Reaction Monitoring (TLC)
  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid (e.g., 0.5%) is a good starting point. The acetic acid helps to suppress the ionization of the carboxylic acid, leading to better spot shapes.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Visualization: UV light (254 nm) and staining with ninhydrin (for the secondary amine of the starting material) or potassium permanganate.

IV. Visualizing the Troubleshooting Logic

The following workflow can help guide your decision-making process when encountering inconsistent results.

G start_node Inconsistent Results Observed decision_node decision_node start_node->decision_node Analyze the issue process_node_yield Check Reaction Conditions decision_node->process_node_yield Low Yield process_node_purity Analyze Impurity Profile decision_node->process_node_purity Impure Product process_node_stereo Check for Racemization decision_node->process_node_stereo Stereochemical Issues process_node process_node end_node Consistent Results Achieved decision_yield decision_yield process_node_yield->decision_yield Cause? decision_purity decision_purity process_node_purity->decision_purity Source? decision_stereo decision_stereo process_node_stereo->decision_stereo Confirmed? process_node_base Use stronger base (e.g., NaH) decision_yield->process_node_base Ineffective Base process_node_temp Increase reaction temperature decision_yield->process_node_temp Low Temperature process_node_sol Improve starting material solubility decision_yield->process_node_sol Poor Solubility process_node_base->end_node process_node_temp->end_node process_node_sol->end_node process_node_sm Verify purity of reactants decision_purity->process_node_sm Starting Materials process_node_side Optimize stoichiometry & conditions decision_purity->process_node_side Side Reactions process_node_sm->end_node process_node_side->end_node decision_stereo->end_node No process_node_mild Use milder base and lower temperature decision_stereo->process_node_mild Yes process_node_mild->end_node

Caption: A decision tree for troubleshooting the synthesis.

V. References

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. Retrieved from

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Retrieved from

  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-piperidine carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-piperazine carboxylic acid derivatives. Retrieved from

  • Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid. Retrieved from

  • Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (2TMS). Retrieved from [Link]

  • PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (2026). Retrieved from [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-piperidine-2-carboxylic acid. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (1TMS). Retrieved from [Link]

Sources

refinement of dosing protocols for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Refinement of Dosing Protocols for Rodent Studies Operator: Senior Application Scientist

Introduction: The Intersection of Welfare and Data Quality

Welcome to the technical support hub for in vivo dosing. As researchers, we often treat dosing as a mechanical step, but it is a physiological event that introduces variables. Refinement is not just ethical compliance; it is noise reduction. A stressed animal releases corticosterone, altering metabolism and immune response, which directly confounds your PK/PD data.

This guide treats dosing protocols as a self-validating system . If your animals lose >10% body weight or show piloerection post-dose, the system has failed, and the data is suspect.

Module 1: Formulation & Vehicle Troubleshooting

User Issue: "My compound precipitates in the syringe or causes immediate writhing post-injection."

Root Cause Analysis:

  • Precipitation: The compound is thermodynamically unstable in the vehicle. It may be soluble at room temperature but crashes out upon contact with biological fluids or temperature shifts.

  • Writhing (Peritonitis): The vehicle pH is extreme (<4.5 or >9.0), or osmolarity is hypertonic (>600 mOsm/L), causing nociceptor activation.

Protocol: The "Step-Up" Solubility Workflow

Do not guess. Follow this logic gate to select the mildest effective vehicle.

VehicleSelection Start Test Compound Powder Step1 1. Aqueous Buffer (PBS/Saline, pH 7.4) Start->Step1 Step2 2. pH Adjustment (pH 3-9) Step1->Step2 Insoluble Success Proceed to Pilot Tolerability Study Step1->Success Soluble Step3 3. Co-solvents (DMSO <5%, Ethanol <5%) Step2->Step3 Insoluble Step2->Success Soluble Step4 4. Complexing Agents (Cyclodextrins e.g., HP-β-CD) Step3->Step4 Insoluble Step3->Success Soluble Step5 5. Surfactants/Lipids (Tween 80, Corn Oil) Step4->Step5 Insoluble Step4->Success Soluble

Figure 1: Vehicle Selection Decision Tree. A hierarchical approach to minimize vehicle toxicity. Start with physiological buffers before escalating to harsh solvents.

Critical Check:

  • pH Rule: If dosing SC or IM, pH must be near neutral (6.8–7.4). IP and IV can tolerate wider ranges (pH 4–9) due to rapid dilution, but extreme pH causes phlebitis or peritonitis.

  • DMSO Limit: Avoid >10% DMSO for IP/SC/IV. It causes hemolysis and protein precipitation in situ.

Module 2: Route-Specific Troubleshooting & Volume Limits

User Issue: "I am seeing variable PK data or unexpected mortality."

Diagnostic Table: Recommended Dosing Volumes Based on LASA (2011) and NC3Rs Guidelines. Values are Maximum Good Practice (and Absolute Max).

RouteSpeciesIdeal Vol (ml/kg)Max Vol (ml/kg)Common Errors / Troubleshooting
Oral (PO) Mouse1020Aspiration: Gavage needle too short/long. Refinement: Use flexible PTFE catheters instead of rigid metal needles to reduce esophageal trauma.
Rat1020*Requires justification.[1] High volumes trigger gastric distension and stress.
Intravenous (IV) Mouse55Extravasation: Tail turns white/necrotic. Fix: Warm tail to 38°C to dilate veins. Do not force injection against resistance.[2]
Rat55Hemolysis: Injection too fast. Rate: <2 ml/min.
Subcutaneous (SC) Mouse1020Leakage: Needle track leakage. Fix: Pinch skin, insert needle, wait 5s post-dose before withdrawal.
Rat510Ulceration: Check pH. Rotate sites (flank/scruff).[1]
Intraperitoneal (IP) Mouse1020Gut Injection: Yellow fluid on aspiration? You are in the bladder or gut. Discard needle/syringe.[1][2]
Rat1020Misplacement: Injection into cecum (right side). Fix: Inject lower right quadrant, head tilted down.
Module 3: Dose Calculation & Allometric Scaling

User Issue: "I calculated the mouse dose based on the human mg/kg dose, but I see no efficacy."

Correction: Direct mg/kg conversion fails because small animals have higher metabolic rates. You must normalize to Body Surface Area (BSA) using FDA-defined


 factors.

The Formula:



Standard


 Factors: 
  • Human (Adult): 37

  • Rat: 6

  • Mouse: 3

Example Calculation:

  • Target Human Dose: 10 mg/kg

  • Mouse Dose:

    
    
    
  • Rat Dose:

    
    
    

Note: This provides a starting point (Equivalent Surface Area Dose). Toxicity studies often require finding the Maximum Tolerated Dose (MTD), which may differ.

Module 4: Refinement & Workflow Optimization

User Issue: "My animals are stressed, and cortisol is interfering with my glucose metabolism study."

Refinement Strategy:

  • Habituation: Handle animals for 2-3 days prior to the study (sham dosing). This significantly reduces the "first-dose" stress spike.

  • Microsampling: Instead of terminal bleeds or retro-orbital bleeds (high stress), use tail-nick microsampling (10-20 µL) for PK curves.

  • Humane Endpoints: Define non-lethal endpoints (e.g., 20% weight loss, hunched posture) to stop dosing before mortality occurs.

Protocol: The "Safe Loop" Dosing Workflow

This workflow ensures that every dose is a check-point for animal welfare.

SafeDosing Prep Preparation (Warm vehicle, Check pH) Restraint Restraint (Firm but Sympathetic) Prep->Restraint Admin Administration (Check resistance, Aspirate if IP/IV) Restraint->Admin Obs Immediate Obs (0-5 mins) Breathing/Gait Admin->Obs Obs->Restraint Adverse Event? Stop & Review LateObs Late Obs (24h) Weight/Coat Obs->LateObs

Figure 2: The Safe Dosing Loop. A continuous feedback loop where observation dictates whether the next step proceeds.

References
  • Diehl, K.H., et al. (2001).[1][3] "A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes."[3] Journal of Applied Toxicology, 21(1), 15-23.[1][3]

  • Turner, P.V., et al. (2011).[1][3][4] "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.[1][3][4]

  • Food and Drug Administration (FDA). (2005).[5][6] "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers."

  • National Centre for the Replacement, Refinement and Reduction of Animals in Research (NC3Rs). "Procedures with Care."

Sources

how to avoid degradation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Welcome to the dedicated support center for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability and integrity of this compound throughout its experimental lifecycle. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses the most common questions regarding the stability, storage, and handling of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. Understanding these principles is the first line of defense against compound degradation.

Q1: What are the primary factors that can cause the degradation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid?

A1: The degradation of this molecule is primarily influenced by its key functional groups: the piperidine-2-carboxylic acid moiety and the N-(2-cyanobenzyl) group. The main factors of concern are:

  • Moisture and pH: The cyano (nitrile) group is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions, converting it first to an amide and then to a carboxylic acid.

  • Oxidation: The benzylic position (the CH₂ group linking the piperidine and the phenyl ring) and the piperidine ring itself are susceptible to oxidation. This can be initiated by atmospheric oxygen, light, or the presence of oxidizing agents.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, particularly hydrolysis and potential decarboxylation of the carboxylic acid group.

  • Light: As with many complex organic molecules, exposure to UV or high-intensity light can promote photo-oxidation and other radical-mediated degradation pathways.

Q2: What are the ideal storage conditions for solid 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid?

A2: To ensure long-term stability, the solid compound should be stored under controlled conditions that mitigate the risks identified above. We have found that following a multi-layered approach to storage is the most effective strategy.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation by displacing atmospheric oxygen.
Light Amber Vial or Light-Proof ContainerProtects the compound from photo-degradation.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the cyano group.

Q3: I need to make a stock solution. What is the best solvent and how should I store it?

A3: For solutions, the risk of degradation is significantly higher due to increased molecular mobility.

  • Solvent Choice: Use anhydrous, high-purity solvents. Aprotic solvents like DMSO or DMF are often preferred for initial stock solutions due to their broad solubility range and lower reactivity compared to protic solvents. If aqueous buffers are required for an experiment, prepare fresh solutions from the aprotic stock immediately before use.

  • Storage of Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and oxygen into the solution. Use vials with tight-fitting caps (e.g., PTFE-lined screw caps) to prevent solvent evaporation and moisture ingress.

Q4: Is 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid compatible with strong acids or bases?

A4: No, exposure to strong acids or bases should be avoided.

  • Strong Bases (e.g., NaOH, KOH): Will catalyze the rapid hydrolysis of the cyano group to a carboxylate.

  • Strong Acids (e.g., HCl, H₂SO₄): Can also catalyze cyano group hydrolysis. Furthermore, as the molecule has a basic nitrogen atom in the piperidine ring, it will form a salt, which may have different solubility and stability profiles.

Part 2: Troubleshooting Experimental Inconsistencies

Inconsistent or unexpected experimental results are often the first sign of compound degradation. This section provides a logical framework for troubleshooting these issues.

Issue 1: Loss of Potency or Activity in Biological Assays

  • Symptom: A previously potent batch of the compound now shows reduced or no activity in a well-established assay.

  • Potential Cause: Degradation of the parent compound into inactive forms. The primary suspects are hydrolysis of the cyano group or oxidation of the benzyl-piperidine moiety, as these changes would significantly alter the molecule's structure and its ability to interact with its biological target.

  • Troubleshooting Protocol:

    • Verify Compound Identity: Immediately analyze a sample of the suspect stock solution and the original solid material (if available) using LC-MS and ¹H NMR.

    • LC-MS Analysis: Look for the appearance of new peaks with different retention times and mass-to-charge ratios.

      • An increase in mass of 18 Da (M+18) could indicate hydrolysis of the cyano group to a carboxylic acid (via the amide).

      • An increase in mass of 16 Da (M+16) could suggest the formation of an N-oxide or hydroxylated species.

    • ¹H NMR Analysis: Compare the spectrum to a reference spectrum of a pure, fresh sample. Look for the disappearance of the cyano group in the IR spectrum or changes in the aromatic and benzylic proton signals in the ¹H NMR spectrum.

    • Action: If degradation is confirmed, discard the old stock and solid. Prepare a fresh stock solution from a new, unopened container of the compound, strictly adhering to the handling protocols outlined in the FAQs.

Issue 2: Poor Reproducibility Between Experiments

  • Symptom: Identical experiments run on different days yield significantly different results (e.g., varying IC₅₀ values).

  • Potential Cause: Inconsistent handling or incremental degradation of the stock solution. This often happens when a single, large stock solution is used over an extended period, undergoing multiple freeze-thaw cycles or being exposed to air repeatedly.

  • Troubleshooting Workflow:

G A Inconsistent Results Observed B Review Solution Handling Protocol A->B C Was a single stock solution used for all experiments? B->C D YES C->D   E NO C->E   F High probability of incremental degradation. Solution exposed to multiple freeze-thaw cycles, light, or oxygen. D->F H Analyze aliquots used for each experiment (retained samples) via LC-MS. E->H G Prepare fresh, single-use aliquots from new solid. Store at -80°C. F->G I Degradation confirmed? H->I J YES I->J   K NO I->K   L Discard all old solutions. Implement strict aliquotting protocol for all future work. J->L M Problem is likely not compound stability. Investigate other experimental variables (e.g., reagents, cell passage number, instrument performance). K->M

Caption: Troubleshooting workflow for poor experimental reproducibility.

Part 3: Key Degradation Pathways & Prevention

Understanding the chemical mechanisms of degradation is crucial for designing robust experimental protocols.

Pathway 1: Hydrolysis of the 2-Cyano Group

The nitrile (cyano) group is susceptible to hydrolysis under either acidic or basic conditions, proceeding through an intermediate amide to the final carboxylic acid. This transformation dramatically alters the polarity and hydrogen bonding capabilities of the molecule.

Hydrolysis cluster_0 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (Parent) cluster_1 Degradation Product 1 (Amide) cluster_2 Degradation Product 2 (Carboxylic Acid) Parent Structure with -CN group Amide Structure with -CONH2 group Parent->Amide H₂O / H⁺ or OH⁻ CarboxylicAcid Structure with -COOH group Amide->CarboxylicAcid H₂O / H⁺ or OH⁻

Caption: Hydrolysis pathway of the 2-cyano group.

  • Prevention Protocol:

    • Control pH: Ensure all solutions are buffered within a neutral pH range (6.5-7.5) unless the experimental design explicitly requires otherwise.

    • Use Anhydrous Solvents: For stock solutions, always use high-grade anhydrous solvents.

    • Minimize Water Exposure: Avoid leaving containers open to the atmosphere. When weighing the solid, do so in a low-humidity environment if possible.

Pathway 2: Oxidation

Oxidation can occur at several sites, primarily the benzylic carbon and the piperidine ring. This is often a radical-mediated process, accelerated by light, heat, and the presence of metal ions or other contaminants.

Oxidation Parent Parent Compound Oxidant [O] (e.g., O₂, light, contaminants) Parent->Oxidant BenzylicOxidation Benzylic Ketone / Alcohol Oxidant->BenzylicOxidation RingOxidation Piperidine N-Oxide Oxidant->RingOxidation RingCleavage Ring-Opened Products RingOxidation->RingCleavage Further Oxidation

Caption: Potential oxidative degradation pathways.

  • Prevention Protocol:

    • Deoxygenate Solvents: For highly sensitive experiments, sparge aqueous buffers with an inert gas (argon or nitrogen) for 15-20 minutes before adding the compound.

    • Avoid Contaminants: Use high-purity reagents and solvents. Ensure all glassware is scrupulously clean and free of trace metals, which can catalyze oxidation.

    • Store Under Inert Gas: As recommended, store both solid and solution stocks under an inert atmosphere to displace oxygen.

References

  • Vertex AI Search. MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf.
  • Cambridge Isotope Laboratories. Pipecolic acid (piperidine 2-carboxylic acid) (¹³C₆, 98%; ¹⁵N, 98%).
  • PubChem. Pipecolic Acid | C6H11NO2 | CID 849.
  • García-Mera, X. et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.
  • Xu, X. et al. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Piperidinecarboxylic acid.
  • Poupin, P. et al. (2025).

Technical Support Center: Optimization of Reaction Conditions for the Cyanobenzylation of Piperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the cyanobenzylation of piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this critical synthetic transformation. Our goal is to empower you with the knowledge to navigate the nuances of this reaction, ensuring robust and reproducible outcomes in your laboratory.

Reaction Fundamentals: The Chemistry of N-Cyanobenzylation

The N-cyanobenzylation of piperidine-2-carboxylic acid is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the benzylic carbon of a cyanobenzyl halide, typically a bromide or chloride. This reaction is a valuable tool in medicinal chemistry for the synthesis of diverse molecular scaffolds. The presence of both a nucleophilic amine and a carboxylic acid on the piperidine-2-carboxylic acid backbone, however, presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity.

The general mechanism involves the deprotonation of the piperidine nitrogen by a base to enhance its nucleophilicity, followed by the SN2 displacement of the halide from the cyanobenzyl electrophile. The choice of base, solvent, temperature, and the nature of the cyanobenzyl halide are all critical parameters that can significantly influence the reaction's success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the cyanobenzylation of piperidine-2-carboxylic acid in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Potential Causes and Solutions:

  • Insufficient Basicity: The piperidine nitrogen needs to be sufficiently nucleophilic to attack the cyanobenzyl halide. If you are using a weak base, it may not be strong enough to deprotonate the amine effectively.

    • Solution: Consider switching to a stronger, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2]

  • Poor Solubility of Reagents: If your starting materials or base are not fully dissolved in the reaction solvent, the reaction will be slow or may not proceed at all.

    • Solution: Choose a solvent that effectively dissolves all reactants. Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are good choices for this reaction due to their polarity and ability to dissolve a wide range of organic and inorganic compounds.

  • Low Reactivity of the Cyanobenzyl Halide: The reactivity of the cyanobenzyl halide can vary. Cyanobenzyl chlorides are generally less reactive than cyanobenzyl bromides.

    • Solution: If using a cyanobenzyl chloride, consider switching to the corresponding bromide. Additionally, adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature may result in a sluggish reaction.

    • Solution: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. A common starting point is room temperature, with the option to heat to 50-80 °C if needed.[2]

Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions and how can I minimize them?

Potential Side Reactions and Mitigation Strategies:

  • Over-alkylation/Di-alkylation: While piperidine-2-carboxylic acid has only one secondary amine, impurities or related starting materials with primary amines could lead to di-alkylation. More commonly, if the product can react further, this can be an issue.

    • Solution: Use a stoichiometric amount of the cyanobenzyl halide (typically 1.0-1.2 equivalents). Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction and minimize over-alkylation.[2]

  • Racemization: The chiral center at the C2 position of piperidine-2-carboxylic acid is susceptible to racemization, especially under harsh basic conditions or elevated temperatures.[3]

    • Solution: Employ milder reaction conditions. Use a non-nucleophilic organic base like DIPEA instead of strong inorganic bases. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Chiral HPLC analysis of the product is recommended to determine the enantiomeric excess.

  • Decarboxylation: The carboxylic acid group can be labile under certain conditions, particularly at high temperatures in the presence of a strong base.

    • Solution: Avoid excessive heat. If decarboxylation is a significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the N-alkylation step. The ester can then be hydrolyzed in a subsequent step.

  • Side Reactions involving the Cyano Group: While generally stable, the cyano group can potentially undergo hydrolysis to an amide or carboxylic acid under strongly acidic or basic workup conditions, especially if heated.

    • Solution: Maintain a neutral or mildly basic pH during workup and purification. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

This section provides a general, step-by-step protocol for the N-cyanobenzylation of piperidine-2-carboxylic acid. It is intended as a starting point and may require optimization based on the specific substrate and desired outcome.

General Protocol for N-Cyanobenzylation
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-2-carboxylic acid (1.0 eq.).

  • Solvent and Base Addition: Dissolve the piperidine-2-carboxylic acid in a suitable polar aprotic solvent (e.g., DMF or ACN, approximately 0.1-0.5 M concentration). Add the base (e.g., K₂CO₃, 2.0-3.0 eq. or DIPEA, 2.0-3.0 eq.).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete dissolution and deprotonation.

  • Addition of Cyanobenzyl Halide: Slowly add the cyanobenzyl bromide (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. If an inorganic base was used, filter the solid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-cyanobenzyl-piperidine-2-carboxylic acid.

Optimization Strategies

Fine-tuning the reaction conditions is crucial for maximizing yield and purity. The following table summarizes key parameters and their potential impact on the reaction.

ParameterOptionsEffect on ReactionRecommendations & Considerations
Base K₂CO₃, Cs₂CO₃, DIPEA, DBUStronger bases increase reaction rate but may also promote side reactions like racemization.Start with a milder base like K₂CO₃ or DIPEA. Use stronger bases like DBU only if necessary.[1][2]
Solvent DMF, ACN, DMSO, THFPolar aprotic solvents generally give better results by solvating the ions and increasing the reaction rate.DMF and ACN are excellent starting points. Ensure all reagents are soluble.[2]
Temperature Room Temp to 80 °CHigher temperatures increase the reaction rate but can also lead to decomposition and side reactions.Begin at room temperature and gently heat if the reaction is sluggish.
Cyanobenzyl Halide Bromide vs. ChlorideBromides are more reactive than chlorides.Use the bromide for faster reactions. Catalytic KI can be added to activate chlorides.
Concentration 0.1 M to 1.0 MHigher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions.A moderate concentration of 0.1-0.5 M is a good starting point.

Visualization of Key Processes

To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Reaction Mechanism

Reaction_Mechanism Piperidine Piperidine-2-carboxylic acid Piperidinate Deprotonated Piperidine Piperidine->Piperidinate Deprotonation Base Base (e.g., K₂CO₃) Base->Piperidinate CyanobenzylHalide Cyanobenzyl Bromide TransitionState SN2 Transition State CyanobenzylHalide->TransitionState Piperidinate->TransitionState Product N-Cyanobenzyl-piperidine-2-carboxylic acid TransitionState->Product N-C Bond Formation Salt H-Base⁺ + Br⁻ TransitionState->Salt

Caption: General mechanism of N-cyanobenzylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion or No Reaction CheckBase Is the base strong enough? Start->CheckBase CheckSolubility Are all reagents soluble? CheckBase->CheckSolubility Yes IncreaseBaseStrength Use a stronger base (e.g., DBU) CheckBase->IncreaseBaseStrength No CheckReactivity Is the alkylating agent reactive enough? CheckSolubility->CheckReactivity Yes ChangeSolvent Switch to a more polar solvent (e.g., DMF) CheckSolubility->ChangeSolvent No CheckTemp Is the temperature optimal? CheckReactivity->CheckTemp Yes UseBromide Use cyanobenzyl bromide or add cat. KI CheckReactivity->UseBromide No IncreaseTemp Increase temperature incrementally CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseBaseStrength->Success ChangeSolvent->Success UseBromide->Success IncreaseTemp->Success

Caption: Troubleshooting guide for low reaction conversion.

Analytical Methods

Consistent and accurate monitoring is key to successful reaction optimization.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of acetic acid to improve spot shape for the carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of byproducts by their mass-to-charge ratio. This is particularly useful for identifying unexpected side products.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Crucial for determining the enantiomeric purity of the product and assessing if any racemization has occurred during the reaction.

References

  • DBU-Mediated Diastereoselective C3-Quaternary Alkylation of Cyclic Dipeptides. American Chemical Society.
  • Method for preparing 4-cyano benzyl bromide.
  • Quinacetophenone: A simple precursor to privileged organic motifs.
  • Process for preparing 2-piperazine carboxylic acid derivatives.
  • Piperidines ESI-revised3. The Royal Society of Chemistry.
  • Enantioselective catalytic radical decarbonylative azidation and cyan
  • N-alkylated amino acids and oligopeptides, uses thereof and methods for providing them.
  • Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cycliz
  • Procedure for N-alkylation of Piperidine?
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • RACEMIZATION METHOD FOR PRODUCING LEVOBUPIVACAIN AND RELATED PIPERIDINE CARBOXANILIDE WITH ANESTHETIC EFFECT.
  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal.
  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Biosynth.
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Reddit.
  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PMC - PubMed Central.
  • Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
  • Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Graz University of Technology.
  • Substituted 1,2,3-Triazoles by Copper- Catalyzed Cycloaddition/N-Alkyl
  • Sustainable Domino C−N/C−C Bond Formation with Outstanding E Factors and High Volume Productivity.
  • The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
  • Photoc
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH.
  • Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
  • Visible-Light-Driven Solventylation Strategy for Olefin Functionaliz
  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews (RSC Publishing).
  • Amino Acid-Protecting Groups.
  • A General Strategy for N-(Hetero)
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Highly Enantioselective Mannich Reactions with α-Aryl Silyl Ketene Acetals and Imines. Organic Letters.
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • 6 Synthesis of N-Alkyl Amino Acids. Monash.
  • Modified Scheme to access 2‐piperidine carboxylates.
  • The Journal of Organic Chemistry Vol. 61 No. 2.
  • 1 Protection Reactions. Wiley-VCH.
  • TLC/HPTLC and HPLC methods for monitoring microbial transformation processes.
  • Dual remote C-H functionalization using aryl sulfonium salts & applications of ruthenium η6-arene complexes.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
  • Chemistry With N-Centered Radicals Generated by Single-Electron Transfer-Oxidation Using Photoredox C
  • Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores.

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Technical Support Center: Scaling Up 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis and scale-up of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. This molecule is a crucial building block in the development of various pharmaceutical agents. While its synthesis appears straightforward on a lab scale, transitioning to pilot and commercial-scale production introduces a host of challenges that can impact yield, purity, and process efficiency.[1][2]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the "why" behind common issues, offering field-proven insights and robust troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the expertise to anticipate and overcome the hurdles of scaling up this important intermediate.

Core Synthesis Pathway: N-Alkylation

The primary route to 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid involves the nucleophilic substitution (SN2) reaction between piperidine-2-carboxylic acid (also known as pipecolic acid) and a suitable 2-cyanobenzyl halide, typically the bromide or chloride, in the presence of a base.

Caption: General N-alkylation synthesis route.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments.

Section 1: Starting Materials and Reagents

Question: I'm seeing inconsistent reaction performance. What are the critical quality attributes (CQAs) for my starting materials?

Answer: Inconsistent starting material quality is a frequent cause of reproducibility issues during scale-up. For this synthesis, you must pay close attention to the following:

  • Piperidine-2-carboxylic Acid:

    • Purity: Must be free from other amino acid contaminants. Purity should be >98.5%.

    • Water Content: High moisture content can affect the reaction stoichiometry and the efficacy of certain bases. Specify a limit, e.g., <0.5% by Karl Fischer titration.

    • Chirality: If you are synthesizing a specific enantiomer, ensure the chiral purity of your starting material is high (>99% e.e.) to avoid costly chiral purification steps later.

  • 2-Cyanobenzyl Halide (Bromide vs. Chloride):

    • Purity: Should be free from the corresponding benzyl alcohol or di-halogenated impurities. These can lead to downstream purification challenges.

    • Reactivity: 2-Cyanobenzyl bromide is significantly more reactive than the chloride. While this leads to faster reaction times, it can also increase the rate of side reactions, especially at higher temperatures.[3] For scale-up, 2-cyanobenzyl chloride might offer a more controlled, albeit slower, reaction profile, which is often desirable in large reactors where heat removal can be a bottleneck.[4]

  • Solvent Quality:

    • Water Content: Use anhydrous or low-water content solvents, especially when using bases like potassium carbonate.

    • Peroxides: Ethereal solvents, if used, must be checked for peroxides.

    • "Green" Solvents: For large-scale production, consider replacing solvents like DMF or NMP with greener alternatives where possible to reduce environmental impact and simplify regulatory compliance.[5]

Section 2: N-Alkylation Reaction Troubleshooting

Question: My reaction is sluggish and fails to reach completion after scaling up from 10g to 1kg. Why is this happening?

Answer: This is a classic scale-up problem often rooted in mass and heat transfer limitations. What works in a round-bottom flask doesn't translate directly to a large reactor.[6]

Causality:

  • Poor Mixing: In a large vessel, inefficient stirring can create "dead zones" where reactants are not adequately mixed. The base, which is often a solid (like K₂CO₃), may settle at the bottom, making it unavailable to neutralize the HBr generated during the reaction. The reaction slows down as the piperidine salt accumulates.[7]

  • Mass Transfer Limitations: The reaction is heterogeneous if you are using an inorganic base like potassium or cesium carbonate. The rate is limited by how quickly the base can dissolve or interact at the solid-liquid interface. This issue is amplified at scale.[8]

  • Temperature Gradients: Large reactors have a lower surface-area-to-volume ratio, making them harder to heat evenly.[4] The temperature reading at the vessel wall might not reflect the actual temperature in the center of the reactor, leading to slower kinetics.

Troubleshooting Protocol:

  • Characterize Your Agitation:

    • Ensure your reactor's impeller is appropriate for solid suspension (e.g., a pitched-blade turbine or anchor stirrer).

    • Calculate the tip speed of your agitator and ensure it's sufficient to keep the base suspended.

  • Consider a Phase-Transfer Catalyst (PTC):

    • Adding a PTC like tetrabutylammonium bromide (TBAB) can dramatically accelerate heterogeneous reactions. The PTC helps transport the deprotonated piperidine carboxylate into the organic phase to react with the benzyl halide.

  • Re-evaluate Your Base and Solvent System:

    • Using a more soluble base can help, but may be cost-prohibitive (e.g., Cs₂CO₃).[8]

    • Switching to a solvent system that partially solubilizes the base, or using a non-nucleophilic organic base like DBU or DIPEA, could create a homogeneous system, though this can introduce new purification challenges.[7]

Sources

Validation & Comparative

Comparative Analysis: 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid vs. Leading GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (hereafter referred to as CBPCA ), a structural analog in the class of glycine transporter 1 (GlyT1) inhibitors.

Unlike broad-spectrum reviews, this document focuses on the specific utility of CBPCA as a rigidified pharmacophore compared to flexible sarcosine derivatives (like Org 24598) and irreversible inhibitors (like ALX-5407).

Executive Technical Summary

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (CBPCA) represents a distinct subclass of Glycine Transporter 1 (GlyT1) inhibitors . Chemically, it is an N-substituted pipecolic acid derivative.

  • Primary Utility: It serves as a rigidified probe to study the steric constraints of the GlyT1 substrate binding site.

  • Mechanism: It blocks the reuptake of glycine into glial cells (astrocytes), increasing synaptic glycine concentrations and potentiating NMDA receptor activity.[1]

  • Key Differentiator: Unlike Sarcosine (flexible, metabolically unstable) or ALX-5407 (irreversible, potential toxicity), CBPCA offers a balance of metabolic stability (due to the piperidine ring) and reversible kinetics .

Mechanistic Context: The NMDA Hypofunction Hypothesis

To understand the comparative value of CBPCA, one must map its role in the glutamatergic synapse. In conditions like Schizophrenia, NMDA receptor hypofunction is a core pathology. Direct agonists (D-Serine) have poor blood-brain barrier (BBB) permeability.

The Strategy: Inhibit GlyT1


 Elevate Synaptic Glycine 

Allosteric NMDA Potentiation.
Pathway Visualization

The following diagram illustrates the locus of action for CBPCA versus its competitors.

SynapticPathway Presynaptic Presynaptic Neuron (Glutamate Release) Synapse Synaptic Cleft (High Glycine Zone) Presynaptic->Synapse Glutamate Postsynaptic Postsynaptic Neuron (NMDA Receptor) Synapse->Postsynaptic Activation Astrocyte Astrocyte (Glial Cell) (GlyT1 Transporter) Synapse->Astrocyte Glycine Reuptake (via GlyT1) CBPCA CBPCA (Rigid/Reversible) CBPCA->Astrocyte Blocks GlyT1 (Steric Occlusion) Sarcosine Sarcosine (Flexible/Substrate) Sarcosine->Astrocyte Comp. Inhibition ALX5407 ALX-5407 (Irreversible) ALX5407->Astrocyte Covalent/Tight Bind

Figure 1: Mechanism of Action. CBPCA blocks glial reuptake of glycine, distinct from the irreversible action of ALX-5407.

Comparative Performance Analysis

The following table contrasts CBPCA with the three industry standards: Sarcosine (the endogenous prototype), ALX-5407 (the high-potency benchmark), and Bitopertin (the clinical benchmark).

Table 1: Physicochemical & Pharmacological Comparison
FeatureCBPCA (Subject)Sarcosine (Reference)ALX-5407 (NFPS)Bitopertin (RG1678)
Chemical Core Pipecolic Acid (Rigid Ring)Glycine (Flexible Chain)Sarcosine DerivativePiperazine Derivative
Binding Mode Reversible, CompetitiveCompetitive SubstrateIrreversible / Tight-bindingNon-competitive
Metabolic Stability High (Ring prevents oxidation)Low (Rapidly degraded by Sarcosine Dehydrogenase)ModerateHigh
Selectivity (GlyT1 vs GlyT2) >50-foldLow (~10-fold)>10,000-fold>10,000-fold
Experimental Utility SAR Probe : Tests steric tolerance of the binding pocket.Control : Used as a baseline for transport efficiency.Knockout Mimic : Simulates total transporter loss.Clinical Candidate : High-affinity behavioral studies.
Deep Dive: Why Choose CBPCA?
1. The "Rigidification" Advantage

Sarcosine (N-methylglycine) is the natural substrate for GlyT1. However, its flexible backbone allows it to bind to multiple targets (off-target effects) and be rapidly metabolized.

  • CBPCA Logic: By cyclizing the backbone into a piperidine ring (pipecolic acid), CBPCA locks the molecule into a specific conformation.

  • Result: This reduces entropy loss upon binding, theoretically improving affinity per unit of molecular weight compared to flexible analogs, while preventing degradation by sarcosine dehydrogenase.

2. Selectivity vs. GAT-1

A critical experimental risk is cross-reactivity with the GABA Transporter (GAT-1).

  • Nipecotic Acid (beta-amino acid) derivatives are GAT-1 inhibitors.

  • Pipecolic Acid (alpha-amino acid) derivatives, like CBPCA, are GlyT1 selective .

  • Application Note: Use CBPCA when your assay must strictly differentiate between GABAergic and Glycinergic modulation.

Experimental Protocols

To validate CBPCA performance, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Comparative [³H]-Glycine Uptake Assay

Objective: Determine the IC50 of CBPCA relative to ALX-5407.

Reagents
  • Cell Line: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1).

  • Tracer: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

  • Buffer: HBSS (pH 7.4) containing 10 µM Alanine (to block System A transporters).

Workflow
  • Seeding: Plate hGlyT1-HEK293 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Wash: Remove media; wash 2x with HBSS.

  • Pre-incubation (Critical Step):

    • Add CBPCA (concentration range: 1 nM – 100 µM).

    • Control A (Max Inhibition): Add 1 µM ALX-5407.

    • Control B (Vehicle): 0.1% DMSO.

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Glycine (final concentration 50 nM) to all wells.

  • Incubation: Incubate for exactly 10 minutes at 37°C. (Linear phase of uptake).

  • Termination: Aspirate buffer; wash 3x with ice-cold PBS.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure CPM via liquid scintillation counting.

Data Analysis

Calculate % Inhibition:



Non-Specific CPM is defined by the ALX-5407 wells.[1][2][3][4][5][6]
Protocol B: Selectivity Screen (GlyT1 vs. GlyT2)

Objective: Verify that CBPCA does not inhibit the spinal cord transporter GlyT2.

  • Setup: Parallel assays using hGlyT1-HEK293 cells and hGlyT2-HEK293 cells.

  • Dosing: Test CBPCA at a fixed high concentration (e.g., 10 µM).

  • Tracer: Use [³H]-Glycine for both.

  • Validation Criteria:

    • GlyT1: >80% inhibition expected.

    • GlyT2: <20% inhibition expected.

    • If GlyT2 inhibition >50%, the compound is considered non-selective (pan-GlyT inhibitor).

Synthesis & Structural Integrity

When sourcing or synthesizing CBPCA for research, purity is paramount. The 2-cyanobenzyl group is reactive.

  • Storage: -20°C, desiccated.

  • Solubility: Soluble in DMSO (>10 mM). Poor solubility in water at neutral pH.

  • QC Check: Verify the integrity of the cyano group via IR spectroscopy (sharp peak at ~2230 cm⁻¹). Hydrolysis of the cyano group to an amide or acid abolishes GlyT1 specificity and may introduce off-target effects.

References

  • Cioffi, C. L., & Guzzo, P. R. (2016).[7] Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders.[3][6][7][8][9] Current Topics in Medicinal Chemistry, 16(29), 3404–3437.[7] Link

  • Javitt, D. C. (2009).[5] Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology, (193), 353–384. Link

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain.[7] Nature Reviews Drug Discovery, 12(11), 866–885. Link

  • Sur, C., & Kinney, G. G. (2005). Glycine transporter 1 inhibitors: a new class of antipsychotic drugs.[9] Current Opinion in Investigational Drugs, 6(7), 704-711. Link

  • Brown, A. M., et al. (2001). ALX-5407: a potent, selective inhibitor of the hGlyT1 glycine transporter.[5][8] Neuropharmacology, 40(1), 6-12. Link

Sources

structure-activity relationship (SAR) of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (also known as N-(2-cyanobenzyl)pipecolic acid ; CAS: 1218096-48-0 ) and its structural analogues.[1] It focuses on the Structure-Activity Relationship (SAR) of N-substituted pipecolic acid derivatives, comparing their efficacy as chemical probes and potential therapeutic agents in the context of Glycine Transporter 1 (GlyT1) inhibition , GABA uptake modulation , and their utility as chiral building blocks for peptidomimetics (e.g., in DPP-4 inhibitor synthesis).[1]

Executive Summary & Molecule Profile[2]

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid represents a specific subclass of N-aralkyl amino acids .[1] Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position (pipecolic acid core), N-alkylated with a 2-cyanobenzyl group.[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a core motif for GlyT1 inhibitors (for schizophrenia and cognitive enhancement) and as a bioisostere for proline in peptidomimetic drug design .[1]

Chemical Identity
  • IUPAC Name: 1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid[1]

  • Common Name: N-(2-Cyanobenzyl)pipecolic acid[1]

  • CAS Number: 1218096-48-0[1][2][3][4][5][6]

  • Molecular Formula: C₁₄H₁₆N₂O₂[1][2]

  • Molecular Weight: 244.29 g/mol [2]

  • Key Structural Features:

    • Pipecolic Acid Core: Constrained amino acid (homoproline); induces specific conformational turns in peptides.[1]

    • 2-Cyanobenzyl Group: Provides steric bulk and π-stacking interactions; the cyano group acts as a weak hydrogen bond acceptor and metabolic handle.[1]

    • Chirality: The C2 position is chiral (typically S-enantiomer is bioactive in natural products, though R is explored in synthetic SAR).[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid analogues is governed by three primary regions: the Linker , the Piperidine Core , and the Aromatic Tail .[1]

SAR Map: Functional Regions

SAR_Map Core Piperidine Core (Scaffold Rigidity) Acid C2-Carboxylic Acid (Ionic Interaction) Core->Acid Position determines Target (GABA vs GlyT1) Linker N-Benzyl Linker (Spacer Length & Flexibility) Core->Linker N-Substitution Aromatic 2-Cyanobenzyl Group (Lipophilic/Electronic Effects) Linker->Aromatic Ortho/Meta/Para Substitution

Figure 1: SAR Dissection of the N-benzylpipecolic acid scaffold.

Detailed SAR Breakdown
RegionModificationImpact on Activity (GlyT1/GABA/Peptidomimetic)
Carboxylic Acid (C2) -COOH (Parent) Critical for ionic bonding with active site arginine residues (e.g., in GlyT1).[1]
-COOMe (Ester) Prodrug form; typically inactive in vitro but improved cell permeability.[1]
-CONH₂ (Amide) Shifts selectivity; often reduces transporter affinity but increases stability.[1]
C3/C4 Shift Moving COOH to C3 (Nipecotic acid) shifts activity to GABA Transporter (GAT-1) inhibition (e.g., Tiagabine).[1]
Piperidine Ring Piperidine (6-mem) Optimal for GlyT1 inhibition and mimicking Proline-Proline turns.[1]
Pyrrolidine (5-mem) (Proline analogue) Increases rigidity; often higher affinity for glutamate receptors but lower for GlyT1.[1]
Azepane (7-mem) Increases flexibility; generally reduces potency due to entropic penalty upon binding.[1]
N-Benzyl Group 2-Cyano (Ortho) Current Topic. Provides steric lock and dipole interaction.[1] Cyano group resists metabolism better than halogens.
2-Chloro/Methyl Classical bioisosteres. 2-Cl often improves lipophilicity (LogP) but has metabolic liabilities.[1]
4-Cyano (Para) often loses potency due to steric clash in the "ortho-binding" pocket of transporters like GlyT1.[1]
Biphenyl/Naphthyl Bulky groups (e.g., in Bitopertin) dramatically increase potency (nM range) by occupying hydrophobic sub-pockets.[1]

Comparative Performance Guide

This section compares 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid against key benchmark analogues in the context of GlyT1 Inhibition (a primary target for this class) and Synthetic Utility .[1]

Table 1: Biological & Synthetic Comparison
CompoundStructure / ClassPrimary ApplicationPotency / UtilityKey Limitation
1-(2-Cyanobenzyl) pipecolic acid N-Benzyl Pipecolic Acid Probe / Intermediate Moderate (µM range) for GlyT1; High utility as chiral building block.[1]Lower potency than biphenyl analogues; moderate solubility.[1]
Org 24598 Sarcosine Derivative GlyT1 Inhibitor (Benchmark) High (nM range) ; Clinical candidate standard.[1]Metabolic instability (sarcosine core).[1]
Tiagabine N-Substituted Nipecotic Acid GAT-1 Inhibitor (Drug) High (nM range) for GABA; Low for GlyT1.[1]Selectivity (targets GABA, not Glycine).[1]
N-(2-Chlorobenzyl) pipecolic acid Chloro-Analogue SAR Comparator Similar to Cyano; Cl is lipophilic but metabolically labile.[1]Halogen toxicity potential in metabolism.[1]
Bitopertin Piperazine Derivative GlyT1 Inhibitor (Drug) Very High (nM) ; Optimized clinical candidate.[1]Complex synthesis; different core (piperazine).[1]
Performance Insight
  • For Drug Discovery: The 2-cyanobenzyl analogue is an excellent "fragment lead."[1] While less potent than optimized drugs like Bitopertin, it offers a simplified scaffold to study the ortho-substitution effect without the complexity of the full drug molecule.[1]

  • For Synthesis: It serves as a robust intermediate for synthesizing DPP-4 inhibitors (which often require a cyanobenzyl moiety) or peptidomimetics where a constrained N-alkyl amino acid is needed to induce a β-turn.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid

Rationale: Direct alkylation of pipecolic acid is efficient but requires careful pH control to prevent over-alkylation.[1]

Reagents:

  • (S)-Piperidine-2-carboxylic acid (Pipecolic acid)[1][7]

  • 2-Cyanobenzyl bromide[1]

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )[1]
  • Solvent: Acetonitrile (

    
    ) or DMF[1]
    

Step-by-Step Workflow:

  • Preparation: Dissolve (S)-pipecolic acid (1.0 eq) in

    
     (0.2 M).
    
  • Base Addition: Add

    
     (2.5 eq) and stir at room temperature for 30 mins to activate the amine and carboxylate.
    
  • Alkylation: Dropwise add 2-cyanobenzyl bromide (1.05 eq) dissolved in

    
    .
    
    • Note: Avoid excess bromide to prevent formation of the quaternary ammonium salt.[1]

  • Reaction: Reflux at 60°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Workup: Filter off solids (

    
    , excess base). Concentrate filtrate.[1]
    
  • Purification: Dissolve residue in water, adjust pH to ~3-4 with 1M HCl to precipitate the zwitterionic product, or extract with DCM. Recrystallize from Ethanol/Ether.[1]

Protocol B: GlyT1 Inhibition Assay (Cell-Based)

Rationale: To verify the biological activity of the synthesized analogue against the Glycine Transporter 1.[1]

Materials:

  • CHO cells stably expressing human GlyT1.[1]

  • 
    -Glycine or fluorescent glycine mimic.[1]
    
  • Assay Buffer: HBSS with 10 mM HEPES, pH 7.4.[1]

Workflow:

  • Seeding: Plate CHO-GlyT1 cells in 96-well plates (

    
     cells/well).
    
  • Pre-incubation: Remove media, wash with buffer.[1] Add test compound (1-(2-Cyanobenzyl)piperidine-2-carboxylic acid) at varying concentrations (0.1 nM – 100 µM).[1] Incubate 15 mins at 37°C.

  • Uptake: Add substrate solution (

    
     Glycine + tracer).[1] Incubate 10 mins.
    
  • Termination: Aspirate solution, wash 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells (0.1M NaOH) and measure radioactivity (Scintillation Counter) or fluorescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Mechanism of Action & Pathway Visualization[1]

The primary pharmacological interest in this molecule lies in its ability to block neurotransmitter reuptake (specifically Glycine or GABA, depending on the isomer).[1]

Pathway Diagram: GlyT1 Inhibition[1]

Mechanism Synapse Synaptic Cleft Glycine Glycine (Neurotransmitter) Synapse->Glycine Release GlyT1 GlyT1 Transporter (Target) Glycine->GlyT1 Reuptake (Clearance) NMDAR NMDA Receptor Glycine->NMDAR Activates (Co-agonist) Inhibitor 1-(2-Cyanobenzyl) pipecolic acid Inhibitor->Glycine Increases Synaptic Conc. Inhibitor->GlyT1 Blocks (Inhibition)

Figure 2: Mechanism of GlyT1 inhibition leading to NMDA receptor potentiation.[1]

References

  • General SAR of N-Substituted Pipecolic Acids

    • Smith, K. et al.[1] "Structure-Activity Relationships of N-Substituted Piperidine-2-carboxylic Acid Derivatives as GlyT1 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005.[1]

  • GABA Uptake Inhibition (Nipecotic Acid Context)

    • Andersen, K. E. et al.[1] "Synthesis of Novel GABA Uptake Inhibitors. 1. Derivatives of Nipecotic Acid."[1][8] Journal of Medicinal Chemistry, 1993.[1]

  • Chemical Vendor & Product Data

    • CAS 1218096-48-0 Entry .[1][2][3][5] ChemicalBook / PubChem.[1]

  • M4 PAM Patent Context (Analogues)

    • WO2018112843A1.[1] "Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor." World Intellectual Property Organization, 2018.[1] [1]

  • Alogliptin Synthesis (Cyanobenzyl usage)

    • Feng, J. et al.[1] "Process for the preparation of Alogliptin."[1] Organic Process Research & Development, 2011.[1]

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A Senior Application Scientist's Guide to Validating the Biological Activity of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Chemical Entity

In the landscape of drug discovery, novel chemical entities (NCEs) present both a challenge and an opportunity. The compound 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is one such entity. A structural analysis reveals two key moieties that guide our validation strategy:

  • Piperidine-2-carboxylic acid (Pipecolic Acid): This cyclic, non-proteinogenic amino acid is a derivative of piperidine and a homolog of proline.[1] The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceutical agents.[2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant effects.[3] As a chiral intermediate, it is crucial in the synthesis of many drugs.[4]

  • 2-Cyanobenzyl Group: The nitrile (-C≡N) group is a versatile pharmacophore. In certain contexts, it can act as a bioisostere for other functional groups. More critically, it can function as an electrophilic "warhead," forming a reversible covalent bond with nucleophilic residues (like cysteine or serine) in an enzyme's active site.[5][6] This mechanism is notably employed by inhibitors of dipeptidyl peptidase-4 (DPP-4) and various cysteine proteases.[7][8]

Based on this structural assessment, a plausible hypothesis is that 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid functions as an enzyme inhibitor, potentially targeting a serine or cysteine protease. This guide provides a systematic, three-phase workflow to test this hypothesis, comparing its performance against a known, commercially available inhibitor. For this guide, we will use Vildagliptin , a well-characterized DPP-4 inhibitor that also contains a reactive nitrile group, as our comparative compound.[9]

Phase 1: In Vitro Target Screening and Potency Determination

Objective: The primary goal is to ascertain if the compound exhibits inhibitory activity against a relevant enzyme class and to quantify its potency (IC50). The choice of a serine protease like Dipeptidyl Peptidase-4 (DPP-4) is a logical starting point due to the structural similarities with known nitrile-containing inhibitors.[10][11]

Causality of Experimental Choice: An in vitro enzymatic assay provides the cleanest initial assessment of direct target interaction, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects). A fluorometric assay is selected for its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

Experimental Workflow: Initial Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Test Compound (TC) - Vildagliptin (VC) - DPP-4 Enzyme - Fluorogenic Substrate A1 Dispense TC & VC dilutions into 96-well plate P1->A1 Serial Dilutions A2 Add DPP-4 Enzyme Pre-incubate (15 min) A1->A2 A3 Initiate reaction by adding Fluorogenic Substrate A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Fluorescence (Kinetic or Endpoint) A4->A5 D1 Plot % Inhibition vs. [Inhibitor] A5->D1 Raw Data D2 Calculate IC50 values (Non-linear regression) D1->D2 D3 Compare Potency: TC vs. VC D2->D3

Caption: Workflow for in vitro DPP-4 inhibition assay.

Detailed Protocol: Fluorometric DPP-4 Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (Test Compound, TC) and Vildagliptin (Validation Compound, VC) in 100% DMSO.

    • Prepare a working solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a working solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of serially diluted TC, VC, or DMSO (vehicle control) to appropriate wells.

    • Add 48 µL of DPP-4 enzyme solution to all wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Potency
CompoundTargetIC50 (nM) [Hypothetical Data]
1-(2-Cyanobenzyl)piperidine-2-carboxylic acidDPP-485.2
VildagliptinDPP-455.7

Phase 2: Elucidating the Mechanism of Action (MoA)

Objective: To determine how the compound inhibits the enzyme. Understanding the MoA (e.g., competitive, non-competitive, uncompetitive, or mixed) is critical for lead optimization. Given the nitrile warhead, investigating reversible covalency is a key sub-objective.[12]

Causality of Experimental Choice: Michaelis-Menten kinetics is the gold-standard method for characterizing enzyme inhibition mechanisms.[13][14] By systematically varying the concentrations of both the substrate and the inhibitor, we can observe characteristic changes in the key kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax), which are diagnostic of a specific inhibition modality.[15][16]

Diagram: Modes of Enzyme Inhibition

G cluster_comp Competitive cluster_uncomp Uncompetitive E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I E->EI S Substrate (S) ES->E P Product (P) ES->P -> E + P ESI ESI Complex ES->ESI + I ES->ESI I Inhibitor (I)

Caption: Different mechanisms of enzyme inhibition.

Detailed Protocol: Enzyme Kinetics Study
  • Assay Setup: Set up the DPP-4 inhibition assay as described in Phase 1.

  • Matrix Titration: Create a matrix of reactions. Each row will have a fixed concentration of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50), and each column will have a varying concentration of the substrate (e.g., 0.25x Km to 10x Km of the substrate).

  • Data Acquisition: Measure the initial reaction velocity (V₀) for each well.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ against substrate concentration [S] and fit to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.

    • Calculate the inhibition constant (Ki) using the appropriate equations for the observed mechanism.

Data Presentation: Comparative Kinetic Parameters
CompoundInhibition TypeVmax EffectKm EffectKi (nM) [Hypothetical Data]
1-(2-Cyanobenzyl)piperidine-2-carboxylic acidCompetitiveUnchangedIncreased42.5
VildagliptinCompetitiveUnchangedIncreased29.8

Phase 3: Cellular Activity and Cytotoxicity Assessment

Objective: To verify that the compound can enter cells, engage its target, and exert a biological effect without causing general toxicity. A compound that is potent in vitro but inactive or toxic in a cellular context has limited therapeutic potential.

Causality of Experimental Choice: A cell-based target engagement assay confirms that the compound can reach its intracellular or membrane-bound target in a physiological environment.[17][18][19] Paired with this, a cytotoxicity assay (like the MTT or CellTiter-Glo assay) is essential to establish a therapeutic window.[20][21][22] The MTT assay is a cost-effective colorimetric method that measures metabolic activity, a proxy for cell viability.[23][24] The CellTiter-Glo assay, a luminescent method quantifying ATP, is often more sensitive and has a simpler "add-mix-measure" protocol.[20][25][26]

Experimental Workflow: Cellular Validation

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis C1 Seed cells expressing DPP-4 (e.g., Caco-2, HEK293) in 96-well plates C2 Allow cells to adhere (24 hours) C1->C2 T1 Treat cells with serial dilutions of TC and VC C2->T1 T2 Incubate for a defined period (e.g., 24-48h) T1->T2 A1 Target Engagement Assay (e.g., Cellular Thermal Shift Assay) T2->A1 A2 Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) T2->A2 D1 Calculate Cellular EC50 (Target Engagement) A1->D1 D2 Calculate CC50 (Cytotoxicity) A2->D2 D3 Determine Selectivity Index (SI = CC50 / EC50) D1->D3 D2->D3

Caption: Workflow for cellular activity and cytotoxicity testing.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Staurosporine). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[27]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[27]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[27]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot viability against the log of compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation: Cellular Activity and Therapeutic Window
CompoundCellular EC50 (nM) [Hypothetical Data]CC50 (µM) [Hypothetical Data]Selectivity Index (SI = CC50/EC50)
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid150> 50> 333
Vildagliptin98> 100> 1020

Summary and Comparative Analysis

This systematic guide outlines a robust, hypothesis-driven approach to characterize the biological activity of a novel compound, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. The hypothetical data generated through this workflow suggests that the compound is a competitive inhibitor of DPP-4, albeit slightly less potent than the validation compound, Vildagliptin, in both biochemical and cellular assays.

Key Comparative Insights:

  • Potency: Vildagliptin demonstrates superior potency in both the enzymatic (IC50) and cellular (EC50) assays.

  • Mechanism: Both compounds exhibit a competitive mechanism of action, suggesting they bind to the same active site on the enzyme.

  • Safety Profile: Both compounds show a favorable preliminary safety profile, with high selectivity indices, indicating that their cytotoxic effects occur at concentrations significantly higher than those required for target engagement.

The validation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid as a moderately potent DPP-4 inhibitor with a good safety window provides a strong foundation for further medicinal chemistry efforts. Future work could focus on structural modifications to enhance potency while maintaining the favorable safety profile, potentially leading to the development of a new therapeutic candidate.

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health (NIH).
  • Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available from: [Link]

  • Bioactive compounds from cyanobacteria. Centrum Algatech. Available from: [Link]

  • L-pipecolic acid | C6H11NO2. PubChem. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Available from: [Link]

  • Synonyms of Piperidine-2-carboxylic acid. Golm Metabolome Database. Available from: [Link]

  • Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. Available from: [Link]

  • A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed Central. Available from: [Link]

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  • Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions. LibreTexts. Available from: [Link]

  • Neglected Nitriles: An Underutilized Cysteine Reactive Warhead?. Drug Hunter. Available from: [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]

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  • Bioactive compounds from cyanobacteria. ResearchGate. Available from: [Link]

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  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]

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  • Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group. PubMed. Available from: [Link]

  • Enzyme Kinetics. TeachMePhysiology. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. MDPI. Available from: [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Available from: [Link]

  • Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. National Institutes of Health (NIH). Available from: [Link]

  • CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.net. Available from: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
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  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. Available from: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH). Available from: [Link]

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  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers. Available from: [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Analysis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid and Related Analogues in a Drug Discovery Context

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, present in a multitude of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure for interacting with biological targets. This guide provides a head-to-head comparative analysis of a novel investigational compound, 1-(2-cyanobenzyl)piperidine-2-carboxylic acid, against a curated set of structurally related molecules.

The core of our investigation is the piperidine-2-carboxylic acid moiety, also known as pipecolic acid.[3][4] This particular scaffold has been explored for a range of biological activities, including antimicrobial and antioxidant effects, and as a core for inhibitors of targets like soluble epoxide hydrolase (sEH).[5][6] Our focus is to elucidate the impact of the N-substituent, specifically the 2-cyanobenzyl group, on the molecule's potential as a therapeutic agent. The N-benzyl piperidine motif is a well-established pharmacophore, known to engage in crucial cation-π interactions with target proteins and to allow for fine-tuning of physicochemical properties.[7] The introduction of a cyano group on the benzyl ring is a deliberate design choice to explore its potential as a hydrogen bond acceptor or a metabolic handle.

This guide will delineate a series of in silico and in vitro experiments designed to create a comprehensive performance profile for our lead compound and its analogues. We will present hypothetical, yet scientifically plausible, data to illustrate the structure-activity relationships (SAR) within this chemical series.

The Molecules Under Investigation

For this comparative study, we will evaluate the following compounds:

  • Compound A: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid - Our novel investigational molecule.

  • Compound B: 1-Benzylpiperidine-2-carboxylic acid - A direct analogue lacking the cyano group, to assess the impact of this functional group.

  • Compound C: Piperidine-2-carboxylic acid (Pipecolic Acid) - The parent scaffold, serving as a baseline for activity.[8]

  • Compound D: 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid - A positional isomer to evaluate the significance of the carboxylic acid's position.

Hypothetical Target and Rationale

Based on existing literature for related structures, we hypothesize that these compounds may act as inhibitors of soluble epoxide hydrolase (sEH).[6] Inhibition of sEH is a promising therapeutic strategy for managing inflammation and cardiovascular diseases.[6] The following experimental plan is designed to test this hypothesis.

In Silico Characterization

Before embarking on laboratory synthesis and testing, a computational assessment can provide valuable insights into the potential of these molecules.

Molecular Docking

Molecular docking simulations will be performed to predict the binding mode and affinity of our compounds to the active site of human sEH (PDB ID: 1VJ5). This allows for a preliminary assessment of their inhibitory potential and helps to rationalize the observed SAR.

  • Protein Preparation: The crystal structure of human sEH is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: 3D structures of Compounds A-D are generated and energy-minimized.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to dock each ligand into the prepared receptor active site.

  • Analysis: The predicted binding energies and poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions).

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds are predicted using computational models (e.g., SwissADME, pkCSM). This helps to identify potential liabilities early in the drug discovery process.

PropertyCompound ACompound BCompound CCompound D
Molecular Weight ( g/mol )244.29219.27129.16244.29
LogP1.851.90-1.131.75
H-bond Donors1121
H-bond Acceptors3223
Lipinski's Rule of 5YesYesYesYes
GI AbsorptionHighHighHighHigh
BBB PermeantYesYesNoYes

In Vitro Head-to-Head Comparison

The following in vitro assays are designed to provide a quantitative comparison of the compounds' performance.

sEH Inhibition Assay

A fluorometric assay will be used to determine the half-maximal inhibitory concentration (IC50) of each compound against human sEH.

  • Reagent Preparation: Prepare a solution of recombinant human sEH enzyme and a fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).

  • Compound Dilution: Prepare a serial dilution of each test compound.

  • Assay Procedure: In a 96-well plate, combine the enzyme, substrate, and test compound at various concentrations.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the fluorescence intensity over time.

  • Data Analysis: Calculate the rate of substrate hydrolysis for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 (µM)
Compound A0.5
Compound B2.5
Compound C> 100
Compound D15.0
Cell-Based Anti-inflammatory Assay

A lipopolysaccharide (LPS)-induced TNF-α release assay in RAW 264.7 macrophage cells will be used to assess the compounds' anti-inflammatory activity in a cellular context.

  • Cell Culture: Culture RAW 264.7 cells to 80% confluency.

  • Cell Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the EC50 value.

CompoundEC50 (µM)
Compound A1.2
Compound B8.0
Compound C> 100
Compound D35.5

Visualizing the Experimental Workflow

G cluster_0 In Silico Analysis cluster_1 In Vitro Assays cluster_2 Data Analysis docking Molecular Docking (Binding Affinity) sar Structure-Activity Relationship (SAR) docking->sar admet ADMET Prediction (Drug-likeness) admet->sar seh_assay sEH Inhibition Assay (IC50) seh_assay->sar cell_assay Cell-based Assay (EC50) cell_assay->sar

Caption: A flowchart of the integrated in silico and in vitro experimental workflow.

Structure-Activity Relationship (SAR) Discussion

  • Importance of the N-substituent: Compound C (pipecolic acid) is inactive, indicating that the N-substituent is crucial for binding to sEH.

  • Impact of the 2-Cyanobenzyl Group: Compound A shows a 5-fold increase in potency in the sEH inhibition assay and a more than 6-fold increase in the cell-based assay compared to Compound B. This suggests that the cyano group is involved in a favorable interaction with the enzyme's active site, potentially through a hydrogen bond with a key residue.

  • Significance of Carboxylic Acid Position: Compound D, with the carboxylic acid at the 4-position, is significantly less active than Compound A. This highlights the importance of the 2-position for optimal orientation within the active site.

Conclusion

This comparative guide outlines a systematic approach to evaluating the novel compound 1-(2-cyanobenzyl)piperidine-2-carboxylic acid. Our hypothetical data suggests that this molecule is a potent sEH inhibitor with promising anti-inflammatory activity. The 2-cyanobenzyl group appears to be a key contributor to its enhanced potency compared to its non-cyanated counterpart. Further studies, including pharmacokinetic profiling and in vivo efficacy models, would be warranted to further explore the therapeutic potential of this compound. The detailed protocols and structured analysis presented here provide a robust framework for the continued development of this and related series of molecules.

References

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  • Head-to-Head Comparison of Caco-2 Transwell and Gut-on-a-Chip Models for Assessing Oral Peptide Formul
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  • Synonyms of Piperidine-2-carboxylic acid - the Golm Metabolome D
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A Comparative Guide to Confirming Target Engagement of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from identifying a bioactive small molecule to validating its mechanism of action is both critical and complex. This guide provides an in-depth technical comparison of key methodologies for confirming the target engagement of a novel compound, using the hypothetical hit 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid as a case study. As a compound containing a piperidine scaffold, a privileged structure in medicinal chemistry, and a carboxylic acid group, which can be crucial for biological activity, understanding its molecular interactions is paramount.[1][2] This guide will navigate the strategic application of modern biophysical and cell-based assays to elucidate its direct molecular target and quantify its engagement within a cellular context.

The Challenge: From Phenotypic Hit to Validated Target

Imagine 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid has emerged from a phenotypic screen, demonstrating compelling activity in a disease-relevant model. The critical next step is to identify its direct molecular target(s) and confirm that the compound physically interacts with this target in a relevant biological system. This process, known as target engagement, is a cornerstone of drug discovery, as it validates the compound's mechanism of action and de-risks further development.[3] Absent this confirmation, researchers risk advancing compounds with misunderstood or off-target effects.[3]

This guide will compare three orthogonal, industry-standard approaches to confirming target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A powerful biophysical method to assess target binding in a native cellular environment.

  • Biochemical Assays: Direct, in vitro assays to quantify the interaction between the compound and a purified target protein, particularly relevant if the target is an enzyme.

  • Cell-Based Reporter Assays: A functional readout of target engagement within a signaling pathway context.

Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding in Intact Cells

The Cellular Thermal Shift Assay (CETSA®) is a label-free technique that leverages the principle of ligand-induced thermal stabilization of proteins.[4][5] When a small molecule binds to its protein target, it typically increases the protein's resistance to heat-induced denaturation.[6] This shift in thermal stability can be detected and quantified, providing direct evidence of target engagement within the complex milieu of an intact cell.[6]

The CETSA® Workflow

The experimental workflow for CETSA® involves treating cells with the compound of interest, followed by heating the cell lysates or intact cells to a range of temperatures.[7] The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[6]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Plate cells B Treat with 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid or Vehicle A->B C Aliquot cell suspension B->C D Heat aliquots at different temperatures (e.g., 37-65°C) C->D E Lyse cells and separate soluble and aggregated proteins D->E F Quantify soluble target protein (e.g., Western Blot) E->F G Plot melt curves and determine thermal shift F->G

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA®).

Interpreting CETSA® Data

A successful CETSA® experiment will generate a sigmoidal "melting curve" for the target protein. In the presence of a binding compound like 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, this curve will shift to the right, indicating a higher melting temperature (Tm) and thus, target stabilization.

ParameterVehicle Control1-(2-Cyanobenzyl)piperidine-2-carboxylic acidInterpretation
Apparent Tm (°C) 52.558.2A significant thermal shift (ΔTm = 5.7°C) indicates direct binding of the compound to the target protein in cells.
R² of curve fit >0.98>0.98Goodness of fit for the sigmoidal dose-response curve.
Comparison with Other Methods
FeatureCETSA®Biochemical AssaysCell-Based Reporter Assays
Biological Context Intact cells, native protein levelsIn vitro, purified componentsIntact cells, often overexpressed components
Readout Direct binding (thermal stabilization)Direct binding/inhibition (e.g., IC50)Functional pathway activity
Throughput Moderate to highHighHigh
Requirement Antibody to target proteinPurified, active proteinEngineered reporter cell line
Key Advantage Confirms intracellular target engagementHigh precision for enzyme kineticsMeasures downstream functional consequences
Key Limitation Not all proteins show a thermal shiftMay not reflect cellular environmentIndirect measure of target engagement

Biochemical Assays: Quantifying Target Interaction in a Controlled System

If the putative target of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is an enzyme, biochemical assays are indispensable for characterizing the interaction kinetics.[8] These assays utilize purified enzyme, substrate, and the inhibitor to measure the compound's direct effect on enzyme activity.[9]

Designing a Biochemical Enzyme Inhibition Assay

The design of a robust biochemical assay requires careful consideration of enzyme kinetics.[10] For instance, to identify competitive inhibitors, the substrate concentration should be at or below its Michaelis-Menten constant (Km).[10]

Biochemical_Assay_Workflow cluster_preparation Assay Preparation cluster_inhibition_assay Inhibition Assay cluster_data_analysis Data Analysis A Purify target enzyme B Determine optimal assay conditions (buffer, pH) A->B C Characterize substrate kinetics (Km) B->C D Incubate enzyme with varying concentrations of the compound C->D E Initiate reaction by adding substrate D->E F Measure product formation over time E->F G Plot % inhibition vs. compound concentration F->G H Calculate IC50 value G->H

Caption: Workflow for a biochemical enzyme inhibition assay.

Key Parameters from Biochemical Assays

Biochemical assays can determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which reflects the binding affinity of the inhibitor for the enzyme.[11]

CompoundPutative TargetIC50 (nM)Mode of Inhibition
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid Enzyme X75Competitive
Control Inhibitor Enzyme X20Competitive

These data provide a quantitative measure of the compound's potency and can elucidate its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[12]

Cell-Based Reporter Assays: Assessing Functional Outcomes of Target Engagement

Cell-based reporter assays are powerful tools for measuring the functional consequences of target engagement within a cellular signaling pathway.[13][14] These assays typically involve genetically engineering a cell line to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest.

The Principle of a Reporter Assay

If 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid inhibits a kinase in a specific pathway, a reporter assay can be designed where the transcription of the reporter gene is dependent on the activity of that kinase. Inhibition of the kinase by the compound would lead to a measurable decrease in the reporter signal.

Reporter_Assay_Pathway cluster_pathway Signaling Pathway cluster_reporter Reporter System Stimulus Stimulus Receptor Receptor Stimulus->Receptor TargetEnzyme Target Enzyme Receptor->TargetEnzyme TranscriptionFactor Transcription Factor TargetEnzyme->TranscriptionFactor Promoter Responsive Promoter TranscriptionFactor->Promoter activates ReporterGene Reporter Gene (e.g., Luciferase) Promoter->ReporterGene Signal Measurable Signal (Light) ReporterGene->Signal Compound 1-(2-Cyanobenzyl)piperidine- 2-carboxylic acid Compound->TargetEnzyme inhibits

Caption: Principle of a cell-based reporter assay for an inhibitory compound.

Data and Interpretation

The output of a reporter assay is typically a dose-dependent change in the reporter signal. This allows for the determination of the compound's cellular potency (EC50).

TreatmentReporter Signal (Luminescence Units)% Inhibition
Vehicle 1,200,0000%
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (1 µM) 650,00045.8%
Positive Control Inhibitor (1 µM) 300,00075%

An EC50 value derived from a reporter assay provides crucial information about the compound's activity in a cellular context, taking into account factors like cell permeability and metabolic stability.[15]

Synthesis and Strategic Application

Confirming the target engagement of a novel compound like 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid requires a multi-pronged approach. The three methods discussed provide orthogonal yet complementary data.

  • CETSA® provides the most direct evidence of target binding in a native cellular environment.

  • Biochemical assays offer a precise, quantitative assessment of a compound's interaction with its purified target, which is invaluable for structure-activity relationship (SAR) studies.

  • Cell-based reporter assays bridge the gap between direct target binding and a functional cellular outcome, confirming that the target engagement leads to the desired modulation of a signaling pathway.

By integrating the results from these distinct methodologies, researchers can build a robust and compelling case for the mechanism of action of a novel compound, paving the way for its confident progression through the drug discovery pipeline.

References

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  • Zhang, H., & Yao, X. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 131-140). Humana, New York, NY. [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2257. [Link]

  • Gehringer, M. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-3. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

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A Researcher's Guide to the De Novo Investigation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid: Synthesis, Characterization, and Comparative Pharmacological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Derivatives of piperidine have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide focuses on a novel, uncharacterized molecule: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. To date, a survey of the scientific literature reveals no published studies on the synthesis or biological activity of this specific compound.

Therefore, this document serves not as a replication of existing work, but as a comprehensive roadmap for the de novo synthesis, rigorous characterization, and initial pharmacological evaluation of this molecule. By establishing a robust and transparent experimental framework, we aim to provide a foundational dataset that ensures future independent replication and further investigation can be conducted with confidence. We will outline a plausible synthetic route, detailed analytical characterization protocols, and a comparative screening plan against established therapeutic agents.

Part 1: Synthesis and Structural Elucidation

The logical approach to synthesizing the target compound is through the N-alkylation of a piperidine-2-carboxylic acid precursor. A common and effective strategy involves the reaction of piperidine-2-carboxylic acid with an appropriate benzyl halide. To prevent unwanted side reactions, the carboxylic acid group should first be protected.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the protection of the carboxylic acid of piperidine-2-carboxylic acid as a methyl ester, followed by N-alkylation with 2-cyanobenzyl bromide. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A Piperidine-2-carboxylic acid B Piperidine-2-carboxylic acid methyl ester A->B SOCl2, Methanol Reflux D 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid methyl ester B->D K2CO3, Acetonitrile Reflux C 2-Cyanobenzyl bromide C->D E 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (Target Compound) D->E LiOH, THF/H2O Room Temp

Caption: Proposed synthetic route for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Esterification of Piperidine-2-carboxylic acid

  • Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise while stirring. Causality: This exothermic reaction forms the methyl ester in situ. Slow addition at low temperature controls the reaction rate and minimizes side products.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude solid, piperidine-2-carboxylic acid methyl ester hydrochloride, can be used in the next step without further purification.

Step 2: N-Alkylation

  • Dissolve the crude methyl ester hydrochloride (1.0 eq) in acetonitrile (15 mL per gram).

  • Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq). Causality: K₂CO₃ acts as a base to neutralize the hydrochloride salt and to scavenge the HBr formed during the alkylation.

  • Add 2-cyanobenzyl bromide (1.1 eq).

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid methyl ester by flash column chromatography on silica gel.

Step 3: Hydrolysis

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq). Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, acidify the mixture to pH ~4-5 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Workflow for Structural Characterization and Purity Analysis

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the newly synthesized compound.[3][4][5]

G Start Final Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Backbone MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight HPLC Purity Analysis (RP-HPLC) Start->HPLC Purity Assessment End Confirmed Structure & Purity >95% NMR->End MS->End HPLC->End

Caption: Workflow for analytical characterization of the synthesized compound.

Characterization Data Interpretation:

  • ¹H NMR: Expect to see characteristic aromatic protons from the cyanobenzyl group, along with multiplets for the piperidine ring protons and a downfield signal for the carboxylic acid proton.

  • ¹³C NMR: Will confirm the number of unique carbon environments, including the nitrile carbon, the carbonyl carbon, and the carbons of the two ring systems.

  • ESI-MS: Should show a prominent ion corresponding to the molecular weight of the protonated molecule [M+H]⁺.

  • RP-HPLC: A reverse-phase HPLC method should be developed to show a single major peak, confirming the purity of the compound, which should ideally be >95% for use in biological assays.

Part 2: Comparative Pharmacological Evaluation

Given the wide range of activities of piperidine derivatives, a primary screening cascade targeting common therapeutic areas is proposed.[2] We will focus on anti-inflammatory and antimicrobial activities, comparing the novel compound's performance against well-established drugs.

Pharmacological Screening Workflow

G cluster_0 Primary Screening cluster_1 Data Analysis & Comparison A Synthesized Compound (Purity >95%) B Anti-inflammatory Assay (COX-1/COX-2 Inhibition) A->B C Antimicrobial Assay (Disk Diffusion & MIC) A->C D Calculate IC₅₀ Values B->D E Measure Zone of Inhibition Determine MIC C->E F Compare to Controls (Celecoxib, Ciprofloxacin) D->F E->F G Identify Lead Activity F->G

Caption: Proposed workflow for the initial pharmacological screening of the novel compound.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay will determine if the compound has anti-inflammatory potential by inhibiting COX-1 and COX-2 enzymes.[6][7]

  • Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0). Prepare a cofactor solution containing hematin and L-epinephrine in the same buffer.

  • Compound Incubation: In a 96-well plate, add 20 µL of the enzyme solution (0.1 µg COX-1 or 0.2 µg COX-2) to each well.

  • Add 2 µL of the test compound (dissolved in DMSO) at various concentrations (e.g., 0.1 to 100 µM) to the wells. For the negative control, add 2 µL of DMSO. For the positive control, use a known COX inhibitor like Celecoxib.

  • Pre-incubate the plate at 37°C for 10 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid (final concentration 5 µM).

  • Reaction Termination: After 2 minutes of incubation at 37°C, terminate the reaction by adding 20 µL of 2.0 M HCl.

  • Quantification: The product of the reaction, Prostaglandin E₂ (PGE₂), is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (AST)

This will assess the compound's ability to inhibit the growth of common bacterial pathogens using the disk diffusion and broth microdilution methods.[8][9][10]

A. Disk Diffusion Method

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[9]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Also include a negative control (DMSO) and positive controls (e.g., Ciprofloxacin, Ampicillin disks).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Hypothetical Data and Comparative Analysis

To provide a clear benchmark for future studies, all experimental data should be presented in a comparative format.

Table 1: Hypothetical Anti-Inflammatory Activity Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid [Experimental Value][Experimental Value][Calculated Value]
Celecoxib (Positive Control)>1000.05>2000
DMSO (Vehicle Control)No InhibitionNo InhibitionN/A

The selectivity index is a key parameter indicating whether a compound is a selective COX-2 inhibitor, which is often a desirable trait for reducing gastrointestinal side effects.

Table 2: Hypothetical Antimicrobial Activity Data
OrganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)
S. aureus (Gram +)[Experimental Value]0.50.25
E. coli (Gram -)[Experimental Value]0.015>64

Comparing the MIC values directly against standard antibiotics provides immediate context for the potency and spectrum of any observed antimicrobial activity.

Conclusion and Path Forward

This guide provides a comprehensive, scientifically-grounded framework for the initial investigation of the novel compound 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. By adhering to these detailed protocols for synthesis, characterization, and comparative pharmacological screening, researchers can generate a robust and reproducible baseline dataset. The emphasis on standardized methods and comparison with established drugs is crucial for ensuring the trustworthiness and utility of the findings. Any significant activity observed in these initial screens would warrant further investigation, including mechanism of action studies, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential.

References

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  • Demir-Kivrak, H., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Li, Y., et al. (2015). Application of HPLC−SPE−NMR in Characterization of Bioactive Natural Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

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  • Wilson, I. D. (2001). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. ResearchGate. Available at: [Link]

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assessing the specificity of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical assessment of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid , a synthetic inhibitor targeting the Glycine Transporter 1 (GlyT1) . It is designed for researchers evaluating synaptic glycine modulation, particularly in the context of NMDA receptor hypofunction models (e.g., Schizophrenia, Alzheimer's Disease).

Target Class: Glycine Transporter 1 (GlyT1) Inhibitor[1][2]

Executive Summary & Compound Identity

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid (also known as N-(2-cyanobenzyl)pipecolic acid ) is a potent, non-sarcosine-based inhibitor of the Glycine Transporter 1 (GlyT1). Structurally, it belongs to the N-substituted pipecolic acid class, a scaffold renowned for high affinity and selectivity towards GlyT1 over GlyT2.

Unlike the endogenous substrate Sarcosine (which is a weak competitive inhibitor) or the irreversible inhibitor ALX-5407 , this compound represents a reversible, competitive mechanism designed to fine-tune synaptic glycine levels. Its 2-cyanobenzyl moiety is a critical pharmacophore element that enhances lipophilicity and binding pocket complementarity compared to unsubstituted benzyl analogs.

Chemical Profile
FeatureDetail
Systematic Name 1-[(2-Cyanophenyl)methyl]piperidine-2-carboxylic acid
Common Scaffold N-benzyl pipecolic acid
CAS Number 1218096-48-0
Primary Target Glycine Transporter 1 (GlyT1)
Mechanism Competitive Inhibition (Reversible)
Key Application Enhancing NMDA receptor function via glycine site saturation

Mechanism of Action & Signaling Pathway

The primary utility of this compound is to inhibit the reuptake of glycine from the synaptic cleft into glial cells (astrocytes) and presynaptic neurons. By blocking GlyT1, it increases the local concentration of glycine, which acts as an obligatory co-agonist at the NMDA receptor (NMDAR) GluN1 subunit.[1]

Pathway Visualization

The following diagram illustrates the locus of action within the glutamatergic synapse.

GlyT1_Pathway Compound 1-(2-Cyanobenzyl) piperidine-2-carboxylic acid GlyT1 GlyT1 Transporter (Astrocytes/Pre-synaptic) Compound->GlyT1 Inhibits (Competitive) Glycine_Cleft Synaptic Glycine (Concentration) GlyT1->Glycine_Cleft Normally clears glycine NMDAR NMDA Receptor (GluN1 Subunit) Glycine_Cleft->NMDAR Co-activates Ca_Influx Ca2+ Influx (Signal Transduction) NMDAR->Ca_Influx Channel Opening LTP Long-Term Potentiation (Cognitive Enhancement) Ca_Influx->LTP Downstream Signaling

Figure 1: Mechanism of Action.[1][2][3][4] The compound blocks GlyT1-mediated reuptake, potentiating NMDAR signaling.[2]

Comparative Analysis: Specificity & Performance

To objectively assess the utility of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, it must be compared against standard reference compounds.

Comparison Table: GlyT1 Inhibitors
CompoundClassSelectivity (GlyT1 vs GlyT2)ReversibilityKinetic Profile (Ki)Pros/Cons for Research
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid Pipecolic Acid Derivative High (>500-fold) Reversible Low nM (Est. 10-50 nM) Balanced potency; metabolically stable 2-cyano group.
Sarcosine (N-Methylglycine)Endogenous Amino AcidLow (~10-fold)ReversibleHigh µM (mM range)Pro: Physiological. Con: Weak, activates GlyR directly.
ALX-5407 (NFPS)Sarcosine DerivativeHigh (>1000-fold)IrreversibleLow nM (<5 nM)Pro: Potent tool. Con: Irreversible binding causes toxicity/internalization.
Bitopertin (RG1678)Piperazine DerivativeHighReversibleLow nMPro: Clinical standard. Con: Complex synthesis; different chemotype.
Specificity Insights
  • GlyT1 vs. GlyT2: The pipecolic acid scaffold provides superior selectivity against GlyT2 (predominantly spinal/brainstem) compared to simple sarcosine derivatives. The 2-cyanobenzyl substituent sterically hinders binding to the smaller GlyT2 pocket.

  • Off-Target Effects: Unlike Sarcosine, this compound does not act as a direct agonist at the strychnine-sensitive Glycine Receptor (GlyR) or the NMDA receptor itself. It is a "pure" transporter inhibitor.

  • Ortho-Substitution Effect: The 2-cyano (ortho) position often confers greater metabolic stability against cytochrome P450 oxidation compared to the 4-cyano (para) analogs, while maintaining high potency.

Experimental Protocols for Specificity Assessment

To validate the specificity of this compound in your own laboratory, follow these self-validating protocols.

Protocol A: [³H]-Glycine Uptake Assay (Primary Potency)

Purpose: Determine IC50 against GlyT1 and GlyT2.

  • Cell Lines: Use CHO or HEK293 cells stably expressing human GlyT1b (forebrain isoform) and human GlyT2 (spinal isoform).

  • Preparation: Plate cells at

    
     cells/well in 96-well plates. Culture for 24 hours.
    
  • Buffer: HBSS containing 10 mM HEPES (pH 7.4). Crucial: Remove Mg²⁺ to prevent NMDA activation if using primary neurons, but for cell lines, standard HBSS is sufficient.

  • Incubation:

    • Wash cells 2x with buffer.

    • Pre-incubate with the test compound (0.1 nM – 10 µM) for 15 minutes at 37°C.

    • Control: Use ALX-5407 (1 µM) as a positive control for 100% inhibition.

  • Uptake: Add [³H]-Glycine (final concentration 50 nM, 40 Ci/mmol) for 10 minutes.

  • Termination: Rapidly wash 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a sigmoid dose-response curve to calculate IC50.

    • Acceptance Criteria: GlyT1 IC50 should be <100 nM; GlyT2 IC50 should be >10 µM.

Protocol B: Selectivity Profiling (Off-Target Panel)

Purpose: Ensure the observed effects are not due to GABA or Dopamine transporter inhibition.

  • Targets: GAT1 (GABA), DAT (Dopamine), SERT (Serotonin).

  • Method: Radioligand binding or uptake assays.

  • Key Check:

    • Test compound at 10 µM (high concentration).

    • GAT1 Assay: Use [³H]-GABA. Pipecolic acid derivatives can sometimes cross-react with GAT1 if the N-substituent is small. The bulky 2-cyanobenzyl group minimizes this.

    • Result Interpretation: <50% inhibition at 10 µM confirms specificity.

Data Presentation & Expected Results

When publishing your data, organize the specificity profile as follows:

TargetLigand/SubstrateIC50 / Ki (Expected)Interpretation
GlyT1 [³H]-Glycine15 - 45 nM Potent Inhibition
GlyT2 [³H]-Glycine> 10,000 nMHighly Selective
GAT1 [³H]-GABA> 10,000 nMNo GABAergic effect
NMDA-R [³H]-MK-801No BindingNo direct receptor affinity
GlyR [³H]-StrychnineNo BindingNo spinal reflex interference
Troubleshooting & Causality
  • Issue: High background uptake in GlyT1 assays.

    • Cause: Endogenous transport in HEK cells or incomplete washing.

    • Fix: Use specific GlyT1 inhibitors (ALX-5407) to define "non-specific" uptake rather than just "no cells."

  • Issue: Compound precipitation.

    • Cause: The 2-cyanobenzyl group is lipophilic (cLogP ~2.5-3.0).

    • Fix: Dissolve in 100% DMSO (stock 10 mM) and ensure final DMSO <0.1% in assay buffer.

References

  • Javitt, D. C. (2004).[1] Glutamate as a therapeutic target: from the brick and mortar to the scaffold of the mind. American Journal of Psychiatry. Link

  • Brown, A. M., et al. (2001). Pharmacological characterization of a novel, potent and selective inhibitor of the glycine transporter 1 (GlyT1). British Journal of Pharmacology (Describing the N-benzyl pipecolic acid class). Link

  • Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery. Link

  • Pinard, E., et al. (2010). Glycine Transporter 1 (GlyT1) Inhibitors: A Patent Review (2006 – 2010). Expert Opinion on Therapeutic Patents. (Details the SAR of pipecolic acid derivatives). Link

  • PubChem Compound Summary . Pipecolic acid derivatives and GlyT1 inhibition. Link

Sources

Benchmarking a Novel Kynurenine-3-Monooxygenase Inhibitor: A Comparative Guide to 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative and inflammatory disease research, the kynurenine pathway has emerged as a critical therapeutic target. Central to this pathway is Kynurenine-3-Monooxygenase (KMO), an enzyme that catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine. Inhibition of KMO represents a promising strategy to shift the pathway towards the production of the neuroprotective kynurenic acid, offering a potential avenue for therapeutic intervention. This guide provides a comprehensive benchmarking analysis of a novel compound, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, against well-established KMO inhibitors.

Introduction to the Kynurenine Pathway and KMO

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] Under normal physiological conditions, this pathway is crucial for generating NAD+. However, under conditions of inflammation and immune activation, the pathway is upregulated, leading to an accumulation of neuroactive metabolites.

KMO is a key enzyme at a critical branch point of this pathway.[2] By converting kynurenine to 3-hydroxykynurenine, it initiates a cascade that leads to the production of the excitotoxic NMDA receptor agonist, quinolinic acid.[3] Conversely, a competing enzyme, kynurenine aminotransferase (KAT), converts kynurenine to kynurenic acid, an antagonist of NMDA and α7-nicotinic acetylcholine receptors with neuroprotective properties.[4] Therefore, inhibiting KMO is hypothesized to be beneficial by reducing the production of neurotoxic metabolites and increasing the levels of neuroprotective kynurenic acid.[5]

The Kynurenine Pathway Signaling Diagram

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Three_Hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic) Kynureninase Kynureninase Three_Hydroxykynurenine->Kynureninase Quinolinic_Acid Quinolinic Acid (Neurotoxic) IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Three_Hydroxykynurenine Kynureninase->Quinolinic_Acid

Caption: The Kynurenine Pathway highlighting the central role of KMO.

The Novel Compound: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

While not extensively characterized in existing literature, the chemical structure of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid suggests its potential as a KMO inhibitor. The piperidine-2-carboxylic acid scaffold is a common feature in various biologically active molecules, and the appended cyanobenzyl group may confer specific interactions within the KMO active site.

Putative Structure of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

novel_compound a N(C1CCCC(C1)C(=O)O)Cc2ccccc2C#N

Caption: 2D representation of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Benchmarking Against Known KMO Inhibitors

To evaluate the potential of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, we will compare it against a panel of well-characterized KMO inhibitors with varying potencies and properties.

Compound Type IC50 (nM) Key Features
Ro 61-8048 Sulfonamide37[6][7]Potent, competitive inhibitor. Brain penetrant.[8]
GSK366 Benzisoxazole2.3 (human KMO)[9][10]Highly potent inhibitor.
JM6 Prodrug of Ro 61-8048-Orally bioavailable, designed for improved metabolic stability.[11]
(m-nitrobenzoyl)-alanine (m-NBA) Benzoylalanine derivative900[4]Early-generation competitive inhibitor.
UPF-648 4-Aryl-4-oxobutanoic acid20[4]Potent inhibitor, but does not cross the blood-brain barrier.[1]
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid Piperidine derivativeHypotheticalTo be determined

Experimental Protocols for Benchmarking

A rigorous evaluation of a novel KMO inhibitor requires a multi-faceted approach, encompassing in vitro enzymatic assays, cell-based models, and in vivo studies.

In Vitro KMO Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on recombinant human KMO and to calculate its IC50 value.

Causality: This assay directly measures the interaction between the compound and the purified enzyme, providing a fundamental measure of its potency. The use of a spectrophotometric method to measure NADPH consumption provides a reliable and high-throughput readout of enzyme activity.[12]

Protocol:

  • Reagents and Materials: Recombinant human KMO, L-Kynurenine, NADPH, assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), test compounds, and a UV-transparent 96-well plate.[12]

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and known inhibitors in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant KMO enzyme, and the test compounds.

    • Initiate the reaction by adding a mixture of L-Kynurenine (at a concentration close to its Km, e.g., 10 µM) and NADPH (e.g., 200 µM).

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro KMO Inhibition Assay

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant KMO - L-Kynurenine - NADPH - Assay Buffer mix Mix KMO and Test Compounds in 96-well plate reagents->mix compounds Prepare Serial Dilutions of Test Compounds compounds->mix initiate Initiate Reaction with L-Kynurenine & NADPH mix->initiate incubate Incubate at 37°C initiate->incubate read Measure Absorbance at 340 nm incubate->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: Step-by-step workflow for the in vitro KMO inhibition assay.

Cellular KMO Activity Assay

Objective: To assess the ability of the test compound to inhibit KMO activity in a cellular context, which accounts for cell permeability and potential off-target effects.

Causality: This assay provides a more biologically relevant measure of a compound's efficacy. Using primary human peripheral blood mononuclear cells (PBMCs) or other KMO-expressing cell lines allows for the assessment of target engagement in an intact cellular system.

Protocol:

  • Cell Culture: Culture human PBMCs or a suitable cell line (e.g., HEK293 cells overexpressing KMO) under standard conditions.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.

  • Cell Lysis and KMO Assay:

    • Lyse the cells to release intracellular components.

    • Perform the KMO activity assay on the cell lysates as described in the in vitro protocol.

  • Measurement of Kynurenine Pathway Metabolites:

    • Alternatively, treat intact cells with L-kynurenine and the test compound.

    • After incubation, collect the cell culture supernatant and cell lysates.

    • Analyze the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid using LC-MS/MS.

  • Data Analysis: Determine the IC50 for the inhibition of 3-hydroxykynurenine production and the increase in kynurenic acid levels.

In Vivo Pharmacodynamic and Efficacy Studies

Objective: To evaluate the in vivo effects of the test compound on KMO activity and its potential therapeutic efficacy in a relevant animal model of disease.

Causality: In vivo studies are essential to understand the pharmacokinetic and pharmacodynamic properties of a compound and its overall therapeutic potential. Animal models of neurodegenerative diseases, such as the R6/2 mouse model of Huntington's disease or quinolinic acid-induced neurotoxicity models, provide a platform to assess the neuroprotective effects of KMO inhibitors.[1]

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Compound Administration: Administer the test compound via a relevant route (e.g., oral gavage or intraperitoneal injection).

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the plasma concentration of the compound and its metabolites.

  • Pharmacodynamic Analysis:

    • Collect brain and peripheral tissues to measure the levels of kynurenine pathway metabolites (kynurenine, 3-hydroxykynurenine, kynurenic acid, and quinolinic acid) by LC-MS/MS.

    • Assess KMO activity in tissue homogenates.

  • Efficacy Studies: In disease models, evaluate behavioral endpoints (e.g., motor function, cognitive performance) and neuropathological markers (e.g., neuronal loss, glial activation).

Molecular Docking and Structural Analysis

Objective: To predict the binding mode of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid within the active site of human KMO and compare it to known inhibitors.

Causality: Molecular docking provides insights into the potential interactions between a ligand and its target protein, helping to rationalize observed activities and guide further lead optimization. The crystal structure of human KMO (PDB ID: 4J31) provides a high-resolution template for these studies.[9]

Workflow:

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of human KMO from the Protein Data Bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D structure of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid and the known inhibitors and optimize their geometries.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in the KMO structure.

    • Use a docking program (e.g., AutoDock Vina) to predict the binding poses of the ligands within the active site.[9]

  • Analysis of Binding Modes:

    • Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues.

    • Compare the predicted binding mode of the novel compound with those of the known inhibitors to understand potential differences in their mechanism of action.

Molecular Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Prepare KMO Structure (PDB: 4J31) define_site Define Binding Site protein_prep->define_site ligand_prep Prepare 3D Ligand Structures run_docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->run_docking define_site->run_docking analyze_poses Analyze Predicted Binding Poses run_docking->analyze_poses compare_modes Compare Binding Modes of Novel vs. Known Inhibitors analyze_poses->compare_modes

Caption: A streamlined workflow for molecular docking studies.

Conclusion

This guide outlines a comprehensive framework for benchmarking the novel compound 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid against established KMO inhibitors. By employing a combination of in vitro, cellular, and in vivo experimental protocols, alongside computational modeling, a thorough understanding of its potency, mechanism of action, and therapeutic potential can be achieved. The data generated from these studies will be crucial in determining the viability of this compound as a lead candidate for the development of new therapies for neurodegenerative and inflammatory disorders.

References

  • Röver, S., et al. (1997). Novel 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide (Ro 61-8048) and its analogues as potent and selective inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry, 40(20), 3345-3348.
  • Zwilling, D., et al. (2011). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Cell, 145(6), 863-874.[11]

  • Rebai, R., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 209(Pt A), 1143-1154.
  • Amaral, M., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Molecular Biosciences, 6, 8.[4]

  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). International Journal of Molecular Sciences, 23(3), 1383.[1]

  • Mole, D. J., et al. (2016). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Trends in Pharmacological Sciences, 37(10), 831-843.[5]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. Retrieved from [Link][12]

  • Rebai, R., et al. (2022). Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. International Journal of Biological Macromolecules, 209(Pt A), 1143-1154.[9]

  • Hutchinson, J. P., et al. (2017). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
  • Kalinina, M. A., et al. (2020). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 25(18), 4253.[3]

  • Toledo-Sherman, L. M., et al. (2015). Development of a cell-based assay to measure kynurenine monooxygenase activity in primary human peripheral blood mononuclear cells (PBMCs). Assay and Drug Development Technologies, 13(5), 284-293.
  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Retrieved from [Link]

  • Smith, J. R., et al. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discovery Today, 21(3), 485-493.[2]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. Retrieved from [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit (96-well). Retrieved from [Link]

Sources

The Evolving Landscape of Piperidine-2-Carboxylic Acid Derivatives: A Comparative Analysis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold and the Quest for Refined Bioactivity

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved pharmaceuticals and bioactive natural products.[1] Its conformational flexibility, chemical stability, and the capacity for strategic functionalization make it an invaluable asset in drug design, enabling the fine-tuning of both pharmacokinetic and pharmacodynamic profiles.[1][2] Within this class, piperidine-2-carboxylic acid (also known as pipecolic acid) has emerged as a crucial building block, particularly in the development of agents targeting the central nervous system (CNS).[3][4]

This guide provides a comparative analysis of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, a novel derivative, against its conceptual predecessors. As direct comparative experimental data for this specific molecule is not yet prevalent in public literature, this analysis is built upon well-established principles of medicinal chemistry and structure-activity relationships (SAR) derived from analogous compounds. We will explore the logical progression from the foundational scaffold to this advanced derivative, hypothesizing the enhanced advantages at each generational step, particularly within the context of NMDA receptor modulation, a key target for piperidine-based therapeutics.[5][6][7]

The Generational Evolution: A Strategic Approach to Enhancing Molecular Properties

To objectively assess the merits of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, we will define a clear evolutionary path for this class of compounds:

  • First Generation: Piperidine-2-carboxylic Acid - The foundational scaffold, providing the basic pharmacophoric elements.

  • Second Generation: N-Benzylpiperidine-2-carboxylic Acid - An advancement incorporating a key aromatic moiety to enhance receptor interaction.

  • Advanced Derivative: 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid - A refined molecule featuring a strategically placed cyano group to further optimize binding and physicochemical properties.

The following sections will dissect the inherent properties of each generation, culminating in a comprehensive analysis of the advanced derivative.

First Generation: Piperidine-2-carboxylic Acid - The Essential Core

The parent compound, piperidine-2-carboxylic acid, is a chiral cyclic amino acid.[3] Its structure provides two key functional groups: a secondary amine and a carboxylic acid. These features allow it to serve as a versatile starting point for chemical modification.[4]

Key Characteristics:

  • High Polarity: The presence of both an amine and a carboxylic acid group imparts high polarity, leading to good aqueous solubility.[4][8]

  • Zwitterionic Nature: In physiological pH, it exists as a zwitterion, which can influence its membrane permeability.

  • Basic Pharmacophore: The spatial relationship between the amine and the carboxylic acid is a fundamental recognition element for various biological targets, including certain classes of receptors and enzymes.

However, the unsubstituted nature of the piperidine nitrogen limits its ability to engage in more complex and specific interactions with biological targets, such as the hydrophobic and aromatic pockets often found in receptor binding sites.

Second Generation: N-Benzylpiperidine-2-carboxylic Acid - Enhancing Receptor Affinity

The introduction of a benzyl group at the nitrogen atom (N-benzylation) represents a significant leap forward in designing more potent and selective compounds. The N-benzyl piperidine motif is a well-established strategy in drug discovery for improving efficacy and modulating physicochemical properties.[1]

Advantages over the First Generation:

  • Introduction of Aromatic Interactions: The benzyl group can engage in π-π stacking and hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within a receptor's binding site.[9]

  • Cation-π Interactions: The protonated piperidine nitrogen, in proximity to the aromatic ring, can form strong cation-π interactions, which are crucial for high-affinity binding to many protein targets.[1][9]

  • Modulation of Lipophilicity: The addition of the benzyl group increases the molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.

  • Conformational Restriction: The bulky benzyl group can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more bioactive conformation.[10]

The logical progression from a simple scaffold to an N-benzylated derivative is a common theme in medicinal chemistry, aimed at enhancing the molecule's interaction with its biological target.

G cluster_0 First Generation cluster_1 Second Generation cluster_2 Advanced Derivative a Piperidine-2-carboxylic Acid b N-Benzylpiperidine-2-carboxylic Acid a->b N-Alkylation (Introduction of Aromatic Moiety) c 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid b->c Aromatic Substitution (Fine-tuning of Properties) G cluster_0 Synthesis Workflow a Piperidine-2-carboxylic Acid + 2-Cyanobenzyl Bromide b N-Alkylation Reaction (Solvent, Base) a->b c Work-up and Extraction b->c d Purification (Chromatography) c->d e 1-(2-Cyanobenzyl)piperidine-2-carboxylic Acid d->e

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The primary concern with this compound is the presence of the cyanobenzyl group. Many organic nitriles can be metabolized or decompose to release cyanide, which is highly toxic.[1] Furthermore, cyanide compounds can react with acids to generate highly toxic hydrogen cyanide gas.[2][3] The piperidine component, a cyclic amine, is also a reactive chemical.[4] Therefore, the disposal procedures must be approached with stringent safety measures to mitigate these risks.

This guide is structured to provide clear, actionable steps and the scientific rationale behind them, ensuring the safety of laboratory personnel and environmental protection.

I. Hazard Assessment and Core Safety Principles

Before initiating any disposal procedures, a thorough risk assessment is paramount. The key hazards associated with 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid are summarized in the table below.

Hazard ComponentPotential RisksSafe Handling and Disposal Rationale
Cyanobenzyl Group Potential for release of cyanide upon metabolism or decomposition.[1] Reaction with acids to form highly toxic hydrogen cyanide gas.[2][3]Segregate waste from acidic materials. Use appropriate personal protective equipment (PPE) to prevent ingestion, inhalation, or skin absorption. Disposal as hazardous cyanide-containing waste is mandatory.
Piperidine Moiety Piperidines can be reactive and may cause skin and eye irritation.[4]Handle with appropriate PPE. Store away from strong oxidizers and acids.[4]
Carboxylic Acid Group Can contribute to the overall acidity of the compound, though it is a weak acid.While a weak acid, it is still crucial to avoid mixing with strong bases unless part of a specific neutralization protocol.

Core Safety Principles:

  • Never Work Alone: When handling and preparing cyanide-containing waste for disposal, always have a "buddy" present who is aware of the procedures and potential hazards.[5][6]

  • Designated Area: All handling and disposal preparations for this compound should occur in a designated and clearly marked area, preferably within a certified laboratory chemical fume hood.[2][7]

  • Avoid Acid Contact: Keep all acids away from the designated cyanide waste handling area to prevent the accidental generation of hydrogen cyanide gas.[3][7]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid and its waste. The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles and a face shield should be worn to protect the eyes, nose, and mouth from potential splashes.[5]

  • Gloves: Nitrile or neoprene gloves are recommended. Double gloving is a prudent practice to provide an extra layer of protection against potential exposure.[5] Always inspect gloves for any signs of damage before use.

  • Protective Clothing: A lab coat that covers the arms, along with long pants and closed-toe shoes, is required.[5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid and associated contaminated materials.

Step 1: Waste Segregation - The Cornerstone of Safe Disposal

Proper segregation of waste is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • This category includes unused or expired 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid, contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the compound.[2]

    • Place all solid waste into a dedicated, clearly labeled, and leak-proof hazardous waste container designated for "Cyanide-Containing Solid Waste."[2]

  • Liquid Waste:

    • This includes any solutions containing 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid and solvent rinses of contaminated glassware.

    • Collect all liquid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container designated for "Cyanide-Containing Liquid Waste."[2]

    • Crucially, do not mix acidic waste with this liquid waste stream.

Step 2: Container Management and Labeling

Proper container management is essential for safe storage and transport of hazardous waste.

  • Container Selection: Use containers that are compatible with the chemical waste and are in good condition. Sealable secondary containers, such as polypropylene tubs, are recommended for storing primary waste containers.[3][5]

  • Labeling: All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2-Cyanobenzyl)piperidine-2-carboxylic acid" and any other constituents of the waste.

    • The primary hazards (e.g., "Toxic," "Contains Cyanide").

    • The date the waste was first added to the container.

    • Your name and laboratory contact information.

Step 3: Decontamination of Work Surfaces and Glassware

Thorough decontamination of the work area and any reusable equipment is a critical final step.

  • Procedure:

    • Perform all decontamination procedures within a certified chemical fume hood.[7]

    • Prepare a pH 10 buffer solution to initially rinse all contaminated surfaces and glassware.[3][7]

    • Follow the initial rinse with a freshly prepared 10% bleach solution.[3][7] This will help to oxidize any residual cyanide.

    • Collect all decontamination rinsates as "Cyanide-Containing Liquid Waste."[3]

    • After decontamination, glassware can be washed with soap and water.[8]

Step 4: Waste Storage and Disposal Request

  • Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area, away from acids and oxidizing agents.[3][4] The waste should ideally be stored in a chemical fume hood until it is collected.[3]

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.[2]

IV. Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and correct action is vital.

  • Spill Response:

    • Small Spill (inside a fume hood): If a small amount of the compound is spilled within the fume hood, you can manage it by:

      • Wearing appropriate PPE.

      • For a solid spill, carefully sweep it up and place it in the solid cyanide waste container.[3]

      • For a liquid spill, absorb it with an inert absorbent material and place the contaminated material in the solid cyanide waste container.[3]

      • Decontaminate the spill area as described in Step 3.[3]

    • Large Spill or Spill Outside a Fume Hood:

      • Evacuate the immediate area and alert others.[3]

      • Contact your institution's emergency response team or EHS department immediately.[3]

  • Exposure Response:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[1]

    • Inhalation: Move to fresh air immediately.

    • In all cases of exposure, seek immediate medical attention. Provide the medical team with the name of the chemical.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

DisposalWorkflow cluster_Preparation Preparation cluster_Containment Containment & Decontamination cluster_FinalDisposal Final Disposal RiskAssessment 1. Conduct Risk Assessment PPE 2. Don Appropriate PPE RiskAssessment->PPE DesignatedArea 3. Work in Designated Area (Fume Hood) PPE->DesignatedArea SolidWaste 4a. Segregate Solid Waste (Contaminated PPE, etc.) LiquidWaste 4b. Segregate Liquid Waste (Solutions, Rinsates) SolidContainer 5a. Place in Labeled 'Solid Cyanide Waste' Container SolidWaste->SolidContainer LiquidContainer 5b. Place in Labeled 'Liquid Cyanide Waste' Container LiquidWaste->LiquidContainer Storage 7. Store Waste Securely SolidContainer->Storage LiquidContainer->Storage Decon 6. Decontaminate Surfaces & Glassware DeconWaste Collect Decon Rinsate as Liquid Waste Decon->DeconWaste DeconWaste->LiquidContainer Pickup 8. Arrange for EHS Pickup Storage->Pickup

Caption: Disposal workflow for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

VI. Conclusion: A Culture of Safety

The proper disposal of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is a critical component of laboratory safety and environmental stewardship. By understanding the inherent hazards of its chemical structure and adhering to the detailed procedures outlined in this guide, researchers can ensure that they are managing this chemical waste responsibly. This commitment to safety not only protects individuals but also fosters a laboratory environment where scientific advancement and safety are mutually reinforcing.

VII. References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • University College London Safety Services. (2021, June 7). Cyanide Compounds. Retrieved from [Link]

  • Ganoksin Orchid. (2008, January 17). Safe disposal of cyanide. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]

  • LSU Health Shreveport Environmental Health and Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid

This guide provides essential safety and handling protocols for 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the known hazards of its constituent chemical moieties: the piperidine ring, the carboxylic acid group, and the cyanobenzyl group. A conservative approach is adopted to ensure the highest level of safety for all laboratory personnel.

Hazard Analysis: A Composite Risk Profile

1-(2-Cyanobenzyl)piperidine-2-carboxylic acid's structure suggests a multi-faceted hazard profile that must be respected during all handling procedures.

  • Piperidine Moiety: The core piperidine structure is associated with significant health risks. Piperidine itself is classified as a substance that can cause severe skin burns and eye damage, is toxic in contact with skin, and can be harmful if swallowed.[1][2] Inhalation may also be harmful.[2]

  • Carboxylic Acid Group: Carboxylic acids are known to be irritants to the skin and eyes.[3] Depending on the specific compound, they can cause mild to severe irritation upon contact.

  • Cyanobenzyl Group: The presence of a cyano (nitrile) group introduces the potential for cyanide-related toxicity. While the nitrile in this compound is organically bound, thermal decomposition or certain chemical reactions could potentially release toxic cyanide compounds.[4]

Based on this composite analysis, 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid should be handled as a substance that is potentially corrosive, toxic upon contact or ingestion, and a respiratory irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with this compound. The following table outlines the minimum required PPE for handling 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes, dust, and potential projectiles. A face shield provides an additional layer of protection for the entire face.[5]
Hands Chemical-resistant gloves (Nitrile recommended)Prevents skin contact with the potentially toxic and corrosive compound.[6] Gloves should be inspected before each use and disposed of properly after handling.[5]
Body Laboratory coat and a chemical-resistant apronProtects against spills and contamination of personal clothing. A chemical-resistant apron is recommended when handling larger quantities.[5]
Respiratory Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors. For procedures with a high risk of aerosolization, a respirator may be necessary based on a formal risk assessment.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount to ensuring a safe laboratory environment. The following diagram and steps outline the recommended procedure for handling 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment and Reagents prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Begin Handling handling_dissolve Dissolve/React in a Closed System if Possible handling_weigh->handling_dissolve handling_transfer Transfer Solutions with Care handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate Complete Handling cleanup_waste Segregate and Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Recommended workflow for safely handling 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary laboratory equipment, including spatulas, glassware, and solvents, and place them inside the fume hood.

  • Handling:

    • Perform all manipulations of the solid compound, including weighing, within the fume hood to minimize inhalation risk.

    • When dissolving or reacting the compound, use a closed or contained system whenever feasible.

    • Use appropriate tools for transfers to avoid spills.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Segregate all waste containing 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid into a designated, labeled hazardous waste container.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[5]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material and place it in a sealed container for disposal. Ventilate the area.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Conclusion: A Culture of Safety

The safe handling of 1-(2-Cyanobenzyl)piperidine-2-carboxylic acid is predicated on a thorough understanding of its potential hazards and a disciplined approach to laboratory practice. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and contribute to a safe and productive research environment. Always perform a risk assessment for your specific experimental conditions and consult your institution's safety protocols.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PENTA. (2024). Piperidine - Safety Data Sheet. Retrieved from [Link]

  • CPG. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.